Sodium monensin
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
22136-43-2 |
|---|---|
Molecular Formula |
C36H61NaO11 |
Molecular Weight |
692.9 g/mol |
IUPAC Name |
sodium;(2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |
InChI |
InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19-,20+,21+,22+,23+,24+,25-,26-,27+,28-,29-,30-,31-,33+,34-,35+,36-;/m0./s1 |
InChI Key |
XOIQMTLWECTKJL-PDHYURILSA-M |
SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)[O-])OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.[Na+] |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |
Related CAS |
17090-79-8 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Class of Antibiotics: An In-depth Technical Guide to the Discovery and History of Sodium Monensin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monensin (B1676710), a polyether ionophore antibiotic, marked a significant milestone in both veterinary medicine and the fundamental understanding of transmembrane ion transport. First isolated in 1967 from the fermentation broth of Streptomyces cinnamonensis, its discovery by a team at Eli Lilly and Company unveiled a novel class of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and seminal experimental work that characterized sodium monensin. It details the methodologies employed in its isolation and structural elucidation, presents key quantitative data, and visualizes the intricate workflows and mechanisms that underpin its function.
Discovery and Historical Context
In the mid-20th century, the search for novel antimicrobial agents was a major focus of pharmaceutical research. Screening programs involving soil-dwelling microorganisms proved to be a fertile ground for such discoveries. In 1967, a group of researchers at Eli Lilly and Company, including Agtarap and colleagues, reported the isolation of a new biologically active compound from a strain of Streptomyces cinnamonensis.[2][3][4] This compound, named monensin, exhibited potent activity against gram-positive bacteria and, most notably, against the protozoan parasites of the genus Eimeria, the causative agents of coccidiosis in poultry.[1][5] This discovery was particularly timely as resistance to existing anticoccidial drugs was becoming a significant problem in the poultry industry.[5]
The initial publications by Haney & Hoehn and Stark et al. in 1967 detailed the discovery, isolation, and fermentation studies of monensin, laying the groundwork for its future development.[6] The subsequent elucidation of its structure in the same year by Agtarap et al. was a landmark achievement, revealing a complex polyether architecture with a unique ability to form complexes with metal cations.[3][4] This was the first polyether antibiotic to have its structure determined, heralding a new class of ionophoric antibiotics.[3] The first total synthesis of monensin was later achieved by Kishi et al. in 1979, a significant feat in organic chemistry.[3][7][8]
Physicochemical and Biological Properties
Monensin is a polyether monocarboxylic acid that exists as a white crystalline solid.[1] It is poorly soluble in water but soluble in various organic solvents.[1] The most common form is Monensin A, which constitutes the major part of the monensin complex produced by S. cinnamonensis.[9]
| Property | Value | Reference(s) |
| Chemical Formula | C36H62O11 | [1] |
| Molecular Weight | 670.87 g/mol | [1] |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | 103-105 °C | [10] |
| Solubility in Water | 3 x 10⁻⁶ g/dm³ (20 °C) | [3] |
| Solubility | Soluble in ethanol, acetone, diethyl ether, benzene | [3] |
| pKa | 6.6 (in 66% N,N-dimethylformamide) | [10] |
Table 1: Physicochemical Properties of Monensin
The biological activity of monensin stems from its ability to act as an ionophore, specifically a mobile carrier for monovalent cations.[11][12] It exhibits a strong preference for sodium ions (Na⁺), forming a lipid-soluble complex that can traverse biological membranes.[13][14] This leads to an electroneutral exchange of Na⁺ for a proton (H⁺), disrupting transmembrane ion gradients.[3][14]
| Species | LD50 | Reference(s) |
| Horse | 2-3 mg/kg body weight | [13] |
| Cattle | 25 mg/kg body weight | [13] |
| Chicken | 200 mg/kg body weight | [13] |
Table 2: Acute Toxicity (LD50) of Monensin in Various Species
| Application | Recommended Dosage | Reference(s) |
| Coccidiosis prevention in broiler chickens | 99-121 mg/kg of feed | [1] |
| Coccidiosis prevention in growing goats | 20 mg/kg of feed | [1] |
| Improved feed efficiency in beef cattle | 5 to 40 g/ton of complete feed (providing 50 to 480 mg/head/day) | [15] |
| Increased milk production efficiency in dairy cows | 11 to 22 g/ton of total mixed ration (providing 185 to 660 mg/head/day for lactating cows) | [15] |
Table 3: Recommended Dosage of Monensin in Animal Feed
Experimental Protocols
Isolation and Purification of this compound (Reconstructed Protocol)
This protocol is a reconstruction based on the general microbiological and chemical techniques available in the 1960s and descriptions from later literature.
1. Fermentation: a. A pure culture of Streptomyces cinnamonensis is inoculated into a suitable seed medium and incubated to generate a large biomass. b. The seed culture is then transferred to a larger production fermentor containing a sterile, nutrient-rich medium (e.g., containing glucose, soybean oil, and other nutrients).[4] c. The fermentation is carried out for approximately one week at 30°C with intensive aeration to promote the biosynthesis of monensin.[4]
2. Extraction: a. The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation. b. The mycelial cake, which contains the monensin, is extracted with an organic solvent such as methanol (B129727) or a mixture of methanol and water (9:1).[6] c. The solvent extract is then concentrated under vacuum to yield a crude extract.
3. Purification: a. The crude extract is subjected to a series of purification steps. This would have likely involved solvent-solvent partitioning to remove highly polar and non-polar impurities. b. Column chromatography using adsorbents like alumina (B75360) or silica (B1680970) gel would have been employed for further separation.[6] c. Fractions are collected and assayed for biological activity (e.g., antibacterial or anticoccidial activity) to identify those containing monensin. d. The active fractions are pooled and concentrated.
4. Crystallization: a. The purified monensin is dissolved in a suitable solvent. b. The sodium salt is formed by the addition of a sodium-containing base (e.g., sodium hydroxide). c. Crystallization is induced by slow evaporation of the solvent or by the addition of a non-solvent, yielding crystalline this compound.
Structural Elucidation: A Multi-faceted Approach
The determination of monensin's complex structure in 1967 was a significant achievement that relied on a combination of chemical and physical methods.
1. Chemical Degradation and Analysis: Classical chemical degradation studies would have been performed to break down the large molecule into smaller, more easily identifiable fragments. This would provide clues about the types of functional groups and the basic carbon skeleton.
2. Mass Spectrometry (MS): Early mass spectrometers would have been used to determine the molecular weight and elemental composition of monensin and its derivatives, providing the molecular formula.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would have been crucial in determining the number and types of protons in the molecule, providing information about the connectivity of the carbon skeleton.[13] Later, with the advent of more advanced techniques, ¹³C NMR and two-dimensional NMR methods were used for a complete and unambiguous assignment of the carbon and proton spectra.[12]
4. X-ray Crystallography: The definitive three-dimensional structure of the monensin-silver salt complex was determined by single-crystal X-ray diffraction.[4][14] This technique provided the precise spatial arrangement of all the atoms in the molecule, revealing its unique cyclic conformation and the coordination of the cation.
Assay for Ionophore Activity (Modern Protocol)
This protocol describes a common method to measure the Na⁺/H⁺ antiport activity of monensin using fluorescent dyes.
1. Cell Preparation and Loading: a. A suitable cell line (e.g., FRTL-5 rat thyroid cells) is cultured on coverslips or in a multi-well plate.[8] b. The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubating them in a buffer containing the dye. c. For intracellular sodium measurement, a sodium-sensitive dye like SBFI-AM is used.[3]
2. Fluorescence Measurement: a. The loaded cells are placed in a fluorometer or on the stage of a fluorescence microscope. b. The cells are perfused with a sodium-free buffer to establish a baseline fluorescence. c. The cells are then exposed to a buffer containing a known concentration of sodium and monensin. d. The change in fluorescence intensity is monitored over time. An increase in intracellular pH (with BCECF) or intracellular sodium (with SBFI) indicates the ionophoric activity of monensin.
3. Data Analysis: a. The rate of change in fluorescence is calculated to determine the rate of ion transport. b. By varying the concentrations of monensin and sodium, kinetic parameters such as the Michaelis-Menten constant (Km) can be determined.
Visualizing the Discovery and Mechanism
To better understand the workflow of monensin's discovery and its mechanism of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Monensin-mediated antiport of Na+ and H+ across liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. famic.go.jp [famic.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Na+-H+ antiport and monensin effects on cytosolic pH and iodide transport in FRTL-5 rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionic dependence of active Na-K transport: "clamping" of cellular Na+ with monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection of a specifically blocked mutant of Streptomyces cinnamonensis: isolation and synthesis of 26-deoxymonensin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The conformations of monensin-A metal complexes in solution determined by NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Sodium Monensin: A Technical Guide to its Ionophore Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the ionophoric activity of sodium monensin (B1676710), a polyether antibiotic produced by Streptomyces cinnamonensis.[1] Widely utilized in both veterinary medicine and fundamental cell biology research, monensin's ability to manipulate ion transport across lipid membranes makes it a powerful tool for studying cellular processes and a subject of interest for therapeutic development. This document details its mechanism of action, biological consequences, and the experimental protocols used to characterize its function.
Core Mechanism of Action: The Na⁺/H⁺ Antiporter
Monensin's primary mechanism of action is to function as a lipid-soluble mobile ion carrier that facilitates the electroneutral exchange of sodium ions (Na⁺) for protons (H⁺) across biological membranes.[2][3] This process disrupts the electrochemical gradients of these ions, which are critical for numerous cellular functions.
The transport cycle can be described in the following steps:
-
Protonation: The carboxylic acid group of a monensin molecule at the outer membrane surface binds a proton (H⁺).
-
Complex Formation: In its protonated, neutral state, monensin diffuses across the lipid bilayer to the inner (cytoplasmic) face.
-
Cation Exchange: In the cytoplasm, the monensin molecule releases its proton and forms a stable, pseudocyclic complex with a sodium ion (Na⁺).[3][4] The exterior of this complex is lipophilic, allowing it to remain within the membrane.[2]
-
Translocation: The neutral monensin-Na⁺ complex diffuses back across the membrane to the exterior surface.
-
Cation Release: At the outer surface, the complex dissociates, releasing the Na⁺ ion in exchange for another proton, thereby completing the cycle.
This continuous cycle effectively transports Na⁺ into the cell down its concentration gradient and H⁺ out of the cell, leading to an increase in both intracellular sodium concentration ([Na⁺]i) and intracellular pH (pHi).[5][6] While primarily an electroneutral antiporter, some studies suggest monensin can also mediate electrogenic transport under certain conditions.[1][7]
Caption: Monensin-mediated Na⁺/H⁺ antiport cycle across a cell membrane.
Quantitative Data: Ion Selectivity and Effective Concentrations
Monensin exhibits a strong preference for monovalent cations, a characteristic that dictates its primary biological effects. Its affinity for Na⁺ is approximately ten times greater than for its nearest competitor, K⁺.[2] This selectivity ensures that under physiological conditions, it functions predominantly as a Na⁺ ionophore. The data below summarizes key quantitative parameters of monensin activity.
| Parameter | Value / Order | Cell Type / System | Reference |
| Cation Selectivity | Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺ | In vitro complexation | [3] |
| Relative Affinity | Na⁺ affinity is ~10x greater than K⁺ | Not specified | [2] |
| Effective Concentration | 0.01 - 1.0 µM | General (for Golgi disruption) | [2] |
| [Na⁺]i Increase | 3 - 6 µM monensin increases [Na⁺]i from ~5 mM to 22 mM in 5-6 min | Chick cardiac myocytes | [8] |
| Protein Transport Block | Inhibition observed at 1 µM | Rat liver slices | [9] |
| Cardiomyocyte Effects | 10 µM used to alter membrane currents | Guinea pig ventricular myocytes | [8] |
Biological Consequences of Ionophore Activity
The disruption of Na⁺ and H⁺ gradients by monensin has profound effects on cellular organelles and signaling pathways, most notably the Golgi apparatus.
Disruption of the Golgi Apparatus and Protein Secretion
Monensin is a classic and potent inhibitor of intracellular protein transport, a function extensively used in cell biology research.[10][11] Its effect is centered on the Golgi apparatus, the central sorting and processing station for secreted and membrane-bound proteins.
The mechanism of disruption involves the following steps:
-
Neutralization of Acidic Compartments: The Golgi cisternae, particularly the trans-Golgi network (TGN), maintain an acidic lumen through the action of V-type ATPase proton pumps.[12][13]
-
Ion Exchange and Osmotic Swelling: Monensin mediates the exchange of these luminal protons for cytosolic cations (primarily Na⁺).[14]
-
Water Influx: The resulting influx of osmotically active cations leads to a compensatory influx of water, causing the Golgi cisternae to swell and vacuolate.[12][13][14]
-
Transport Arrest: This morphological disruption physically blocks the transit of cargo proteins from the medial to the trans-Golgi cisternae.[15]
-
Inhibition of Processing: Consequently, late-stage Golgi functions such as terminal glycosylation and proteolytic cleavage of proteins are inhibited.[14][15]
This blockade leads to the accumulation of unprocessed protein precursors within the swollen medial-Golgi cisternae, effectively halting the secretory pathway.[14][16]
Caption: Downstream effects of monensin on the Golgi apparatus.
Experimental Protocols
Characterizing the activity of monensin involves assays that measure its direct effect on ion concentrations and its downstream consequences on organelle integrity.
Protocol: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes a common method to monitor the monensin-induced alkalinization of the cytoplasm using the ratiometric, pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).[17][18]
A. Materials:
-
Cells in suspension or adherent culture.
-
HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4.
-
BCECF-AM stock solution: 1 mM in anhydrous DMSO.
-
Monensin stock solution: 10 mM in ethanol (B145695) or DMSO.
-
Fluorescence plate reader or microscope capable of ratiometric measurement (e.g., Ex1: 490 nm, Ex2: 440 nm, Em: 535 nm).
B. Methodology:
-
Cell Preparation:
-
For adherent cells, plate overnight in a 96-well plate to achieve 80-90% confluency.
-
For suspension cells, wash and resuspend in HBS to a concentration of 1-3 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a BCECF-AM loading solution by diluting the 1 mM stock to a final concentration of 1-5 µM in HBS.
-
For adherent cells, replace the culture medium with the loading solution. For suspension cells, add the dye to the cell suspension.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.[17][18]
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed HBS to remove extracellular dye.[17]
-
Add a final volume of HBS to the wells for measurement.
-
-
Baseline Measurement:
-
Place the plate in the fluorometer and allow the temperature to equilibrate.
-
Measure the baseline fluorescence ratio (F490/F440) for 1-2 minutes to establish a stable signal.
-
-
Monensin Treatment and Data Acquisition:
-
Add monensin to the wells to achieve the desired final concentration (e.g., 1-10 µM).
-
Immediately begin continuous ratiometric fluorescence measurement for 10-20 minutes to record the change in pHi. An increase in the F490/F440 ratio indicates intracellular alkalinization.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, calibrate the fluorescence ratio to absolute pH values. This is typically done by permeabilizing the cells to protons using an ionophore like nigericin (B1684572) (10 µM) in high-K⁺ buffers of known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0). A calibration curve is then generated by plotting the ratio against the known pH.[19]
-
Caption: Experimental workflow for measuring pHi changes with BCECF-AM.
Protocol: Assessment of Monensin-Induced Golgi Apparatus Disruption
This protocol outlines two common methods for visualizing the characteristic swelling of the Golgi complex caused by monensin: immunofluorescence microscopy and transmission electron microscopy (TEM).
A. Immunofluorescence Microscopy (IF):
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips to 60-70% confluency.
-
Treat cells with monensin (e.g., 0.1-10 µM) or a vehicle control (e.g., ethanol) for a specified time (e.g., 30 minutes to 2 hours) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a Golgi resident protein (e.g., anti-Golgin-97, anti-GM130) diluted in blocking buffer for 1-2 hours.[20][21]
-
Wash 3x with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips onto glass slides.
-
Image using a confocal or widefield fluorescence microscope. In control cells, the Golgi will appear as a compact, perinuclear ribbon. In monensin-treated cells, the structure will appear dispersed, fragmented, and swollen.[20]
-
B. Transmission Electron Microscopy (TEM):
-
Cell Culture and Treatment:
-
Culture cells in a petri dish and treat with monensin as described above.
-
-
Fixation and Processing:
-
Fix cells in a primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer) for 1 hour.
-
Gently scrape the cells, pellet them, and post-fix with 1% osmium tetroxide.
-
-
Embedding and Sectioning:
-
Dehydrate the cell pellet through a graded series of ethanol.
-
Infiltrate and embed the pellet in an epoxy resin (e.g., Epon).
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome and place them on copper grids.
-
-
Staining and Imaging:
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Examine the grids using a transmission electron microscope. Look for the characteristic ultrastructural changes: in treated cells, the Golgi cisternae, especially in the medial and trans regions, will be markedly swollen and vacuolated compared to the flattened stacks in control cells.[15][16]
-
Conclusion
Sodium monensin is a powerful biological tool whose activity is rooted in its fundamental ability to exchange sodium ions for protons across lipid bilayers. This seemingly simple mechanism has complex and significant downstream effects, most notably the profound disruption of the Golgi apparatus and the secretory pathway. A thorough understanding of its ionophore activity, effective concentrations, and biological consequences is essential for its proper application in research and for exploring its potential in drug development. The methodologies outlined here provide a robust framework for investigating and quantifying the multifaceted cellular impact of this important molecule.
References
- 1. Monensin - Wikipedia [en.wikipedia.org]
- 2. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+-H+ antiport and monensin effects on cytosolic pH and iodide transport in FRTL-5 rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Na(+)/H(+) exchanger monensin on intracellular pH in astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monensin-mediated antiport of Na+ and H+ across liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Golgi apparatus cisternae of monensin-treated cells accumulate in the cytoplasm of liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity [pubmed.ncbi.nlm.nih.gov]
- 13. Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of monensin and of puromycin on transport of membrane components in the frog retinal photoreceptor. II. Electron microscopic autoradiography of proteins and glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 18. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 19. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Golgi stress response reprograms cysteine metabolism to confer cytoprotection in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Core Physicochemical Properties of Sodium Monensin: An In-Depth Technical Guide
For Immediate Release
A Comprehensive Technical Guide on the Physicochemical Properties of Sodium Monensin (B1676710) for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental physicochemical properties of sodium monensin, a polyether ionophore antibiotic widely used in veterinary medicine and as a research tool. This document aims to be a valuable resource for researchers, scientists, and drug development professionals by presenting key data in a structured format, outlining detailed experimental protocols, and visualizing complex biological pathways.
Core Physicochemical Characteristics
This compound, the sodium salt of monensin A, is a complex molecule produced by the fermentation of Streptomyces cinnamonensis.[1][2] Its biological activity is intrinsically linked to its ability to form stable complexes with monovalent cations, primarily sodium, and transport them across lipid membranes.[1][3][4] Understanding its physicochemical properties is paramount for formulation development, analytical method design, and interpreting its biological effects.
A summary of the core physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Chemical Formula | C₃₆H₆₁NaO₁₁ | [5][6][7][8][9] |
| Molecular Weight | 692.85 g/mol | [6][7][9] |
| CAS Number | 22373-78-0 | [3][5][6][10][11][12] |
| Appearance | White to off-white crystalline powder | [6][12] |
| Melting Point | Approximately 267-269 °C | |
| Solubility | - Practically insoluble in water- Soluble in ethanol (B145695) (approx. 15 mg/mL)- Soluble in methanol- Soluble in chloroform- Sparingly soluble in acetone- Soluble in dimethylformamide (DMF) (approx. 1 mg/mL) | [5] |
| pKa | ~6.65 (in 66% N,N-dimethylformamide) | [13] |
| UV-Vis Absorption | No significant absorbance above 220 nm in its native form. Can be derivatized (e.g., with vanillin) for colorimetric detection at ~520 nm. | |
| IUPAC Name | sodium; (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | [7][8] |
| PubChem CID | 23667299, 23690927, 23692128, 124204232 | [7][8][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines protocols for key experiments.
Solubility Determination (Shake-Flask Method)
-
Objective: To determine the solubility of this compound in various solvents.
-
Materials: this compound powder, selected solvents (e.g., water, ethanol, methanol (B129727), chloroform, acetone, DMF), analytical balance, flasks with stoppers, constant temperature shaker bath, filtration apparatus (e.g., 0.45 µm PTFE syringe filter), and a suitable analytical instrument for quantification (e.g., HPLC-UV after derivatization, or a validated LC-MS/MS method).
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a flask.
-
Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
-
pKa Determination (Potentiometric Titration)
-
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in monensin.
-
Materials: this compound, a suitable solvent system in which both the acidic and basic forms are soluble (e.g., 66% N,N-dimethylformamide in water), standardized acidic and basic titrants (e.g., HCl and NaOH), a calibrated pH meter with an appropriate electrode, a burette, and a stirrer.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in the chosen solvent system.
-
Initially, titrate the solution with the standardized acid to protonate the carboxylate group fully.
-
Then, titrate the resulting solution with the standardized base, recording the pH value after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of the base added.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized.
-
Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To analyze this compound using UV-Vis spectroscopy, typically after derivatization.
-
Protocol:
-
Sample Preparation: As native this compound lacks a strong chromophore, a derivatization step is required. A common method involves reaction with vanillin (B372448) in an acidic methanolic solution.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a vanillin reagent solution (e.g., vanillin in methanol containing a small amount of sulfuric acid).
-
Mix the this compound solution with the vanillin reagent and heat to develop a colored product.
-
-
Analysis:
-
Acquire the UV-Vis spectrum of the resulting solution over a relevant wavelength range (e.g., 400-700 nm).
-
The maximum absorbance for the vanillin derivative is typically observed around 520 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Filter the solution into a clean, dry NMR tube.
-
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Standard parameters for acquisition can be used, with adjustments to pulse sequences and relaxation delays as needed for optimal signal-to-noise and resolution.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify functional groups present in the this compound molecule.
-
Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Analysis:
-
Acquire the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Characteristic peaks for hydroxyl (-OH), carboxylate (-COO⁻), ether (C-O-C), and alkyl (C-H) groups should be observed.
-
-
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action is its function as an ionophore, which disrupts ionic gradients across cellular membranes. This leads to a cascade of downstream effects, most notably the disruption of the Golgi apparatus.
Caption: Mechanism of this compound as a Na⁺/H⁺ antiporter.
This ion exchange leads to an increase in the pH of acidic intracellular compartments, such as the Golgi apparatus, causing swelling and disruption of its function.
Caption: Workflow of Golgi apparatus disruption by this compound.
This in-depth guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate experimental design and data interpretation, ultimately contributing to a deeper understanding of this important molecule.
References
- 1. Monensin - Wikipedia [en.wikipedia.org]
- 2. Monensin sodium [sitem.herts.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Monensin Sodium | C36H61NaO11 | CID 23667299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Monensin sodium salt | C36H61NaO11 | CID 23690927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Monensin sodium | CAS 22373-78-0 | LGC Standards [lgcstandards.com]
- 11. fishersci.com [fishersci.com]
- 12. Monensin sodium salt, 90% min., Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 13. Monensin A sodium salt | C36H61NaO11 | CID 23692128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Monensin Sodium | C36H61NaO11 | CID 23667299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Monensin sodium salt, 90-95% (TLC) | C36H62NaO11 | CID 124204232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Monensin's Impact on Intracellular Sodium and Potassium Flux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monensin (B1676710), a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, is a critical tool in cell biology and a subject of interest in drug development due to its profound effects on intracellular ion homeostasis. This technical guide provides an in-depth analysis of monensin's core mechanism—the facilitation of electroneutral Na+/H+ exchange across cellular membranes. This action leads to a significant influx of sodium ions (Na+) and a corresponding efflux of potassium ions (K+), disrupting the delicate electrochemical gradients essential for cellular function. This guide will detail the quantitative effects of monensin on intracellular ion concentrations, provide comprehensive experimental protocols for their measurement, and illustrate the key signaling pathways modulated by these ionic shifts, culminating in cellular responses such as apoptosis.
Introduction
Monensin is a lipophilic molecule that spontaneously inserts into cellular and organellar membranes.[1] Its carboxyl group acts as a proton acceptor, allowing it to bind a proton from the intracellular space. This complex then diffuses across the membrane to the extracellular side, where it releases the proton and binds a sodium ion. The monensin-Na+ complex then diffuses back into the cell, releasing the sodium ion and completing the cycle. This continuous exchange disrupts the normal intracellular environment, characterized by low sodium and high potassium concentrations, triggering a cascade of cellular events. Understanding and quantifying these ion fluxes are paramount for researchers utilizing monensin as an experimental tool or investigating its therapeutic potential.
Mechanism of Action: The Na+/H+ Antiport
Monensin functions as a potent and selective ionophore, primarily facilitating the exchange of intracellular protons (H+) for extracellular sodium ions (Na+).[2][3] This electroneutral antiport mechanism disrupts the transmembrane ion gradients maintained by cellular machinery like the Na+/K+-ATPase pump. The affinity of monensin for Na+ is significantly higher than for other monovalent cations like potassium (K+), driving the preferential accumulation of intracellular Na+.[1]
The influx of Na+ and efflux of H+ leads to an increase in intracellular sodium concentration ([Na+]i) and a decrease in intracellular potassium concentration ([K+]i).[2] The alteration of these fundamental ionic gradients has far-reaching consequences for cellular physiology, impacting organelle function, signal transduction, and ultimately, cell fate.
Quantitative Effects on Intracellular Ion Concentrations
The impact of monensin on intracellular sodium and potassium concentrations varies depending on the cell type, monensin concentration, and duration of exposure. The following table summarizes quantitative data from selected studies.
| Cell Type | Monensin Concentration | Change in Intracellular Na+ | Change in Intracellular K+ | Reference |
| Streptococcus bovis | 5 mg/L | Increase (P < 0.05) | Decrease (P < 0.05) | [2] |
| Eimeria tenella sporozoites (sensitive) | In vitro exposure | Significant Increase | Significant Increase | [4] |
| Eimeria tenella sporozoites (resistant) | In vitro exposure | Lower Increase than sensitive | Lower Increase than sensitive | [4] |
| Lambs (fed) | 20 mg/kg diet | Decreased ileal Na | Increased K retention | [5] |
| Cardiomyocytes (guinea pig) | 10 µM | Increase | Not specified | [6] |
Experimental Protocols
Accurate measurement of monensin-induced changes in intracellular ion concentrations is crucial for research in this area. The following are detailed protocols for two common methods: fluorescence microscopy and ion-selective electrodes.
Measurement of Intracellular Na+ and K+ using Fluorescence Microscopy
This method allows for real-time, semi-quantitative analysis of ion fluxes in living cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green, CoroNa Green)[7]
-
Potassium-sensitive fluorescent dye (e.g., PBFI, AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Monensin stock solution (in DMSO or ethanol)
-
Fluorescence microscope with appropriate filter sets and a digital camera
-
Image analysis software
Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of the chosen fluorescent dye in HBSS. For AM ester dyes, a final concentration of 1-5 µM is typical. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium and wash the cells twice with warm HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]
-
-
Washing: Gently wash the cells two to three times with warm HBSS to remove extracellular dye.
-
Baseline Fluorescence Measurement:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence images before the addition of monensin.
-
-
Monensin Treatment:
-
Prepare the desired concentration of monensin in HBSS.
-
Add the monensin solution to the cells.
-
-
Time-Lapse Imaging: Immediately begin acquiring fluorescence images at regular intervals to monitor the change in intracellular ion concentration over time.
-
Data Analysis:
-
Use image analysis software to measure the mean fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence intensity to the baseline to determine the relative change in ion concentration.
-
Measurement of Extracellular Ion Flux using Ion-Selective Electrodes (ISEs)
This technique provides a direct and quantitative measurement of ion movement into or out of a cell population by monitoring changes in the extracellular ion concentration.[9]
Materials:
-
Cell suspension or monolayer culture
-
Physiological buffer (e.g., HBSS)
-
Na+- and K+-selective microelectrodes and a reference electrode
-
High-impedance amplifier and data acquisition system
-
Faraday cage to shield from electrical noise
-
Perfusion system
-
Monensin stock solution
Protocol:
-
Electrode Calibration: Calibrate the ion-selective electrodes using a series of standard solutions with known Na+ and K+ concentrations.
-
Cell Preparation:
-
For suspension cells, wash and resuspend in the physiological buffer at a known density.
-
For adherent cells, wash the monolayer with the buffer.
-
-
Baseline Measurement:
-
Position the ion-selective microelectrodes close to the surface of the cells (for monolayers) or within the cell suspension.
-
Record a stable baseline extracellular ion concentration for several minutes.
-
-
Monensin Application:
-
Introduce monensin into the buffer using the perfusion system to achieve the desired final concentration.
-
-
Data Acquisition:
-
Continuously record the change in extracellular ion concentration following the addition of monensin.
-
-
Data Analysis:
-
The rate of change in the extracellular ion concentration is proportional to the net flux of the ion across the plasma membrane. Calculate the initial rate of ion flux from the slope of the concentration curve immediately after monensin addition.
-
Downstream Signaling and Cellular Consequences
The monensin-induced disruption of intracellular Na+ and K+ homeostasis triggers a variety of downstream signaling events, often culminating in apoptosis (programmed cell death).
Induction of Apoptosis
Multiple studies have demonstrated that monensin can induce apoptosis in various cell types, including cancer cells.[10][11][12][13] The increase in intracellular Na+ is a key initiating event. This can lead to:
-
Mitochondrial Dysfunction: The altered ionic environment can disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.
-
Oxidative Stress: Monensin treatment has been shown to increase the production of reactive oxygen species (ROS), which can damage cellular components and activate apoptotic pathways.[10]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Monensin has been shown to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[13]
-
Alteration of Apoptotic Proteins: Monensin can modulate the expression of key apoptosis-regulating proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[13]
Conclusion
Monensin's ability to selectively manipulate intracellular sodium and potassium concentrations makes it an invaluable tool for studying a wide range of cellular processes. Its action as a Na+/H+ antiporter initiates a cascade of events, from the disruption of organellar function to the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these ion fluxes and their downstream consequences. As research continues to unravel the intricate cellular responses to monensin, its potential applications in both basic research and therapeutic development are likely to expand. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of this potent ionophore.
References
- 1. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proposed mechanism of monensin action in inhibiting ruminal bacterial growth: effects on ion flux and protonmotive force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monensin-mediated antiport of Na+ and H+ across liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of monensin on cation influx and Na+ -K+ -ATPase activity of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of monensin on monovalent ion metabolism and tissue concentrations in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monensin-Induced Increase in Intracellular Na+ Induces Changes in Na+ and Ca2+ Currents and Regulates Na+-K+ and Na+-Ca2+ Transport in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of Extracellular Ion Fluxes Using the Ion-selective Self-referencing Microelectrode Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monensin Induces PC-3 Prostate Cancer Cell Apoptosis via ROS Production and Ca2+ Homeostasis Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Monensin inhibits proliferation, migration, and promotes apoptosis of breast cancer cells via downregulating UBA2 [pubmed.ncbi.nlm.nih.gov]
The Impact of Sodium Monensin on the Golgi Apparatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium monensin (B1676710), a carboxylic polyether ionophore, is a widely utilized tool in cell biology to study the structure and function of the Golgi apparatus. By acting as a Na+/H+ antiporter, monensin disrupts the delicate ion balance across the Golgi membranes, leading to profound morphological and functional alterations. This technical guide provides an in-depth analysis of the core effects of sodium monensin on the Golgi apparatus, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying cellular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating Golgi function, protein trafficking, and cellular stress responses.
Mechanism of Action
Monensin is a lipophilic molecule that inserts into cellular membranes, particularly the cholesterol-rich membranes of the Golgi apparatus.[1][2] It facilitates the exchange of cytosolic sodium ions (Na+) for luminal protons (H+), effectively dissipating the proton gradient that is crucial for the acidic environment of the trans-Golgi network (TGN) and trans-Golgi cisternae.[3][4] This disruption of the pH gradient is the primary trigger for the subsequent effects observed in the Golgi.
The influx of Na+ into the Golgi cisternae leads to an osmotic influx of water, causing the characteristic swelling and vacuolization of the Golgi complex.[3][4] This process effectively blocks the transit of proteins and lipids from the medial to the trans-Golgi network.[5][6] The action of monensin is rapid, with changes in the Golgi apparatus observable within 2-5 minutes of exposure in both animal and plant cells.[3] The effects of monensin are generally reversible; removal of the compound allows for the reorganization of the disrupted Golgi and restoration of its function within 4-24 hours.[7]
Morphological and Functional Alterations of the Golgi Apparatus
Treatment of cells with monensin induces a series of distinct morphological and functional changes in the Golgi apparatus.
Morphological Changes
The most prominent effect of monensin is the swelling and vacuolization of the Golgi cisternae.[3][8] This swelling is not uniform and often follows a specific pattern, beginning with the trans-Golgi network (TGN) and progressing through the trans, medial, and finally the cis cisternae.[4][9] This sequential swelling is thought to reflect a pH gradient across the Golgi stack, with the TGN being the most acidic compartment.[4][10]
In rat small intestine absorptive cells, treatment with 5 and 10 µM monensin resulted in dilated cisternae within 2-3 minutes, and by 4-5 minutes, the stacked cisternae were replaced by groups of smooth-surfaced vacuoles.[8] In plant cells, monensin treatment leads to the accumulation of large swollen vesicles in the cytoplasm, which are believed to bud off from the TGN and trans-Golgi cisternae.[4]
Disruption of Protein Trafficking and Glycosylation
Monensin is a potent inhibitor of intracellular protein transport, particularly through the latter stages of the secretory pathway.[3][6] It has been shown to block the movement of viral membrane proteins from the medial to the trans-Golgi cisternae.[11] This blockade leads to the accumulation of secretory and membrane protein precursors in the medial or trans-Golgi cisternae.[4] In liver slices, 1 µM monensin inhibited the flux of radioactive proteins to the cell surface by approximately 80%.[12]
The disruption of the intra-Golgi environment also impairs post-translational modifications. Late Golgi functions such as terminal glycosylation and proteolytic cleavages are particularly susceptible to inhibition by monensin.[3] Specifically, it can inhibit the formation of complex oligosaccharides on lysosomal enzymes.[13]
Induction of Golgi Stress Response
By disrupting Golgi homeostasis, monensin can induce a cellular condition known as "Golgi stress."[1][14] This triggers a signaling cascade, known as the Golgi stress response, which aims to restore normal function.[14] One of the key pathways activated by monensin-induced Golgi stress is the PERK-ATF4 pathway.[1] This response can lead to the upregulation of cytoprotective genes. For instance, low concentrations of monensin have been shown to protect against cysteine deprivation in Huntington's disease models by upregulating the reverse transsulfuration pathway via this stress response.[1][14]
Quantitative Data on Monensin's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on the Golgi apparatus.
| Parameter | Cell Type/Organism | Monensin Concentration | Effect | Citation |
| Inhibition of Protein Secretion | Sycamore Maple Suspension-Cultured Cells | 10 µM | ~90% reduction | [4][9] |
| Inhibition of Protein Flux | Rat Liver Slices | 1 µM | ~80% inhibition | [12] |
| Inhibition of Steroidogenesis | Murine Adrenal Tumor Cells | 0.6-1.2 µM | ~50% inhibition | [15] |
| Rate of Swollen Vacuole Formation | H-2 Hepatoma Cells | 10⁻⁶ M | Maximum rate observed | [16] |
| Time to Observe Morphological Changes | Animal and Plant Cells | Not specified | 2-5 minutes | [3] |
| Time to Observe Dilated Cisternae | Rat Small Intestine Absorptive Cells | 5 and 10 µM | 2-3 minutes | [8] |
| Time to Form Vacuoles | Rat Small Intestine Absorptive Cells | 5 and 10 µM | 4-5 minutes | [8] |
| Reversibility of Effects | Cultured Adrenal Cells | Not specified | 4-24 hours for full recovery | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.
Protocol for Visualizing Monensin-Induced Golgi Disruption by Immunofluorescence
This protocol outlines the steps to visualize the morphological changes in the Golgi apparatus upon monensin treatment using immunofluorescence microscopy.[5]
Materials:
-
Cells grown on sterile glass coverslips
-
Complete cell culture medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde (PFA) in PBS or ice-cold methanol)
-
Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% bovine serum albumin)
-
Primary antibody against a Golgi marker (e.g., Giantin, GM130)
-
Fluorochrome-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Anti-fade mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.
-
Monensin Treatment: Treat the cells with monensin at a final concentration of 1-10 µM in complete medium for a duration of 30 minutes to 4 hours. Include an untreated control group.
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Incubate the cells with permeabilization/blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the Golgi morphology using a fluorescence or confocal microscope. Expect to see a fragmented and dispersed Golgi staining pattern in monensin-treated cells compared to the compact, perinuclear ribbon-like structure in control cells.[5]
-
Protocol for Electron Microscopy of Monensin-Treated Cells
This protocol is a general guideline for preparing monensin-treated cells for transmission electron microscopy to observe ultrastructural changes in the Golgi apparatus.[8][17]
Materials:
-
Cell culture or tissue samples
-
This compound solution
-
Primary fixative (e.g., glutaraldehyde (B144438) in cacodylate buffer)
-
Secondary fixative (e.g., osmium tetroxide in cacodylate buffer)
-
Dehydration series (e.g., graded ethanol (B145695) solutions)
-
Infiltration resin (e.g., Epon, Spurr's resin)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
Procedure:
-
Monensin Treatment: Treat cells or tissue slices with the desired concentration of monensin for a specific time course.
-
Primary Fixation: Immediately fix the samples in glutaraldehyde-based fixative for 1-2 hours at room temperature.
-
Washing: Wash the samples several times in buffer (e.g., cacodylate buffer).
-
Secondary Fixation: Post-fix the samples in osmium tetroxide for 1-2 hours on ice. This step enhances membrane contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltration: Gradually infiltrate the samples with resin by incubating them in increasing concentrations of resin diluted in a transitional solvent (e.g., propylene (B89431) oxide).
-
Embedding and Polymerization: Embed the samples in pure resin in molds and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope to visualize the ultrastructure of the Golgi apparatus.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the effects of monensin on the Golgi apparatus.
Caption: Mechanism of action of this compound on the Golgi apparatus.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The effects of monensin on inhibition of steroidogenesis and disruption of the Golgi complex in adrenal cells are both reversible! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of monensin on the Golgi apparatus of absorptive cells in the small intestine of the rat. Morphological and cytochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of monensin on plant Golgi: re-examination of the monensin-induced changes in cisternal architecture and functional activities of the Golgi apparatus of sycamore suspension-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of monensin on plant Golgi: re-examination of the monensin-induced changes in cisternal architecture and functio… [ouci.dntb.gov.ua]
- 11. Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Golgi apparatus cisternae of monensin-treated cells accumulate in the cytoplasm of liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of monensin on intracellular transport and receptor-mediated endocytosis of lysosomal enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Golgi Stress Response: New Insights into the Pathogenesis and Therapeutic Targets of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Golgi apparatus and adrenal function: the effects of monensin on adrenocorticotropic hormone-stimulated steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics of monensin-induced swelling of Golgi apparatus cisternae of H-2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Sodium Monensin Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research into the cytotoxic effects of sodium monensin (B1676710), with a focus on studies conducted before the year 2000. It covers the foundational understanding of its mechanism of action, detailed experimental protocols representative of the era, and quantitative data on its cellular effects.
Core Concept: Monensin as a Sodium Ionophore
Early investigations firmly established sodium monensin as a carboxylic ionophore, a class of molecules that can transport cations across biological membranes.[1] Monensin forms a lipid-soluble complex with monovalent cations, exhibiting a pronounced selectivity for sodium ions (Na⁺) over other ions like potassium (K⁺).[1] This property allows it to facilitate an electro-neutral exchange of extracellular Na⁺ for intracellular protons (H⁺) across the plasma membrane and the membranes of intracellular organelles.[1] This fundamental mechanism of disrupting cellular ion homeostasis is the primary driver of its cytotoxic effects.
The immediate consequence of this ion exchange is an influx of Na⁺ into the cell and an increase in cytosolic pH. This disruption of natural ion gradients triggers a cascade of downstream events that were the focus of much of the early research.
Primary Cellular Target: The Golgi Apparatus
A hallmark of monensin's effect on cells, and one of the most studied phenomena in early research, is its profound and rapid impact on the Golgi apparatus.[1]
-
Morphological Changes: Within minutes of exposure, monensin causes a characteristic swelling and vacuolization of the Golgi cisternae, particularly at the trans-Golgi network.[1][2] This effect was observed across a wide range of animal and plant cells.[1]
-
Mechanism of Swelling: The swelling is a direct consequence of monensin's ionophoretic activity within the acidic environment of the Golgi. The exchange of H⁺ for Na⁺ neutralizes the acidic compartments, leading to an osmotic influx of water and subsequent swelling.[1][3]
-
Functional Consequences: This structural disruption leads to a blockade of intracellular protein transport and secretion.[4] Proteins intended for secretion accumulate in the swollen Golgi cisternae, and the formation of secretory vesicles is inhibited.[2][4]
Quantitative Data from Early Studies
While comprehensive IC50 cytotoxicity data as determined by modern assays are sparse in pre-2000 literature, early studies quantified the potent morphological effects of monensin on the Golgi apparatus. This served as a reliable indicator of the concentrations at which monensin exerts significant biological effects, ultimately leading to cytotoxicity.
| Cell Line | Monensin Concentration | Exposure Time | Observed Effect | Reference |
| H-2 Hepatoma Cells | 10⁻⁸ M (0.01 µM) | 12.5 min | Minimal rate of Golgi vacuole formation | [2] |
| H-2 Hepatoma Cells | 10⁻⁷ M (0.1 µM) | 12.5 min | Intermediate rate of Golgi vacuole formation | [2] |
| H-2 Hepatoma Cells | 10⁻⁶ M (1.0 µM) | 12.5 min | Maximal rate of Golgi vacuole formation (2-4 vacuoles/stack) | [2] |
| H-2 Hepatoma Cells | 10⁻⁵ M (10.0 µM) | 12.5 min | Rate of vacuole formation less than at 1.0 µM | [2] |
| Rat Liver Slices | 1.0 µM | Not specified | Blockade of protein transport and swelling of Golgi cisternae | [4] |
Experimental Protocols of the Era
In the period before the widespread adoption of tetrazolium-based assays (like MTT), cell viability and cytotoxicity were commonly assessed using dye exclusion methods. The Trypan Blue exclusion assay was a standard protocol.
Protocol: Cytotoxicity Assessment by Trypan Blue Exclusion
Objective: To determine the percentage of viable cells in a cell suspension after treatment with this compound. This method is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Materials:
-
Cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO, H-2 Hepatoma)
-
Complete culture medium (e.g., Ham's F-12 or DMEM with fetal bovine serum)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Trypan Blue solution (0.4% in saline)
-
Hemocytometer (counting chamber)
-
Microscope
Procedure:
-
Cell Seeding: Seed cells into 6-well culture plates at a density that allows for exponential growth during the experiment and allow them to adhere overnight.
-
Monensin Treatment: Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Aspirate the old medium from the wells and add the medium containing the desired final concentrations of monensin (e.g., 0.01 µM, 0.1 µM, 1.0 µM, 10 µM). Include a vehicle control (medium with the same final concentration of ethanol (B145695) as the highest monensin dose).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Cell Harvesting: Aspirate the medium from the wells. Wash the cell monolayer with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add a complete medium to neutralize the trypsin and transfer the cell suspension to a conical tube.
-
Staining: Mix a sample of the cell suspension with an equal volume of 0.4% Trypan Blue solution. For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.
-
Counting: Incubate the cell-dye mixture for 1-2 minutes at room temperature. Load the mixture into a hemocytometer.
-
Data Acquisition: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Visualizing Workflows and Mechanisms
Experimental Workflow
The following diagram outlines the logical flow of a typical cytotoxicity experiment from the pre-2000 era.
Signaling Pathway of Cytotoxicity
The diagram below illustrates the proposed mechanism of monensin-induced cytotoxicity as understood from early studies. The primary event is the disruption of ion gradients, which leads to organelle dysfunction and eventual cell death.
References
- 1. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of monensin-induced swelling of Golgi apparatus cisternae of H-2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Golgi apparatus cisternae of monensin-treated cells accumulate in the cytoplasm of liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Monensin as a Carboxylic Ionophore: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sodium monensin (B1676710), a polyether antibiotic isolated from Streptomyces cinnamonensis, is a well-characterized carboxylic ionophore with a primary selectivity for sodium ions.[1][2][3] Its ability to form a lipid-soluble complex with cations and transport them across biological membranes makes it a valuable tool in a variety of research and commercial applications.[1][4][5] This technical guide provides a comprehensive overview of sodium monensin, detailing its mechanism of action, its profound effects on cellular processes, particularly Golgi apparatus function and protein trafficking, and its applications as a coccidiostat and a research agent. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support researchers in their study and application of this important molecule.
Introduction to this compound
Monensin is a monocarboxylic acid that belongs to the class of polyether ionophores.[6][7] Its structure, first elucidated in 1967, consists of a backbone of 26 carbon atoms with 17 stereogenic centers, featuring multiple cyclic ether rings and a terminal carboxylic acid.[8] This unique structure allows it to form a pseudo-cyclic conformation that encapsulates a monovalent cation, with the carboxyl group playing a crucial role in the ion transport process.[7] The outer surface of the ion-ionophore complex is lipophilic, facilitating its diffusion across lipid bilayers.[1] Monensin is widely used in the agricultural industry as a coccidiostat in poultry and a growth promoter in ruminants.[3][6][9] In the laboratory, it is a widely used tool to study cellular trafficking and ion homeostasis.[6][8]
Mechanism of Action: A Carboxylic Ionophore
The primary mechanism of action of this compound is its function as an electroneutral Na+/H+ antiporter.[2][8][10] This process involves the exchange of a sodium ion for a proton across a biological membrane, effectively dissipating the electrochemical gradients of both ions.[1][11]
The transport cycle can be summarized as follows:
-
Complexation: At the external face of the membrane, the deprotonated carboxyl group of monensin binds a sodium ion, forming a neutral, lipid-soluble complex.[7]
-
Translocation: The Na+-monensin complex diffuses across the lipid bilayer.[1]
-
Decomplexation: On the inner side of the membrane, the sodium ion is released into the cytoplasm.[7]
-
Protonation and Return: The anionic monensin molecule then binds a proton from the cytoplasm, neutralizing its charge, and diffuses back to the external face of the membrane to begin another cycle.[7]
Recent studies suggest that monensin may also transport sodium ions in an electrogenic manner, although the electroneutral exchange is considered the predominant mechanism.[2][8]
Ion Selectivity
Monensin exhibits a strong preference for monovalent cations, with a particularly high affinity for sodium. The selectivity order has been reported as Ag+ > Na+ > K+ > Rb+ > Cs+ > Li+ ≈ NH4+.[7] The affinity for Na+ is approximately ten times that for its nearest competitor, K+.[1]
Data Presentation: Quantitative Analysis of Monensin's Effects
The biological effects of monensin are dose-dependent and vary across different cell types and experimental conditions. The following tables summarize key quantitative data related to its activity.
Table 1: Ion Selectivity and Transport Properties
| Parameter | Value | Ion | Conditions | Reference |
| pKa | 6.6 | H+ | 66% N,N-dimethylformamide | [12] |
| Dissociation Constant (KM) | ~0.03 M | Na+ | Soybean phospholipid vesicles | [6] |
| ~0.5 M | K+ | Soybean phospholipid vesicles | [6] | |
| ~2.2 M | Li+ | Soybean phospholipid vesicles | [6] | |
| Translocation Rate Constant (k) | ~9 x 10³ s⁻¹ | Mon-H, Mon-M (M=Na+, K+, Li+) | Soybean phospholipid vesicles | [6] |
Table 2: Cytotoxicity (IC50) of Monensin in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 | Reference |
| VCaP | Prostate Carcinoma | Cell Viability | 48 hours | ~10 nM | [2] |
| LNCaP | Prostate Carcinoma | Cell Viability | 48 hours | ~100 nM | [2] |
| PC-3 | Prostate Cancer | Cell Viability | Not Specified | Not Specified | [2] |
| RKO | Colorectal Carcinoma | Crystal Violet Staining | 48 hours | ~4 µM | [2] |
| HCT-116 | Colorectal Carcinoma | Crystal Violet Staining | 48 hours | ~6 µM | [2] |
| SH-SY5Y | Neuroblastoma | Cell Viability | 48 hours | 16 µM | [1] |
Table 3: Dose-Response of Monensin on Biological Processes
| Biological Process | Cell/Animal Model | Monensin Concentration/Dose | Observed Effect | Reference |
| Apoptosis Induction | SH-SY5Y Neuroblastoma | 8, 16, 32 µM | 9.66%, 29.28%, 62.55% apoptotic cells, respectively | [1] |
| HeyA8 & SKOV3 Ovarian Cancer | 1, 2 µM | Significant increase in apoptotic cells | [13] | |
| Cytokine Secretion (IL-1β) | Healthy MNCs | 10⁻⁷ - 10⁻⁵ M | Dose-dependent increase | [14] |
| Cytokine Secretion (TNFα) | Healthy MNCs | 10⁻⁷ - 10⁻⁵ M | Dose-dependent increase | [14] |
| Cytokine Secretion (IL-6) | Healthy MNCs | 10⁻⁷ - 10⁻⁵ M | Dose-dependent decrease | [14] |
| Milk Production | Dairy Cows | 12.6 ppm (optimal) | Increased milk production | [15] |
| Dry Matter Intake (DMI) | Dairy Cows | 22 - 96 ppm | Significant decrease | [15] |
Effects on Cellular Processes
Disruption of Golgi Apparatus and Protein Trafficking
One of the most well-documented cellular effects of monensin is the disruption of the Golgi apparatus.[1][11] By neutralizing the acidic environment of the trans-Golgi cisternae, monensin causes them to swell and vacuolize.[1][11] This morphological change effectively blocks the intracellular transport of proteins and lipids from the medial to the trans-Golgi network.[16][17] This blockade inhibits post-translational modifications such as terminal glycosylation and proteolytic cleavages that occur in the trans-Golgi.[1] Consequently, monensin is widely used as a tool to study Golgi function and protein trafficking.[1][17]
Induction of Golgi Stress and Cellular Signaling
The disruption of Golgi homeostasis by monensin can trigger a cellular stress response known as the Golgi stress response. This can activate signaling pathways to mitigate the stress. One such pathway involves the PERK-ATF4 axis, which is also activated during endoplasmic reticulum (ER) stress.
Induction of Apoptosis
Monensin has been shown to induce apoptosis in various cancer cell lines.[1][2][7][13][18][19] The mechanisms underlying monensin-induced apoptosis are multifaceted and can involve:
-
Increased Oxidative Stress: Monensin can lead to the generation of reactive oxygen species (ROS).[4][19]
-
Disruption of Ion Homeostasis: The influx of Na+ and subsequent increase in intracellular Ca2+ can trigger apoptotic pathways.
-
Mitochondrial Dysfunction: Changes in ion gradients can affect mitochondrial membrane potential and function, leading to the release of pro-apoptotic factors.[1]
Inhibition of Autophagy
Monensin can also inhibit the process of autophagy by interfering with the fusion of autophagosomes with lysosomes.[20]
Mandatory Visualizations
Diagram 1: Mechanism of this compound as a Na+/H+ Antiporter
Caption: Electroneutral Na+/H+ antiport mechanism of this compound across the cell membrane.
Diagram 2: Monensin-Induced Disruption of Golgi Apparatus and Protein Trafficking
Caption: Monensin blocks protein transport at the trans-Golgi by disrupting the proton gradient.
Diagram 3: Monensin-Induced Golgi Stress Signaling Pathway
Caption: The PERK-ATF4 pathway is activated in response to monensin-induced Golgi stress.
Diagram 4: Experimental Workflow for Measuring Intracellular pH using BCECF-AM
Caption: Workflow for determining intracellular pH changes induced by monensin using BCECF-AM.
Experimental Protocols
Protocol for Visualizing Monensin-Induced Golgi Disruption by Immunofluorescence
This protocol details the steps to visualize the morphological changes in the Golgi apparatus upon monensin treatment using immunofluorescence microscopy.[21]
Materials:
-
Cells grown on glass coverslips
-
Complete cell culture medium
-
Monensin stock solution (e.g., in DMSO or ethanol)
-
4% Paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., GM130, Giantin)
-
Fluorochrome-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Monensin Treatment: Treat the cells with monensin at a final concentration of 1-10 µM in complete medium for a duration of 30 minutes to 4 hours. Include an untreated control.[21]
-
Fixation: a. Aspirate the medium and gently wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C. c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: a. If PFA was used for fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS. c. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Antibody Staining: a. Incubate the cells with the primary antibody against a Golgi marker, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C. b. Wash the cells three times with PBS. c. Incubate with the fluorochrome-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark. d. Wash the cells three times with PBS in the dark.
-
Mounting and Imaging: a. Counterstain the nuclei with DAPI for 5 minutes. b. Wash once with PBS. c. Mount the coverslips onto glass slides using an anti-fade mounting medium. d. Visualize the Golgi morphology using a fluorescence or confocal microscope. Expect to see a fragmented and dispersed Golgi staining pattern in monensin-treated cells compared to the compact, perinuclear structure in control cells.[21]
Protocol for Measuring Intracellular pH (pHi) using BCECF-AM
This protocol describes how to measure changes in intracellular pH in response to monensin using the fluorescent indicator BCECF-AM.[2][8][21][22]
Materials:
-
Cell suspension or adherent cells
-
BCECF-AM stock solution (e.g., 1 mM in DMSO)
-
HEPES-buffered salt solution (HBSS) or similar physiological buffer
-
pH calibration buffers (containing nigericin and valinomycin (B1682140) to equilibrate intracellular and extracellular pH)
Procedure:
-
Cell Preparation: Prepare a cell suspension or have adherent cells in a suitable plate or chamber for fluorescence measurement.
-
Dye Loading: a. Prepare a BCECF-AM loading solution at a final concentration of 3-5 µM in your experimental buffer. b. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with the experimental buffer to remove extracellular dye and allow for complete de-esterification of the intracellular dye.
-
Monensin Treatment and Measurement: a. Place the cells in the fluorometer or on the microscope stage. b. Record a baseline fluorescence ratio (Excitation at 490 nm and 440 nm, Emission at 535 nm). c. Add monensin at the desired concentration and continue recording the fluorescence ratio over time.
-
Calibration (for absolute pHi): a. At the end of the experiment, sequentially perfuse the cells with calibration buffers of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0) containing nigericin (a K+/H+ ionophore) and valinomycin (a K+ ionophore). b. Record the fluorescence ratio at each pH to generate a calibration curve.
-
Data Analysis: a. Calculate the ratio of fluorescence intensity at the two excitation wavelengths (F490/F440). b. Convert the fluorescence ratios from the experimental conditions to pHi values using the calibration curve.
Protocol for Quantification of Monensin in Tissues by LC-MS/MS
This protocol provides a general outline for the determination of monensin concentrations in biological tissues using liquid chromatography-tandem mass spectrometry.[1][14][18]
Materials:
-
Tissue samples (e.g., liver, muscle, fat)
-
Homogenizer
-
Extraction solvent (e.g., methanol-water or acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
-
Monensin standard
-
Internal standard (e.g., Narasin)
Procedure:
-
Sample Preparation: a. Homogenize a known weight of the tissue sample. b. Extract monensin from the homogenized tissue using an appropriate solvent (e.g., methanol-water). c. Spike the sample with an internal standard. d. Centrifuge the sample to pellet the tissue debris.
-
Solid-Phase Extraction (SPE) Clean-up: a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the supernatant from the extraction onto the SPE cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the monensin and internal standard with an appropriate solvent. e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate monensin and the internal standard on a C18 column using a suitable mobile phase gradient. c. Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: a. Generate a calibration curve using known concentrations of monensin standard. b. Determine the concentration of monensin in the tissue samples by comparing the peak area ratio of monensin to the internal standard against the calibration curve.
Conclusion
This compound is a powerful tool for researchers studying ion transport, protein trafficking, and cellular signaling. Its well-defined mechanism as a Na+/H+ antiporter and its dramatic effects on the Golgi apparatus provide a unique means to investigate fundamental cellular processes. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of monensin in the laboratory. As research continues to uncover the intricate cellular responses to ionophore activity, this compound will undoubtedly remain a key compound in the arsenal (B13267) of cell biologists, pharmacologists, and drug development professionals.
References
- 1. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monensin-mediated transports of H+, Na+, K+ and Li+ ions across vesicular membranes: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newprairiepress.org [newprairiepress.org]
- 10. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of monensin supplementation on lactation performance of dairy cows: a systematic review and dose–response meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic studies of the intracellular transport of procollagen and fibronectin in human fibroblasts. Effects of the monovalent ionophore, monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of monensin on transport of membrane components in the frog retinal photoreceptor. I. Light microscopic autoradiography and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. aacrjournals.org [aacrjournals.org]
- 20. medkoo.com [medkoo.com]
- 21. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 22. medchemexpress.com [medchemexpress.com]
Structural Elucidation of the Sodium Monensin Complex: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Monensin (B1676710), a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, exhibits significant biological activity primarily through its ability to selectively form a lipophilic complex with sodium ions, thereby facilitating their transport across cellular membranes. This disruption of ion gradients is fundamental to its antimicrobial and coccidiostatic properties. A thorough understanding of the three-dimensional structure of the sodium monensin complex is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of the this compound complex, detailing the key experimental methodologies and summarizing the critical structural data obtained through X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Introduction
Monensin A, the primary component of the commercially produced monensin, is a carboxylic ionophore that demonstrates a high affinity and selectivity for monovalent cations, particularly sodium (Na⁺).[1] The formation of the this compound complex is a critical step in its biological function, which involves the transport of Na⁺ across lipid bilayers, leading to a cascade of physiological effects within the target organism.[1] The structural architecture of this complex reveals a fascinating example of molecular recognition, where the flexible monensin molecule encapsulates the sodium ion within a hydrophilic cavity, while presenting a hydrophobic exterior to the lipid environment of the cell membrane. This guide delves into the core structural features of this complex and the analytical techniques employed for their determination.
Structural Conformation and Sodium Ion Coordination
The this compound complex adopts a pseudocyclic conformation, stabilized by intramolecular hydrogen bonds.[1] This arrangement creates a hydrophilic pocket lined with oxygen atoms from hydroxyl, ether, and carboxyl groups, which coordinate the sodium ion.
X-ray Crystallography Data
X-ray crystallography has been instrumental in providing a high-resolution, three-dimensional structure of the this compound complex in the solid state. These studies have unequivocally demonstrated the coordination of the sodium ion by multiple oxygen atoms of the monensin molecule.
| Parameter | Value | Reference |
| Coordination Number | 6 | [2] |
| Coordinating Atoms | Oxygen | [2] |
| Geometry | Distorted Octahedral | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | C2 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Insights
NMR spectroscopy provides crucial information about the structure and dynamics of the this compound complex in solution, complementing the static picture provided by X-ray crystallography. Studies using techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) have confirmed that the pseudocyclic conformation observed in the solid state is largely maintained in non-polar solvents.[1][3] Full assignment of ¹H and ¹³C NMR signals has been achieved for the complex in solvents like dichloromethane.[1]
| Technique | Key Findings | Reference |
| ¹H NMR | Elucidation of proton environments and coupling constants. | [1] |
| ¹³C NMR | Assignment of all carbon signals in the complex. | [1] |
| ²³Na NMR | Probing the kinetics of sodium ion binding and release. | [4] |
| NOESY | Confirmation of through-space proximities of protons, supporting the pseudocyclic conformation. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural analysis of the this compound complex. The following sections outline the key experimental protocols for crystallization, NMR spectroscopy, and mass spectrometry.
X-ray Crystallography: Single Crystal Growth and Data Collection
The successful growth of high-quality single crystals is the most critical and often challenging step in X-ray crystallographic analysis.
Protocol for Single Crystal Growth of this compound
-
Preparation of the Complex: Dissolve monensin in a suitable solvent such as methanol (B129727).[5] Add a stoichiometric equivalent of a sodium salt (e.g., sodium hydroxide) to form the this compound complex in solution.[6]
-
Crystallization Setup:
-
Slowly add purified water to the methanolic solution of the complex to induce crystallization.[5] The final solvent ratio will need to be optimized.
-
Alternatively, dissolve the complex in an ethanol/water mixture and allow for slow evaporation of the solvent at room temperature.
-
-
Crystal Harvesting: Once single crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a suitable X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector.
-
Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
-
NMR Spectroscopy: Sample Preparation and Data Acquisition
NMR spectroscopy is a powerful tool for studying the structure and dynamics of the this compound complex in solution.
Protocol for NMR Analysis of this compound Complex
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound complex (typically 1-5 mg) in a deuterated solvent (e.g., chloroform-d, dichloromethane-d₂, methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY) Data Acquisition:
-
Utilize standard pulse sequences for these experiments.
-
Optimize acquisition times, relaxation delays, and the number of increments in the indirect dimension to achieve the desired resolution and sensitivity. For NOESY experiments, a mixing time of 300-800 ms (B15284909) is typically used to observe through-space correlations.
-
Mass Spectrometry: Sample Preparation and Analysis
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the this compound complex.
Protocol for LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Monitored Ions: The [M+Na]⁺ adduct is the primary ion to be monitored.[7]
-
MS/MS Analysis: For structural confirmation, perform product ion scans on the precursor ion to observe characteristic fragment ions.
-
Visualizations
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a natural product complex like this compound.
Caption: Workflow for the structural elucidation of the this compound complex.
Ion Transport Mechanism
This diagram illustrates the carrier-mediated transport of a sodium ion across a cell membrane by monensin.
Caption: Carrier mechanism of sodium ion transport by monensin.
Conclusion
The structural analysis of the this compound complex, through the synergistic application of X-ray crystallography, NMR spectroscopy, and mass spectrometry, has provided profound insights into its molecular architecture and the basis of its ionophoric activity. The detailed understanding of the pseudocyclic conformation and the precise coordination of the sodium ion is crucial for structure-activity relationship studies and the development of new ionophore-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers engaged in the structural elucidation of similar natural product complexes. Continued research in this area will undoubtedly uncover further nuances of ionophore-mediated transport and pave the way for novel applications in medicine and biotechnology.
References
- 1. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and properties of the copper(II) complex of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The conformations of monensin-A metal complexes in solution determined by NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics of monensin complexation with sodium ions by 23NaNMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101643758A - Method for extracting monensin sodium by methanol extraction method - Google Patents [patents.google.com]
- 6. CN103923099A - Preparation method of monensin crystal or sodium salt thereof - Google Patents [patents.google.com]
- 7. famic.go.jp [famic.go.jp]
In Vivo Stability of Sodium Monensin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium monensin (B1676710), a polyether ionophore antibiotic, is widely utilized in the agricultural industry as a coccidiostat in poultry and a growth promoter in ruminants. Its efficacy is intrinsically linked to its stability, metabolism, and pharmacokinetic profile within the target animal. This technical guide provides an in-depth analysis of the in vivo stability of sodium monensin, consolidating key data on its pharmacokinetic parameters, metabolic pathways, and tissue residue profiles in various species. Detailed experimental protocols for the quantification of monensin in biological matrices are also presented, alongside visual representations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Monensin, produced by Streptomyces cinnamonensis, exerts its biological activity by facilitating the transport of monovalent cations across cellular membranes, thereby disrupting ion gradients.[1] Its application in livestock is primarily for the control of coccidiosis and the improvement of feed efficiency.[2] The in vivo fate of monensin is a critical determinant of both its efficacy and its safety, particularly concerning residue levels in edible tissues. Understanding its stability, absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its use and ensuring food safety.
Pharmacokinetic Profile
The in vivo stability and activity of this compound are governed by its pharmacokinetic properties, which vary across different animal species. Key parameters such as bioavailability, plasma half-life, and tissue distribution have been extensively studied.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of monensin in cattle, chickens, and turkeys.
Table 1: Pharmacokinetic Parameters of Monensin in Cattle
| Parameter | Value | Species/Conditions | Reference |
| Elimination Half-life (t½) | ~14 hours (liver) | Lactating Dairy Cows | [3] |
| Elimination Half-life (t½) | 1.76 - 2.32 days (serum) | Dairy Cows | [4] |
| Time to Max Concentration (Tmax) | 1.0 - 2.0 hours | Dairy Cows | [4] |
| Max Concentration (Cmax) | 0.87 - 1.68 ng/mL | Dairy Cows | [4] |
Table 2: Pharmacokinetic Parameters of Monensin in Poultry
| Parameter | Value | Species/Conditions | Reference |
| Oral Bioavailability | ~30% | Chickens | [5][6] |
| Oral Bioavailability | 65.1% (Gavage) | Broiler Chickens | [2][7] |
| Oral Bioavailability | 3.9% (Feed Additive) | Chickens | [8] |
| Oral Bioavailability | ~1% | Turkeys | [6] |
| Elimination Half-life (t½) | 2.11 - 5.6 hours | Chickens | [2][6][7] |
| Elimination Half-life (t½) | 1.36 - 1.55 hours | Turkeys | [6] |
| Volume of Distribution (Vd) | 4.11 L/kg | Broiler Chickens | [7] |
| Total Body Clearance | 28.36 mL/kg/min | Broiler Chickens | [7] |
| Serum Protein Binding | 22.8% | Broiler Chickens | [7] |
Metabolism of this compound
Monensin undergoes extensive metabolism, primarily in the liver, before being excreted. The biotransformation of monensin is a detoxification process, as its metabolites exhibit reduced biological activity.
Metabolic Pathways
The primary metabolic pathways for monensin involve oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily.[9][10] The major identified metabolites of monensin A are formed through O-demethylation and hydroxylation.
The main metabolites identified in vivo are:
Tissue Distribution and Residue Depletion
Following administration, monensin is distributed to various tissues, with the highest concentrations typically found in the liver, fat, and kidneys.[7][13] Due to its rapid metabolism and excretion, monensin does not accumulate to a significant extent in edible tissues, and residues deplete quickly upon withdrawal of the medicated feed.
Tissue Residue Data
Regulatory bodies have established Maximum Residue Limits (MRLs) for monensin in various edible tissues to ensure consumer safety.
Table 3: Maximum Residue Limits (MRLs) for Monensin
| Species | Tissue | MRL (µg/kg) | Reference |
| Cattle | Muscle | 10 | [14] |
| Liver | 20 (EU), 100 (Codex) | [3][14] | |
| Kidney | 10 | [14] | |
| Fat | 100 | [14] | |
| Milk | 2 | [14] | |
| Chicken | Muscle | 10 | [14] |
| Liver | 10 | [14] | |
| Kidney | 10 | [14] | |
| Fat/Skin+Fat | 100 | [13][14] | |
| Turkey | Muscle | 10 | [15] |
| Liver | 10 | [15] | |
| Kidney | 10 | [15] | |
| Fat/Skin+Fat | 25 | [15] |
Studies have shown that after withdrawal of monensin-containing feed, residues in tissues decline rapidly. For instance, in chickens, monensin residues were not detected in most tissues 6 hours after withdrawal, with fat being the exception where it was quantifiable up to 12 hours.[5]
Experimental Protocols
Accurate quantification of monensin residues in biological matrices is crucial for pharmacokinetic studies and regulatory monitoring. The most common and reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Monensin Residue Analysis
The following diagram illustrates a typical workflow for the analysis of monensin residues in animal tissues.
Detailed Methodology for Tissue Extraction and LC-MS/MS Analysis
This protocol is a synthesized example based on methodologies described in the literature.[16][17][18]
1. Sample Preparation:
- Homogenization: Weigh 1-5 g of tissue (e.g., liver, muscle, fat) and homogenize.
- Extraction: Add an appropriate volume of extraction solvent (e.g., 90:10 methanol:water). Vortex or shake vigorously.
- Centrifugation: Centrifuge the sample to pellet the solids.
- Internal Standard: Add an internal standard (e.g., narasin) to the supernatant.
- Solid-Phase Extraction (SPE):
- Condition an appropriate SPE cartridge (e.g., C18).
- Load the supernatant onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute monensin with a suitable solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity.[19]
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for monensin and the internal standard.
3. Method Validation:
- The analytical method should be validated according to Good Laboratory Practices (GLP) guidelines.[20][21][22]
- Validation parameters include:
- Specificity and Selectivity: Ensure no interference from endogenous matrix components.
- Linearity and Range: Establish a linear relationship between concentration and response.
- Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter between measurements. Recoveries should typically be within 80-120%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
- Stability: Assess the stability of the analyte in the matrix under different storage conditions.
Conclusion
The in vivo stability of this compound is characterized by rapid and extensive metabolism, primarily in the liver, leading to a relatively short biological half-life and swift depletion from edible tissues. The pharmacokinetic profile of monensin varies significantly across species, influencing its efficacy and residue profiles. The primary metabolites are products of O-demethylation and hydroxylation, rendering the parent compound less active. Robust and validated analytical methods, such as LC-MS/MS, are essential for the accurate monitoring of monensin residues to ensure compliance with regulatory standards and safeguard public health. This guide provides a comprehensive overview for professionals involved in the research and development of veterinary drugs, highlighting the key aspects of monensin's in vivo behavior.
References
- 1. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Serum, milk, and tissue monensin concentrations in cattle with adequate and potentially toxic dietary levels of monensin: pharmacokinetics and diagnostic interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the oral bioavailability and tissue disposition of monensin and salinomycin in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile and tissue distribution of monensin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A physiologically based pharmacokinetic model for chickens exposed to feed supplemented with monensin during their lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro metabolism of monensin A: microbial and human liver microsomes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. food.ec.europa.eu [food.ec.europa.eu]
- 14. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Determination of narasin and monensin in bovine, swine, and chicken tissues by liquid chromatography with tandem mass spectrometry: first action 2011.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatography-electrospray tandem mass spectrometric method for quantification of monensin in plasma and edible tissues of chicken used in pharmacokinetic studies: applying a total error approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of two liquid chromatography/tandem mass spectrometry platforms for quantification of monensin in animal feed and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical Method Validation under Good Laboratory Practices (GLPs) [rsc.org]
- 21. Method Validation under Good Laboratory Practices | GLP Requirements : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 22. Analytical Method Validation Under Good Laboratory Practices - GLPs [s2mtrainings.com]
Methodological & Application
Application Notes and Protocols for Utilizing Sodium Monensin to Inhibit Protein Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Monensin (B1676710), a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, is a widely utilized tool in cell biology and biomedical research to reversibly block intracellular protein transport at the level of the Golgi apparatus.[1][2] Its ability to disrupt the normal secretory pathway makes it an invaluable agent for studying protein trafficking, processing, and the functional roles of secreted proteins in various cellular processes. These application notes provide detailed protocols and quantitative data for the effective use of sodium monensin as a protein transport inhibitor.
Monensin functions as a Na+/H+ antiporter, disrupting ionic gradients across cellular membranes, particularly the Golgi apparatus.[3][4][5] This disruption leads to the swelling and vacuolization of Golgi cisternae, effectively halting the transit of proteins from the medial to the trans-Golgi network.[1][4] The effects of monensin are rapid, observable within minutes, and are generally reversible upon its removal.[1][6]
Mechanism of Action
This compound inserts into the membranes of the Golgi apparatus and facilitates an exchange of luminal protons for cytosolic sodium ions.[4] This influx of sodium ions into the Golgi cisternae leads to an osmotic uptake of water, causing the characteristic swelling and functional disruption of the Golgi complex.[1][7] The altered pH within the Golgi lumen also inhibits pH-dependent enzymes responsible for post-translational modifications, such as terminal glycosylation.[1] Consequently, protein transport through the secretory pathway is blocked, leading to the accumulation of proteins in the swollen Golgi cisternae.[5]
Data Presentation
The effective concentration of this compound for inhibiting protein transport can vary depending on the cell type and the specific experimental goals. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of this compound for Protein Transport Inhibition
| Cell Type | Effective Concentration Range (µM) | Observed Effect | Reference |
| Various | 0.01 - 1.0 | General inhibition of protein transport with minimal side effects. | [1][5] |
| H-2 Hepatoma Cells | 0.01 - 10 | Golgi cisternal swelling. | [7] |
| Cultured Rat Hepatocytes | 5 - 10 | Maximum inhibition of very-low-density lipoprotein secretion. | [8] |
| Pseudorabies Virus-Infected BSC-1 Cells | 1 | Prevention of sulphated glycoprotein (B1211001) secretion. | [9] |
| Human Colorectal Cancer Cells (RKO, HCT-116) | 1 - 4 | Inhibition of cell proliferation and induction of apoptosis. | [10] |
| Ovarian Cancer Cells (SK-OV-3) | 0.2 - 5 | Inhibition of cell proliferation. | [11][12] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Assay Duration (hours) | IC50 (µM) | Reference |
| SH-SY5Y Neuroblastoma | 48 | 16 | [13] |
Experimental Protocols
Protocol 1: Inhibition of Protein Secretion for Immunofluorescence Microscopy
This protocol details the use of this compound to cause the intracellular accumulation of a secreted protein for visualization by immunofluorescence.
Materials:
-
Cells of interest cultured on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA or 10% goat serum in PBS)
-
Primary antibody against the protein of interest
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Monensin Treatment: Prepare working concentrations of this compound in complete cell culture medium. A typical starting range is 1-10 µM.[4] Aspirate the old medium from the cells and replace it with the monensin-containing medium. Include a vehicle-treated control. Incubate for 30 minutes to 4 hours at 37°C in a CO2 incubator.[4] The optimal time and concentration should be determined empirically.
-
Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4][14]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes, if desired. Wash once with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In monensin-treated cells, the target protein should accumulate in the swollen Golgi apparatus.
Protocol 2: Pulse-Chase Analysis of Protein Transport
This protocol uses radiolabeling to track a cohort of newly synthesized proteins and assess the effect of monensin on their transport through the secretory pathway.
Materials:
-
Adherent cells cultured in 60 mm dishes
-
Complete cell culture medium
-
Starvation medium (methionine/cysteine-free medium)
-
Pulse medium (starvation medium containing [³⁵S]-methionine/cysteine)
-
Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Cell Preparation: Culture cells to sub-confluency (80-90%) in 60 mm dishes.[15]
-
Starvation: Wash the cells with pre-warmed PBS and then incubate in pre-warmed starvation medium for 30-60 minutes at 37°C to deplete intracellular pools of methionine and cysteine.
-
Pulse Labeling: Aspirate the starvation medium and add pre-warmed pulse medium to label newly synthesized proteins. Incubate for a short period (e.g., 5-15 minutes) at 37°C.[16]
-
Chase: Aspirate the pulse medium and wash the cells once with pre-warmed PBS. Add pre-warmed chase medium. This is time point zero (t=0). For the monensin-treated samples, add this compound to the chase medium at the desired final concentration (e.g., 1 µM).
-
Time Points: Incubate the cells at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).[16] To collect a sample, place the dish on ice, aspirate the medium (can be saved to analyze secreted proteins), and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Clarify the cell lysates by centrifugation. Perform immunoprecipitation of the protein of interest from the lysates (and media, if applicable) using a specific primary antibody and protein A/G agarose beads.[16]
-
Analysis: Wash the immunoprecipitates and elute the proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography. The processing and transport of the radiolabeled protein over time can be visualized and quantified. In the presence of monensin, the protein should remain in its unprocessed, Golgi-accumulated form.
Protocol 3: Cell Viability Assay (Crystal Violet Staining)
This protocol assesses the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
0.5% Crystal violet solution in formalin
-
10% Acetic acid
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to avoid over-confluence during the experiment. Allow the cells to adhere overnight.[17][18]
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[17]
-
Staining: Remove the culture medium and gently wash the cells with PBS. Add 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[10][18]
-
Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.[10]
-
Quantification: Add 10% acetic acid to each well to solubilize the stain. Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.[10][18]
Signaling Pathways Affected by Monensin
Disruption of protein transport by monensin can have downstream effects on various signaling pathways, often as a consequence of altered protein secretion or localization. For example, in human colorectal cancer cells, monensin has been shown to inhibit signaling pathways such as Elk1, AP1, and Myc/max, and to suppress the expression of IGF1R.[10][19]
Conclusion
This compound is a potent and versatile tool for the study of protein transport and secretion. By understanding its mechanism of action and employing appropriate experimental protocols, researchers can effectively investigate the roles of the Golgi apparatus and the secretory pathway in a wide range of biological and pathological processes. Careful optimization of concentration and incubation time is crucial to achieve maximal inhibition of protein transport while minimizing cytotoxic effects.
References
- 1. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monensin - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effects of monensin on inhibition of steroidogenesis and disruption of the Golgi complex in adrenal cells are both reversible! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of monensin-induced swelling of Golgi apparatus cisternae of H-2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of monensin on secretion of very-low-density lipoprotein and metabolism of asialofetuin by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of monensin on virion production and protein secretion in pseudorabies virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Application of Sodium Monensin in Cell Culture: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium monensin (B1676710) is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1] In cell biology, it is a widely utilized tool due to its ability to disrupt intracellular protein transport and induce a range of cellular effects.[1] Monensin functions as a Na+/H+ antiporter, exchanging extracellular Na+ for intracellular H+ across cellular membranes.[2][3] This activity disrupts the electrochemical gradients of the Golgi apparatus, leading to its swelling and the subsequent blockage of protein secretion.[2][4] This property is invaluable for a variety of applications, from enhancing the detection of intracellular cytokines to investigating cancer cell biology.[1][5]
This document provides detailed application notes, experimental protocols, and quantitative data for the use of sodium monensin in cell culture, aimed at researchers, scientists, and drug development professionals.
Data Presentation
Table 1: General Properties and Handling of this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 692.9 g/mol (Sodium Salt) | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Ethanol (100 mg/mL), Methanol (50 mg/mL), DMSO, Practically insoluble in water | [1] |
| Storage (Powder) | 3 years at -20°C; Stable for years at 2-8°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C in Ethanol; 1 month at -20°C in Ethanol | [1] |
Table 2: Recommended Working Concentrations for Various Applications
| Application | Cell Type | Concentration Range | Incubation Time | Reference(s) |
| Protein Transport Inhibition | Various | 0.1 - 10 µM (typically 1-2 µM) | 4 - 6 hours | [4] |
| Intracellular Cytokine Staining | Immune Cells (e.g., T cells) | 1 - 2 µM | 4 - 6 hours | [4] |
| Induction of Apoptosis | Cancer Cell Lines | Nanomolar to low micromolar | 24 - 72 hours | [4][5] |
| Cytotoxicity/Proliferation Assays | Cancer Cell Lines | Varies (see Table 3) | 24 - 72 hours | [4] |
| Autophagy Inhibition | Lung Cancer Cells (NCI-H1299) | 50 nM (in combination therapy) | Pre-treatment for 4 hours | [6] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference(s) |
| Prostate Cancer | VCaP | 35 nM | 48 hours | [7] |
| Prostate Cancer | LNCaP | 90 nM | 48 hours | [7] |
| Ovarian Cancer | SK-OV-3 | ~1 µM | Not Specified | [8] |
| Neuroblastoma | SH-SY5Y | 16 µM | 48 hours | [8] |
| Melanoma | A375 | 0.16 µM | Not Specified | [8] |
| Melanoma | Mel-888 | 0.12 µM | Not Specified | [8] |
| EMT-like Cancer | TEM 4-18 | 76 nM | Not Specified | [8] |
| Human Lymphoma | CA46, Molt-4, and others | ~0.5 µM | 72 hours | [9] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action, the disruption of Na+/H+ gradients, triggers a cascade of downstream cellular events and modulates several key signaling pathways.
Disruption of Golgi Apparatus and Protein Secretion
Monensin's ionophoric activity leads to an influx of Na+ into and an efflux of H+ from the acidic compartments of the trans-Golgi network.[2] This neutralization of the pH gradient results in the osmotic swelling of Golgi cisternae and a blockade of vesicular transport from the medial to the trans-Golgi.[2][4] This effectively traps secretory proteins within the Golgi apparatus.
Figure 1: Monensin-induced disruption of the Golgi apparatus.
Induction of Apoptosis in Cancer Cells
In various cancer cell lines, monensin has been shown to induce apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins.[5][7]
Figure 2: Monensin-induced apoptotic signaling pathway.
Inhibition of Cancer-Related Signaling Pathways
Monensin has been reported to inhibit several signaling pathways crucial for cancer cell proliferation and survival, including the Androgen Receptor (AR), Epidermal Growth Factor Receptor (EGFR), and Wnt/β-catenin pathways.[5][10][11]
References
- 1. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Autophagy Inhibition with Monensin Enhances Cell Cycle Arrest and Apoptosis Induced by mTOR or Epidermal Growth Factor Receptor Inhibitors in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic monensin synergizes with EGFR inhibitors and oxaliplatin to suppress the proliferation of human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Monensin-mediated growth inhibition in human lymphoma cells through cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic monensin synergizes with EGFR inhibitors and oxaliplatin to suppress the proliferation of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monensin inhibits canonical Wnt signaling in human colorectal cancer cells and suppresses tumor growth in multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Monensin in Cell Biology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Monensin (B1676710), a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, is a crucial tool in cell biology research.[1][2] Its primary mechanism involves acting as a Na+/H+ antiporter, inserting into cellular and subcellular membranes to facilitate an electroneutral exchange of sodium ions for protons.[2][3][4] This action disrupts ionic gradients, particularly affecting acidic organelles like the Golgi apparatus, endosomes, and lysosomes.[3] The resulting neutralization of these compartments, coupled with osmotic swelling, leads to a blockade of intracellular protein transport, making Monensin an invaluable agent for studying protein secretion, Golgi function, and ion homeostasis.[5][6]
Key Applications:
-
Inhibition of Protein Transport: Widely used to block vesicular transport from the medial to the trans-Golgi cisternae, causing secretory proteins to accumulate intracellularly.[7] This is particularly useful for enhancing the detection of cytokines and other secreted proteins via flow cytometry or immunofluorescence.[5]
-
Induction of Golgi Stress: The disruption of Golgi structure and function by Monensin can induce a cellular stress response known as the Golgi stress response, which can be studied to understand its role in various pathologies.[8]
-
Study of Ion Homeostasis: As a Na+/H+ ionophore, Monensin is used to manipulate intracellular sodium and proton concentrations to investigate their roles in cellular processes.[9][10][11]
-
Cancer Research: Monensin exhibits selective cytotoxicity against various cancer cells and cancer stem cells, inducing apoptosis and cell cycle arrest, making it a subject of interest in drug development.[12][13][14]
-
Extracellular Vesicle (EV) Research: By affecting multivesicular bodies (MVBs), Monensin can be used to study the regulation of exosome secretion.[12][15]
Data Presentation
Table 1: Recommended Working Concentrations for Sodium Monensin
| Application | Cell Type | Concentration Range | Typical Incubation Time | Reference(s) |
| Protein Transport Inhibition | Various (e.g., T-cells) | 0.1 - 10 µM (start with 1-2 µM) | 4 - 6 hours | [3][7] |
| Golgi Disruption | TEM 4-18 cells | 10 nM | 1 - 48 hours | [16] |
| Golgi Disruption | 3T3L1 adipocytes | 1 - 10 µM | Not specified | [16] |
| Induction of Apoptosis | SCC9, SCC25 cells | 1 - 5 µM | 24 - 48 hours | [12] |
| Cytotoxicity Studies | Various Cancer Lines | Nanomolar to low Micromolar | 24 - 72 hours | [7] |
| Enhancing Iodide Uptake | FRTL-5 rat thyroid cells | 1 µM | Not specified | [9] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference(s) |
| A375 | Melanoma | 0.16 | 72 | [17] |
| Mel-624 | Melanoma | 0.70 - 0.71 | 72 | [17] |
| Mel-888 | Melanoma | 0.12 | 72 | [17] |
| VCaP | Prostate Cancer | Not specified (inhibits at nM) | 48 | [18] |
| LNCaP | Prostate Cancer | Not specified (inhibits at nM) | 48 | [18] |
| RKO | Colorectal Cancer | Dose-dependent inhibition | 24 - 48 | [14] |
| HCT-116 | Colorectal Cancer | Dose-dependent inhibition | 24 - 48 | [14] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment for each new model system.[7]
Experimental Protocols
Protocol 1: Preparation of a 2 mM this compound Stock Solution (1000X)
This protocol outlines the preparation of a 2 mM stock solution, commonly used as a 1000X concentrate for cell culture applications.[5]
Materials:
-
This compound powder (MW: 692.9 g/mol )[5]
-
Ethanol (B145695) (Absolute, ≥99.5%)[5]
-
Sterile, deionized water
-
Sterile conical tubes (15 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe[5]
Safety Precautions: Monensin is toxic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powder in a chemical fume hood.[5]
Procedure:
-
Prepare 70% Ethanol: Mix 7 mL of absolute ethanol with 3 mL of sterile, deionized water in a sterile conical tube.
-
Weigh Monensin: In a fume hood, accurately weigh 13.86 mg of this compound powder. To do this, tare a sterile 15 mL conical tube and add the powder.
-
Calculation: 2 mmol/L * 0.010 L * 692.9 g/mol = 13.86 mg[5]
-
-
Dissolve Monensin: Add the 10 mL of prepared 70% ethanol to the tube containing the Monensin powder. Vortex thoroughly until the powder is completely dissolved.[5]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube. This ensures the sterility of the stock solution for cell culture use.[5]
-
Aliquot and Store: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label them clearly with the compound name, concentration (2 mM, 1000X), solvent (70% Ethanol), and date.[5]
-
Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]
Protocol 2: Inhibition of Protein Secretion for Intracellular Cytokine Staining
This protocol details the use of Monensin to block cytokine secretion, allowing for their accumulation and subsequent detection by flow cytometry.
Materials:
-
Cell suspension (e.g., stimulated PBMCs) at 1-2 x 10^6 cells/mL
-
Complete cell culture medium
-
Cell stimulation agent (e.g., PMA and Ionomycin, or specific antigen)
-
2 mM Monensin stock solution (from Protocol 1) or a commercial equivalent (e.g., BD GolgiStop™)[19]
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)
-
Fluorochrome-conjugated antibodies (for surface markers and intracellular cytokines)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a multi-well plate or culture tubes, stimulate the cells with the appropriate agent for 1-2 hours at 37°C to initiate cytokine production.[7][20]
-
Monensin Treatment: Dilute the 2 mM Monensin stock solution 1:1000 into the cell culture to a final concentration of 2 µM. Mix gently.[5][20]
-
Incubation: Incubate the cells for an additional 4-6 hours at 37°C in a CO2 incubator. This duration is typically sufficient for cytokine accumulation without causing excessive cytotoxicity.[7]
-
Surface Staining (Optional): Harvest and wash the cells with PBS. Stain for cell surface markers according to standard protocols. It is often recommended to perform surface staining before fixation and permeabilization.[7]
-
Fixation: Wash the cells and resuspend them in Fixation Buffer. Incubate for 10-20 minutes at room temperature.[7]
-
Permeabilization: Wash the cells twice with PBS. Resuspend the cells in Permeabilization Buffer and incubate for 10 minutes.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at 4°C, protected from light.
-
Wash and Analyze: Wash the cells twice with Permeabilization Buffer, then resuspend in PBS or Flow Cytometry Staining Buffer. Analyze the samples on a flow cytometer.[7]
Protocol 3: Induction and Analysis of Golgi Stress
This protocol provides a method to induce Golgi stress using Monensin and assess its effects by observing Golgi morphology.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
2 mM Monensin stock solution
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130 or anti-Golgin97)[16]
-
Fluorochrome-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips and allow them to adhere and grow to the desired confluency.
-
Monensin Treatment: Treat the cells with Monensin at a final concentration determined by a prior dose-response experiment (e.g., 10 nM - 10 µM) for the desired duration (e.g., 1 to 48 hours). Include an untreated (vehicle) control.[16]
-
Fixation: Aspirate the medium and gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.[21]
-
Permeabilization: Wash the cells three times with PBS. If using paraformaldehyde fixation, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[21]
-
Blocking: Wash with PBS and then incubate the cells in Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the Golgi marker (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorochrome-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.[21]
-
Analysis: Visualize the Golgi morphology using a fluorescence or confocal microscope. In Monensin-treated cells, expect to see a fragmented, dispersed, or vacuolated Golgi structure compared to the compact, perinuclear ribbon-like structure in control cells.[16][21]
Visualizations
Caption: Mechanism of this compound as a Na+/H+ antiporter.
Caption: Workflow for protein secretion inhibition analysis.
Caption: Signaling cascade of Monensin-induced Golgi stress.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monensin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Na+-H+ antiport and monensin effects on cytosolic pH and iodide transport in FRTL-5 rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Na(+)/H(+) exchanger monensin on intracellular pH in astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monensin-Induced Increase in Intracellular Na+ Induces Changes in Na+ and Ca2+ Currents and Regulates Na+-K+ and Na+-Ca2+ Transport in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. stemcell.com [stemcell.com]
- 14. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Monensin may inhibit melanoma by regulating the selection between differentiation and stemness of melanoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Sodium Monensin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monensin (B1676710) sodium salt, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, is a widely utilized tool in cell biology and drug development research.[1][2] Its primary mechanism of action involves functioning as a Na+/H+ antiporter, disrupting ionic gradients across cellular membranes, most notably within the Golgi apparatus.[1][3][4] This disruption leads to the swelling of Golgi cisternae and the inhibition of vesicular transport, causing an accumulation of proteins within the Golgi.[5] This property is invaluable for studying protein secretion pathways and enhancing the detection of intracellular cytokines in applications like flow cytometry.[5]
This document provides a comprehensive guide for the preparation, storage, and handling of sodium monensin stock solutions to ensure experimental reproducibility and efficacy.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 692.9 g/mol (Sodium Salt) | |
| Appearance | White to light yellow powder | [6][7] |
| Solubility | ||
| - Ethanol (B145695): ~15-100 mg/mL | [1][7] | |
| - Methanol: ~50 mg/mL | [7] | |
| - Dimethylformamide (DMF): ~1 mg/mL | ||
| - Dimethyl Sulfoxide (DMSO): Soluble, but moisture-absorbing DMSO may reduce solubility. Use fresh DMSO. | [8] | |
| - Chloroform: Freely soluble | [6] | |
| - Acetone: Sparingly soluble | [6] | |
| - Water: Practically insoluble | [6] | |
| Recommended Solvents | Ethanol, Methanol, DMSO (fresh) | [9][10][8] |
| Stock Solution Concentration | 1-10 mM (e.g., 2 mM as a 1000X stock) or 1 mg/mL | [5] |
| Typical Working Concentration | 1-5 µM | [5] |
| Storage (Powder) | 3 years at -20°C; Stable for up to 5 years at 2-8°C | [1][11] |
| Storage (Stock Solution) | ||
| - In Ethanol: 1 year at -80°C; 1 month at -20°C | [1] | |
| - In Methanol: Can be stored at -20°C or lower for up to 6 months (at 400 µg/mL) | [10] | |
| - Aqueous solutions are not recommended for storage for more than one day | [10][11] |
Experimental Protocols
This section provides a detailed methodology for preparing a 2 mM this compound stock solution (1000X) in 70% ethanol. This concentration is commonly used for cell culture applications, with a final working concentration of 2 µM.
Materials:
-
This compound salt (powder, MW: 692.9 g/mol )
-
Absolute Ethanol (≥99.5%)
-
Sterile deionized water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
-
Chemical fume hood
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Safety Precautions: Always handle this compound powder in a chemical fume hood to prevent inhalation.[5] Wear appropriate PPE. Ethanol is flammable and should be kept away from open flames.[5]
-
Prepare 70% Ethanol: In a sterile container, mix 7 mL of absolute ethanol with 3 mL of sterile deionized water to create 10 mL of a 70% ethanol solution. Scale the volume as needed.
-
Weigh this compound Salt:
-
In a chemical fume hood, carefully weigh the required amount of this compound salt.
-
Calculation for 10 mL of a 2 mM stock solution:
-
2 mmol/L * 0.010 L * 692.9 g/mol = 0.01386 g = 13.86 mg
-
-
Tare a sterile microcentrifuge or conical tube on an analytical balance and add 13.86 mg of the powder.[5]
-
-
Dissolve this compound:
-
Add the prepared 70% ethanol solution to the tube containing the this compound powder to reach a final volume of 10 mL.
-
Cap the tube securely and vortex until the powder is completely dissolved. The resulting solution should be clear and colorless.[5] Gentle warming in a 37°C water bath can aid dissolution if needed.[8]
-
-
Sterilization (Optional but Recommended):
-
For applications requiring sterility, such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.[5]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[5][8]
-
Clearly label each aliquot with the compound name, concentration (2 mM, 1000X), solvent (70% Ethanol), and the date of preparation.[8]
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][5]
-
Using the Stock Solution:
To achieve a final concentration of 2 µM in cell culture, dilute the 1000X stock solution 1:1000 in your cell culture medium. It is advisable to add monensin during the final 4-24 hours of cell activation or culture, as prolonged exposure can be toxic.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action on the Golgi apparatus.
Caption: Workflow for preparing a this compound stock solution.
Caption: Monensin disrupts Golgi function via Na+/H+ antiport.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Monensin - Wikipedia [en.wikipedia.org]
- 4. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. famic.go.jp [famic.go.jp]
- 7. Enzo Life Sciences Monensin . sodium salt (1g). CAS: 22373-78-0, Quantity: | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sodium Monensin-Induced Golgi Stress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sodium monensin (B1676710) for the induction of Golgi stress in in vitro cell culture models. This document outlines the mechanism of action, effective concentrations, and detailed protocols for inducing and assessing Golgi stress, along with key signaling pathways involved.
Introduction
Sodium monensin is a polyether ionophore antibiotic that acts as a Na⁺/H⁺ antiporter.[1] By incorporating into the membranes of acidic organelles, particularly the Golgi apparatus, it disrupts the proton gradient, leading to an increase in the luminal pH.[2][3] This disruption of the Golgi's internal environment interferes with normal protein trafficking and processing, causing the accumulation of proteins, swelling of Golgi cisternae, and ultimately, the activation of the Golgi stress response.[3][4][5] The controlled induction of Golgi stress with this compound is a valuable tool for studying cellular stress responses, protein quality control mechanisms, and their implications in various diseases, including neurodegenerative disorders and cancer.[2][6]
Mechanism of Action
Monensin disrupts the normal function of the Golgi apparatus by neutralizing its acidic lumen.[7] This leads to the swelling of Golgi cisternae and the inhibition of intracellular protein transport, effectively blocking the movement of proteins from the medial to the trans-Golgi network.[1][3] This disruption triggers a cellular stress response pathway, primarily mediated by the PERK (PKR-like ER kinase) and ATF4 (Activating Transcription Factor 4) signaling cascade.[2][8] Unlike endoplasmic reticulum (ER) stress, the monensin-induced Golgi stress response through PERK/ATF4 can be independent of the ER-resident chaperone BiP/GRP78.[6] Activation of this pathway leads to the transcriptional upregulation of genes involved in amino acid metabolism and redox homeostasis.[8]
Quantitative Data Summary
The effective concentration of this compound for inducing Golgi stress is cell-type dependent and can range from nanomolar to micromolar concentrations. The following table summarizes concentrations and treatment times reported in the literature for various cell lines.
| Cell Line | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 0.1 - 10 µM | 18 hours | Induction of ATF4 and CSE | [2] |
| Q111 (Huntington's Disease model) | 0.05 µM | 3 - 7 days | Robust enhancement of CSE, ATF4, and phospho-PERK | [2] |
| TEM 4-18 (EMT-like cancer cells) | 10 nM | 1 - 48 hours | Apoptosis, cell cycle arrest, ROS production, Golgi swelling | [5] |
| Rat Adrenal Cortex Cells (in culture) | 1 µM | Not specified | Golgi complex disorganization, dilated cisternae | [9] |
| Murine Adrenal Tumor Cells | 0.6 - 1.2 µM | ≤ 4 hours | Inhibition of steroidogenesis, Golgi vacuolization | [10] |
| Sycamore Maple Suspension Cells | 10 µM | 35 - 100 minutes | Swelling of Golgi cisternae | [4] |
| H1299 Cells | 500 nM | Not specified | Decrease in GOLIM4 protein levels | [11] |
Signaling Pathway of Monensin-Induced Golgi Stress
The primary signaling pathway activated by monensin-induced Golgi stress involves the PERK-ATF4 axis. The disruption of the Golgi's pH gradient acts as the initial stress signal, leading to the activation of PERK. Activated PERK then phosphorylates eIF2α, which in turn promotes the translation of ATF4. ATF4 translocates to the nucleus and activates the transcription of target genes involved in restoring cellular homeostasis.
Caption: Monensin-induced Golgi stress signaling pathway.
Experimental Protocols
Protocol 1: Induction of Golgi Stress in Mammalian Cells (e.g., MEFs or HeLa)
This protocol describes a general procedure for inducing Golgi stress in cultured mammalian cells using this compound and assessing the response by immunofluorescence.
Materials:
-
Mammalian cell line (e.g., MEFs, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Golgi stress marker (e.g., anti-ATF4, anti-GM130)
-
Fluorochrome-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Monensin Treatment: Prepare working solutions of this compound in complete culture medium from a stock solution. A dose-response experiment is recommended (e.g., 0.1, 1, 5, 10 µM).[2] For initial experiments, a concentration of 1-5 µM for 6-18 hours is a good starting point.[2][3] Include a vehicle control (DMSO or ethanol).
-
Cell Fixation: After the incubation period, aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Assess Golgi stress by observing the nuclear translocation of ATF4 or the dispersion of the GM130 signal from the perinuclear region.[5][12]
Protocol 2: Western Blot Analysis of Golgi Stress Markers
This protocol outlines the procedure for analyzing the expression of Golgi stress-related proteins by Western blotting.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-phospho-PERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Analyze the band intensities to quantify changes in protein expression.
Experimental Workflow
The following diagram illustrates a typical workflow for a study investigating monensin-induced Golgi stress.
Caption: General experimental workflow for Golgi stress induction.
Troubleshooting and Considerations
-
Cell Viability: High concentrations or prolonged exposure to monensin can be cytotoxic.[1] It is crucial to perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the sub-toxic concentration range for your specific cell line.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve monensin, typically DMSO or ethanol) to account for any effects of the solvent on the cells.
-
Specificity of Stress: While monensin is a potent Golgi stressor, it's important to consider potential off-target effects. Cross-talk between the Golgi and ER stress pathways can occur.[2] It may be beneficial to compare the effects of monensin with other Golgi stressors (e.g., Brefeldin A, Golgicide A) or ER stressors (e.g., thapsigargin, tunicamycin) to delineate the specific Golgi stress response.[2][3]
-
Marker Selection: The choice of markers to assess Golgi stress is critical. A combination of markers, such as the structural disruption of the Golgi (e.g., GM130 staining) and the activation of signaling pathways (e.g., ATF4 nuclear localization, PERK phosphorylation), will provide a more comprehensive assessment.[2][8][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Golgi stress response reprograms cysteine metabolism to confer cytoprotection in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Markers and Small Molecule Inhibitors in Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of monensin on plant Golgi: re-examination of the monensin-induced changes in cisternal architecture and functional activities of the Golgi apparatus of sycamore suspension-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High content screening identifies monensin as an EMT-selective cytotoxic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Golgi Stress Response: New Insights into the Pathogenesis and Therapeutic Targets of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel cis-acting element GASE regulates transcriptional induction by the Golgi stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The effects of monensin on Golgi complex of adrenal cortex and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Golgi apparatus and adrenal function: the effects of monensin on adrenocorticotropic hormone-stimulated steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis with Sodium Monensin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium monensin (B1676710) is a widely used carboxylic ionophore that plays a crucial role in flow cytometry, particularly for the intracellular detection of cytokines and other secreted proteins. By disrupting the normal protein transport machinery within the cell, monensin causes the accumulation of these proteins in the Golgi apparatus, thereby amplifying the signal for detection by fluorescently labeled antibodies. This allows for the precise quantification of protein-producing cell populations within a heterogeneous sample. These application notes provide a comprehensive overview of the use of sodium monensin in flow cytometry, including its mechanism of action, detailed experimental protocols, and data on its effects on cells.
Mechanism of Action
This compound acts as a Na+/H+ antiporter, disrupting the ionic gradients across the membranes of the Golgi complex.[1][2][3] This disruption leads to the swelling and functional impairment of the Golgi cisternae, effectively blocking the transport of proteins from the medial to the trans-Golgi network.[3] As a result, proteins destined for secretion are trapped within the Golgi, allowing for their detection via intracellular staining.
Data Presentation
Table 1: Effect of this compound on Intracellular Cytokine Accumulation
| Cell Type | Cytokine | Monensin Concentration | Incubation Time (hours) | % of Cytokine-Positive Cells (with Monensin) | % of Cytokine-Positive Cells (without Monensin) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-2 | Not Specified | 10 | 50% | 11% | [1] |
| Human Monocytes (CD14+) | IL-1β | Not Specified | 8 | Increased MESF | Lower MESF | [4][5] |
| Human Monocytes (CD14+) | IL-6 | Not Specified | 8 | No significant difference | No significant difference | [4][5] |
| Human Monocytes (CD14+) | TNF-α | Not Specified | 8 | No significant difference | No significant difference | [4][5] |
*MESF: Molecules of Equivalent Soluble Fluorochrome, a measure of fluorescence intensity.
Table 2: Effect of this compound on Cell Viability
| Cell Line | Monensin Concentration (µM) | Incubation Time (hours) | Assay | % Viability / Effect | Reference |
| Ovarian Cancer Cells (SK-OV-3, A2780, OVCAR3, CAOV-3) | 0.2, 1, 5 | 48 | CCK-8 & CTG | Proliferation restrained | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | < 1 | 6 | Not Specified | No cell death | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 | 24 | Not Specified | High degree of toxicity | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 100 | 6 | Not Specified | Marked level of toxicity | [1] |
| Human Monocytes | Not Specified | 8 | Propidium Iodide | Slightly lower than Brefeldin A-treated | [4][5] |
| Prostate Cancer Cells (PC-3) | 0.015 - 1.5 | 24 | Annexin V/PI | Increased apoptosis (17.84% at 15nM, 24.20% at 1500nM) | [7] |
| Colorectal Cancer Cells (RKO, HCT-116) | 0 - 8 | 24, 48 | Crystal Violet | Dose- and time-dependent inhibition of proliferation | [8] |
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining of Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI medium
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
This compound solution (e.g., 2 mM stock in ethanol)
-
Fluorescently labeled antibodies for cell surface markers
-
Fixation/Permeabilization Buffer
-
Fluorescently labeled antibodies for intracellular cytokines
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs and resuspend them in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
-
Cell Stimulation: Add the desired stimulant to the cell suspension. For polyclonal activation, a common choice is PMA (50 ng/mL) and ionomycin (B1663694) (500 ng/mL).[9]
-
Protein Transport Inhibition: Immediately after adding the stimulant, add this compound to a final concentration of 1-2 µM.[9][10]
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.[9][10]
-
Surface Staining: After incubation, wash the cells with PBS and stain for cell surface markers with fluorescently labeled antibodies for 15-30 minutes on ice in the dark.
-
Fixation and Permeabilization: Wash the cells to remove excess antibodies. Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorescently labeled anti-cytokine antibodies and incubate for at least 30 minutes at 4°C in the dark.[11]
-
Washing: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
Protocol 2: Optimizing Monensin Concentration
To minimize cytotoxicity while maximizing protein accumulation, it is crucial to determine the optimal concentration of monensin for your specific cell type and experimental conditions.
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in a multi-well plate.
-
Dose-Response Treatment: Treat the cells with a range of monensin concentrations (e.g., 0.1 µM to 10 µM) for the desired incubation time (e.g., 4-6 hours).[10] Include an untreated control.
-
Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as a live/dead stain for flow cytometry or a colorimetric assay like MTT or crystal violet.[8][10]
-
Intracellular Staining: In parallel, perform intracellular staining for the protein of interest as described in Protocol 1 for each monensin concentration.
-
Analysis: Analyze the data to determine the concentration of monensin that provides the best signal-to-noise ratio for the intracellular target with minimal impact on cell viability.
Mandatory Visualizations
Caption: Mechanism of this compound Action.
References
- 1. news-medical.net [news-medical.net]
- 2. Monensin - Wikipedia [en.wikipedia.org]
- 3. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of monensin and brefeldin A for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monensin Induces PC-3 Prostate Cancer Cell Apoptosis via ROS Production and Ca2+ Homeostasis Disruption | Anticancer Research [ar.iiarjournals.org]
- 8. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anilocus.com [anilocus.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Sodium Monensin in the Study of Ion Transport Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sodium monensin (B1676710) is a polyether ionophore antibiotic derived from Streptomyces cinnamonensis that is widely utilized as a research tool to investigate ion transport mechanisms.[1] It functions primarily as an electroneutral sodium-hydrogen (Na⁺/H⁺) antiporter, facilitating the exchange of extracellular Na⁺ for intracellular H⁺ across lipid membranes.[2][3] This action disrupts transmembrane ion gradients, leading to an increase in intracellular sodium concentration ([Na⁺]i) and intracellular alkalinization (an increase in pHi).[4][5] These primary effects trigger a cascade of secondary consequences, including alterations in intracellular calcium levels and the activity of ion pumps, making monensin an invaluable tool for studying the intricate roles of ion homeostasis in cellular physiology and pathophysiology.
Mechanism of Action
Monensin is a lipid-soluble molecule that spontaneously inserts into cellular and organellar membranes.[3][6] Its carboxylic acid group plays a crucial role in its ionophoretic activity. The process involves:
-
Complexation: On the exterior of the cell membrane, the deprotonated monensin molecule encapsulates a sodium ion.[7]
-
Translocation: This neutral, lipophilic Na⁺-monensin complex diffuses across the lipid bilayer.[7]
-
Decomplexation & Protonation: On the cytosolic side, the complex releases the sodium ion. The monensin molecule then binds a proton (H⁺), neutralizing its charge.[6][7]
-
Return: The protonated, neutral monensin diffuses back to the extracellular side of the membrane, ready to begin another cycle.[6]
This continuous exchange dissipates the normal Na⁺ and H⁺ gradients, which is fundamental to its biological effects.[1]
Quantitative Data Summary
The efficacy and biological impact of monensin are concentration-dependent and vary across species and cell types.
Table 1: Ion Selectivity and Dissociation Constants
| Cation | Dissociation Constant (KM) | Notes |
|---|---|---|
| Na⁺ | ~0.03 M | High selectivity for sodium.[8] |
| K⁺ | ~0.5 M | Lower affinity compared to sodium.[8] |
| Li⁺ | ~2.2 M | Lowest affinity among the tested monovalent cations.[8] |
| H⁺ | pKH in lipid medium ~6.55 | The proton dissociation constant for monensin in the membrane.[8] |
Table 2: Effective Concentrations and Observed Cellular Effects
| Concentration | Cell Type / System | Observed Effect |
|---|---|---|
| 1 µM | FRTL-5 rat thyroid cells | Enhanced iodide uptake.[9] |
| 10 µM (10⁻⁵ M) | Guinea pig ventricular myocytes | Shortened action potential duration, reduced L-type calcium current (ICa), and activation of Na⁺-K⁺ pump current.[10][11] |
| 20 µM | Rabbit aorta | Induced small, slowly developing muscle contraction.[12] |
| 100 µM | FRTL-5 rat thyroid cells | Reduced iodide uptake.[9] |
| 5-25 µg/kg (i.v.) | Anesthetized dogs | Selective coronary vasodilator action.[13] |
Table 3: Toxicity Data (Median Lethal Dose - LD₅₀)
| Species | LD₅₀ (mg/kg body weight) | Reference |
|---|---|---|
| Horse | 2 - 3 | [14] |
| Dog | 20 | [1] |
| Cattle | 20 - 80 | [1][14] |
| Chicken | 200 |[14] |
Signaling Pathways and Experimental Workflows
Monensin's Core Mechanism of Action
The fundamental action of monensin is the insertion into the lipid bilayer to facilitate a 1:1 exchange of sodium ions for protons.
Caption: Monensin acts as a mobile carrier, facilitating Na⁺/H⁺ antiport.
Downstream Cellular Effects of Monensin
The primary disruption of Na⁺ and H⁺ gradients by monensin initiates several downstream cellular events, most notably affecting calcium homeostasis and the function of other ion transporters.
Caption: Monensin-induced ion disruption triggers secondary cellular events.
General Experimental Workflow
A typical experiment to study the effects of monensin on intracellular ion concentrations follows a standardized workflow from cell preparation to data analysis.
Caption: General workflow for measuring monensin's effect on ion flux.
Experimental Protocols
Protocol 1: Measurement of Intracellular Sodium ([Na⁺]i) using SBFI-AM
This protocol describes the use of the ratiometric fluorescent indicator SBFI-AM to measure changes in [Na⁺]i.
Materials:
-
Adherent cells of interest (e.g., cardiomyocytes)
-
Cell culture medium
-
Tyrode's solution or other physiological buffer
-
SBFI-AM (sodium-binding benzofuran (B130515) isophthalate (B1238265) acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Monensin stock solution (in DMSO or ethanol)
-
Gramicidin (B1672133) D and Strophanthidin (B154792) (for calibration)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader or microscope capable of ratiometric imaging (Ex: 340/380 nm, Em: ~505 nm)
Procedure:
-
Cell Seeding: Seed cells onto 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: a. Prepare a loading solution of 5 µM SBFI-AM with 0.02% Pluronic F-127 in Tyrode's solution. Add 1 mM probenecid if necessary.[7] b. Remove the culture medium from the cells and wash once with warm Tyrode's solution. c. Add the loading solution to the cells and incubate for 90 minutes at room temperature in the dark.[7]
-
Washing: Aspirate the loading solution and wash the cells twice with warm Tyrode's solution to remove extracellular dye.[7]
-
Monensin Treatment: Add the desired concentrations of monensin (prepared in Tyrode's solution) to the wells. Include a vehicle-only control.
-
Fluorescence Measurement: a. Immediately place the plate in the fluorescence reader. b. Measure fluorescence intensity by exciting sequentially at 340 nm and 380 nm and collecting emission at ~505 nm.[7] c. For kinetic analysis, record measurements at regular intervals.
-
Data Analysis and Calibration: a. Calculate the fluorescence ratio (F340/F380) for each time point and condition.[7] b. To convert ratios to absolute [Na⁺]i, perform an in-situ calibration on a separate set of dye-loaded cells. c. Expose calibration cells to solutions with known Na⁺ concentrations in the presence of ionophores like gramicidin D and strophanthidin to equilibrate intracellular and extracellular Na⁺.[7] d. Plot the F340/F380 ratio against the known [Na⁺] to generate a calibration curve. Use this curve to convert experimental ratios to [Na⁺]i values.[7]
Protocol 2: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol uses the ratiometric pH indicator BCECF-AM to measure changes in pHi.
Materials:
-
Cells of interest
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester)
-
Monensin stock solution
-
Nigericin (for calibration)
-
High K⁺ calibration buffers of known pH
-
Fluorescence microplate reader or microscope (Ex: ~490/~440 nm, Em: ~535 nm)
Procedure:
-
Cell Preparation: Seed and grow cells in 96-well plates as described in Protocol 1.
-
Dye Loading: a. Prepare a 2-5 µM BCECF-AM working solution in HBSS.[7] b. Wash cells once with HBSS, then incubate with the loading solution for 30-60 minutes at 37°C.[7]
-
Washing and De-esterification: a. Wash cells twice with warm HBSS to remove extracellular dye. b. Incubate in fresh HBSS for 15-30 minutes at 37°C to allow for complete de-esterification of the dye by cellular esterases.[7]
-
Monensin Treatment: Apply desired concentrations of monensin to the cells.
-
Fluorescence Measurement: Measure fluorescence by exciting sequentially at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point) and collecting emission at ~535 nm.[7][15]
-
Data Analysis and Calibration: a. Calculate the ratio of fluorescence intensities (F490/F440). b. To calibrate, lyse a separate set of dye-loaded cells with high-K⁺ buffers of varying known pH values in the presence of the H⁺/K⁺ ionophore nigericin. This equilibrates intracellular and extracellular pH. c. Plot the fluorescence ratio against the known pH values to create a calibration curve.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to assess mitochondrial depolarization, a potential downstream effect of severe ionic imbalance caused by monensin.
Materials:
-
Cells of interest
-
Cell culture medium
-
JC-1 dye
-
Phosphate-Buffered Saline (PBS)
-
Monensin stock solution
-
Fluorescence microplate reader or microscope (Green Ex/Em ~485/535 nm; Red Ex/Em ~535/595 nm)
Procedure:
-
Cell Preparation: Seed and grow cells as previously described.
-
Monensin Treatment: Treat cells with the desired concentration of monensin for the specified duration. Include appropriate controls.
-
JC-1 Staining: a. Prepare a JC-1 staining solution at a final concentration of 1-10 µM in cell culture medium. b. Remove the treatment medium, wash cells once with PBS. c. Add the JC-1 staining solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[7]
-
Washing and Measurement: a. Aspirate the staining solution and wash the cells with a suitable buffer (e.g., PBS).[7] b. Immediately measure fluorescence. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.[7] c. Measure green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~535/595 nm).[7]
-
Data Analysis: a. Calculate the ratio of red to green fluorescence for each condition. b. A decrease in the red/green ratio indicates mitochondrial depolarization.[7]
References
- 1. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Monensin - Wikipedia [en.wikipedia.org]
- 3. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survival After Severe Rhabdomyolysis Following Monensin Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Na(+)/H(+) exchanger monensin on intracellular pH in astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monensin-mediated transports of H+, Na+, K+ and Li+ ions across vesicular membranes: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Na+-H+ antiport and monensin effects on cytosolic pH and iodide transport in FRTL-5 rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monensin-Induced Increase in Intracellular Na+ Induces Changes in Na+ and Ca2+ Currents and Regulates Na+-K+ and Na+-Ca2+ Transport in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Effects of the Na ionophore monensin on the contractile response and the movements of monovalent cations in the vascular smooth muscle of rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of monensin, a Na+-selective carboxylic ionophore, on coronary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monensin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Model Using Sodium Monensin in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium monensin (B1676710), a polyether antibiotic isolated from Streptomyces cinnamonensis, has been widely adopted in neuroscience research as a powerful experimental tool.[1] Its primary mechanism of action as a sodium-selective ionophore allows for the controlled manipulation of intracellular ion concentrations, providing a unique model to study a variety of neuronal processes.[1][2] Monensin facilitates the electroneutral exchange of extracellular sodium ions (Na+) for intracellular protons (H+), effectively disrupting cellular ion homeostasis.[1][2] This perturbation has profound effects on neuronal function, including neurotransmitter release, intracellular protein transport, and neuronal excitability, making it an invaluable agent for investigating fundamental neurobiological mechanisms and for modeling pathological states associated with ion dysregulation.
These application notes provide a comprehensive overview of the experimental use of sodium monensin in neuroscience, including its mechanisms of action, key applications, and detailed protocols for its use in in vitro and in vivo models.
Mechanism of Action
Monensin acts as a Na+/H+ antiporter, inserting itself into cellular membranes and facilitating the transport of sodium ions down their concentration gradient into the cell, in exchange for protons.[1][2] This action leads to several key downstream effects:
-
Increased Intracellular Sodium ([Na+]i): The primary consequence of monensin exposure is a rapid and sustained increase in intracellular sodium concentration.[3][4]
-
Alteration of Intracellular pH: The efflux of protons leads to an increase in the pH of acidic intracellular compartments, such as the Golgi apparatus and lysosomes.[2]
-
Secondary Calcium Influx: The rise in intracellular sodium can lead to a subsequent increase in intracellular calcium ([Ca2+]i) through various mechanisms, including the reversal of the Na+/Ca2+ exchanger.[5][6] However, some studies suggest monensin can also transport calcium directly across membranes in a sodium-independent manner.[5]
-
Stimulation of the Na+/K+ Pump: The elevated intracellular sodium activates the Na+/K+ pump, leading to increased ATP consumption and an outward current that can hyperpolarize the neuronal membrane.[3][7]
Key Applications in Neuroscience Research
-
Modulation of Neurotransmitter Release: Monensin has been shown to enhance the release of neurotransmitters, such as GABA, in a dose-dependent manner.[8] This effect is dependent on extracellular sodium but can be independent of extracellular calcium.[8]
-
Disruption of Intracellular Protein Transport: By altering the pH of the Golgi apparatus, monensin blocks the transport and processing of newly synthesized proteins and glycoproteins.[2][9][10] This makes it a useful tool for studying protein trafficking and secretion pathways.
-
Induction of Neurotoxicity: At higher concentrations, monensin can induce neurotoxicity, characterized by oxidative stress, lipid peroxidation, and mitochondrial dysfunction.[11][12] This allows for the study of mechanisms of neuronal injury and the testing of potential neuroprotective agents.
-
Investigation of Neuronal Excitability: By altering ion gradients and stimulating the Na+/K+ pump, monensin can modulate neuronal firing patterns and bursting activity.[3][13]
-
Study of Axonal Transport: Monensin's disruption of the Golgi apparatus can be used to investigate the role of this organelle in the assembly and transport of membrane components destined for the axon.[14]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies on the effects of this compound in different experimental models.
Table 1: Effects of this compound on Neurotransmitter Release and Ion Concentrations
| Experimental Model | Monensin Concentration | Duration of Exposure | Key Quantitative Findings | Reference |
| Mouse brain synaptosomes | Dose-dependent | Not specified | Enhanced GABA release. | [8] |
| Crayfish presynaptic terminals | 10 µM | Not specified | Elevated [Ca2+]i by 440 nM. | [5] |
| Crayfish presynaptic terminals | 100 µM | Not specified | Elevated [Ca2+]i by 7 µM. | [5] |
| Cultured HeLa or MRC5-VI cells | Up to 10 µM | Up to 1 day | Increased sodium pump density with a Km of 12 mM-[Na+]i. | [15] |
Table 2: Effects of this compound on Cellular Processes and Toxicity
| Experimental Model | Monensin Concentration | Duration of Exposure | Key Quantitative Findings | Reference |
| Cultured brain neurons | Not specified | 30 to 120 min | Blocked formation of HRP-positive lysosomes by 47% to 79%. | [16] |
| Human leukemia (HL-60) cells | 1 µM | 16 hours | Blocked processing of myeloperoxidase; ~80% remained in precursor forms. | [9] |
| PC12 pheochromocytoma cells | ≤ 50 nM | Not specified | Enhanced post-translational processing of dopamine (B1211576) β-hydroxylase. | [17] |
| PC12 pheochromocytoma cells | ≥ 200 nM | Not specified | Blocked secretory pathway, likely at the Golgi apparatus. | [17] |
| Chicks (in vivo) | 150 mg/kg daily | 8 days | Decreased survival rate and induced behavioral changes. | [11] |
Experimental Protocols
Protocol 1: Induction of Neurotransmitter Release from Synaptosomes
Objective: To measure the effect of this compound on the release of a specific neurotransmitter (e.g., GABA) from isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosome preparation from mouse brain
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitter (e.g., [3H]GABA)
-
This compound stock solution
-
Scintillation counter and vials
Methodology:
-
Prepare synaptosomes from fresh mouse brain tissue using standard subcellular fractionation techniques.
-
Pre-incubate the synaptosomes with the radiolabeled neurotransmitter (e.g., [3H]GABA) to allow for uptake.
-
Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Resuspend the loaded synaptosomes in Krebs-Ringer buffer.
-
Aliquot the synaptosome suspension into experimental tubes.
-
Add varying concentrations of this compound to the tubes. Include a vehicle control (e.g., ethanol).
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the amount of radiolabeled neurotransmitter released into the supernatant using a scintillation counter.
-
Express the results as a percentage of total neurotransmitter content.
Protocol 2: In Vitro Neurotoxicity Assay in Cultured Neurons
Objective: To assess the neurotoxic effects of this compound on cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution
-
MTT or LDH assay kit for cell viability
-
Fluorescent dyes for oxidative stress (e.g., DCFDA) and mitochondrial membrane potential (e.g., TMRE)
-
Fluorescence microscope or plate reader
Methodology:
-
Plate primary neurons at a suitable density in multi-well plates and culture for a desired number of days in vitro (DIV) to allow for maturation.
-
Prepare a range of this compound concentrations in culture medium.
-
Replace the culture medium with the monensin-containing medium or vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 24-48 hours).
-
Cell Viability Assessment:
-
For MTT assay, add MTT reagent to the wells, incubate, and then solubilize the formazan (B1609692) crystals. Measure absorbance.
-
For LDH assay, collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Oxidative Stress and Mitochondrial Health Assessment:
-
In a separate set of wells, load the cells with DCFDA or TMRE dyes according to the manufacturer's protocols.
-
Acquire images using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
-
Analyze the data to determine the dose-dependent effects of monensin on neuronal viability, oxidative stress, and mitochondrial function.
Visualizations
Caption: Mechanism of action of this compound in a neuron.
Caption: Inhibition of protein transport by this compound.
Caption: Experimental workflow for assessing monensin-induced neurotoxicity.
References
- 1. Monensin - Wikipedia [en.wikipedia.org]
- 2. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+/K+ pump interacts with the h-current to control bursting activity in central pattern generator neurons of leeches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monensin can transport calcium across cell membranes in a sodium independent fashion in the crayfish Procambarus clarkii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monensin-Induced Increase in Intracellular Na+ Induces Changes in Na+ and Ca2+ Currents and Regulates Na+-K+ and Na+-Ca2+ Transport in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the effect of monensin on gamma-amino-n-butyric acid release from isolated nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and ultrastructural effects of monensin on the processing, intracellular transport, and packaging of myeloperoxidase into low and high density compartments of human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the monovalent ionophore monensin on the intracellular transport and processing of pro-opiomelanocortin in cultured intermediate lobe cells of the rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of IRFI-042 in monensin induced neurotoxicity in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial damage as an early event of monensin-induced cell injury in cultured fibroblasts L929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of monensin on transport of membrane components in the frog retinal photoreceptor. I. Light microscopic autoradiography and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of monensin on the abundance of mRNA(alpha) and of sodium pumps in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of monensin on the neuronal ultrastructure and endocytic pathway of macromolecules in cultured brain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of monensin on synthesis, post-translational processing, and secretion of dopamine beta-hydroxylase from PC12 pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Monensin for the Selection of Resistant Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium monensin (B1676710) is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. It functions by forming complexes with monovalent cations, such as Na+, and facilitating their exchange for protons (H+) across cellular membranes. This disruption of ion gradients, particularly within the Golgi apparatus, leads to the inhibition of intracellular protein transport and ultimately, cytotoxicity. Due to this mechanism, sodium monensin has been investigated for its anticancer properties and is a valuable tool for studying cellular trafficking.
While not utilized as a conventional selection agent for transfected cells due to the lack of a corresponding resistance gene in common expression vectors, this compound is a powerful tool for selecting and studying cell populations with acquired or induced resistance. This application is particularly relevant for research in drug resistance mechanisms, cellular adaptation, and the identification of novel therapeutic targets.
These application notes provide a comprehensive guide for utilizing this compound to select for and characterize resistant mammalian cell populations.
Mechanism of Action
This compound's primary mode of action is the disruption of the normal ion balance across cellular membranes. By acting as a Na+/H+ antiporter, it leads to an influx of Na+ into the cell and an efflux of H+. This has several downstream consequences:
-
Golgi Apparatus Disruption: The altered ion homeostasis particularly affects the Golgi apparatus, causing swelling of the cisternae and blocking protein transport from the medial to the trans-Golgi network.
-
Induction of Oxidative Stress: The disruption of cellular ion balance can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components.
-
Apoptosis: The culmination of these cellular stresses often triggers programmed cell death, or apoptosis.
Resistance to monensin in mammalian cells can arise from various mechanisms, including alterations in membrane composition, increased drug efflux, or changes in intracellular pH regulation.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in cell culture, with a focus on its cytotoxic effects which are foundational for its use in selecting for resistance.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Reference |
| Prostate Cancer | VCaP | 35 nmol/L | [Not available] |
| Prostate Cancer | LNCaP | 90 nmol/L | [Not available] |
| Ovarian Cancer | SK-OV-3 | ~1 µM | [Not available] |
| Neuroblastoma | SH-SY5Y | 16 µM | [Not available] |
| Melanoma | A375 | 0.16 µM | [Not available] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and the specific assay used.
Table 2: General Concentration Ranges for this compound in Cell Culture Applications
| Application | Typical Concentration Range | Incubation Time |
| Inhibition of Protein Transport | 0.1 µM - 10 µM | 4 - 6 hours |
| Cytotoxicity/Apoptosis Studies | Nanomolar to low micromolar | 24 - 72 hours |
| Selection of Resistant Populations | Highly cell-line dependent (determine via kill curve) | Weeks to months |
Experimental Protocols
Protocol 1: Determination of Optimal Selection Concentration (Kill Curve)
To effectively select for monensin-resistant cells, it is crucial to first determine the minimum concentration of this compound that is lethal to the parental (non-resistant) cell line. This is achieved by generating a "kill curve".
Materials:
-
Parental mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in ethanol)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a density that will allow for several days of growth without reaching confluency (e.g., 5,000-10,000 cells per well).
-
Incubate overnight to allow for cell attachment.
-
-
Monensin Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 10 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of ethanol (B145695) as the highest monensin concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of monensin. It is recommended to test each concentration in triplicate.
-
-
Incubation and Observation:
-
Incubate the plate for a period that is relevant to your selection experiment (e.g., 7-14 days).
-
Observe the cells daily under a microscope for signs of cytotoxicity (e.g., rounding, detachment, debris).
-
Replace the monensin-containing medium every 2-3 days.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay).
-
Plot the cell viability against the monensin concentration to generate the kill curve.
-
-
Determination of Selection Concentration:
-
The optimal selection concentration is the lowest concentration of monensin that results in 100% cell death in the parental cell line within the desired timeframe.
-
Diagram 1: Experimental Workflow for Determining a Kill Curve
Caption: Workflow for determining the optimal selection concentration of this compound.
Protocol 2: Selection and Isolation of Monensin-Resistant Cell Populations
This protocol describes the long-term culture of a parental cell line in the presence of this compound to select for and isolate resistant colonies.
Materials:
-
Parental mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Selection medium (complete medium containing the predetermined optimal concentration of monensin)
-
Culture dishes (e.g., 10 cm)
-
Cloning cylinders or sterile pipette tips for colony picking
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Initial Seeding and Selection:
-
Seed the parental cells in a 10 cm culture dish at a sub-confluent density.
-
The following day, replace the normal medium with the selection medium containing the optimal concentration of this compound determined from the kill curve.
-
-
Long-Term Culture and Observation:
-
Maintain the cells in the selection medium, replacing it every 2-3 days.
-
Initially, widespread cell death is expected.
-
Continue to monitor the culture for the emergence of resistant colonies. This may take several weeks to months.
-
-
Isolation of Resistant Colonies:
-
Once visible colonies have formed, they can be isolated.
-
Method A: Cloning Cylinders:
-
Carefully remove the medium and wash the dish with PBS.
-
Place a cloning cylinder, with a small amount of grease on the bottom edge to create a seal, around a single, well-isolated colony.
-
Add a small volume of trypsin-EDTA to the inside of the cylinder and incubate until the cells detach.
-
Resuspend the cells in selection medium and transfer to a well of a 24-well plate.
-
-
Method B: Pipette Tip Scraping:
-
Under a microscope, gently scrape a single colony with a sterile pipette tip.
-
Transfer the detached cells into a well of a 24-well plate containing selection medium.
-
-
-
Expansion and Characterization of Resistant Clones:
-
Expand the isolated clones in selection medium.
-
It is recommended to cryopreserve stocks of the resistant clones early in the expansion process.
-
Characterize the resistant phenotype by performing a new kill curve to determine the shift in IC50 compared to the parental cell line.
-
Further molecular and cellular analyses can be performed to investigate the mechanisms of resistance.
-
Diagram 2: Workflow for Selecting and Isolating Monensin-Resistant Cells
Caption: Workflow for the selection and isolation of monensin-resistant cell populations.
Signaling Pathways and Logical Relationships
The cytotoxic effects of this compound and the potential mechanisms of resistance can be visualized as a signaling pathway.
Diagram 3: Simplified Signaling Pathway of Monensin Action and Resistance
Caption: Monensin's mechanism of action and potential avenues for cellular resistance.
Troubleshooting
-
No resistant colonies form:
-
The selection concentration may be too high. Re-evaluate the kill curve.
-
The parental cell line may have a very low frequency of spontaneous resistance. Consider using a mutagen to increase the mutation rate before selection.
-
Ensure the cells are healthy and not at a high passage number before starting the selection process.
-
-
Widespread cell death followed by regrowth of the entire population:
-
The selection concentration may be too low, allowing for adaptation rather than selection of truly resistant clones.
-
-
Contamination during long-term culture:
-
Maintain strict aseptic technique.
-
Consider using an antibiotic-antimycotic solution in the culture medium if contamination is a persistent issue.
-
Conclusion
This compound is a valuable tool for selecting and studying drug-resistant mammalian cell populations. By carefully determining the optimal selection concentration and employing a long-term culture strategy, researchers can isolate and characterize monensin-resistant clones. These resistant cell lines can provide significant insights into the mechanisms of drug resistance, cellular adaptation, and the function of the Golgi apparatus, making them a valuable resource for basic research and drug development.
Troubleshooting & Optimization
troubleshooting sodium monensin solubility issues
Welcome to the technical support center for sodium monensin (B1676710). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of sodium monensin in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1] It functions as a Na+/H+ antiporter, disrupting ionic gradients across cellular membranes.[1][2] This property makes it a valuable tool in cell biology research, where it is widely used to inhibit intracellular protein transport, particularly through the Golgi apparatus.[1][3] It is also used for its antiprotozoal, antibacterial, and antifungal properties.[3][4]
Q2: I am having difficulty dissolving this compound. What are the recommended solvents?
This compound is practically insoluble in water but is soluble in several organic solvents.[3][5][6] The most commonly recommended solvents for preparing stock solutions are ethanol (B145695) and methanol.[1][7] Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be used, although solubility is lower in these solvents.[7][8] For cell culture applications, ethanol is often preferred due to its lower cytotoxicity at typical working concentrations.[9]
Q3: My this compound is precipitating out of solution when I add it to my aqueous experimental medium. How can I prevent this?
Precipitation is a common issue due to the low aqueous solubility of monensin.[10][11] To avoid this, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol or methanol).[11][12] This stock solution should then be diluted into your aqueous buffer or cell culture medium.[8] Ensure that the final concentration of the organic solvent in your experimental setup is minimal (typically below 0.5%) to avoid solvent-induced toxicity or precipitation.[9][12] Adding the stock solution to the aqueous medium slowly while mixing can also help prevent precipitation.
Q4: What are the optimal storage conditions for this compound powder and its stock solutions?
For long-term storage, this compound powder should be kept at -20°C.[8][10] It can also be stored at 2-8°C in a tightly sealed container to prevent moisture absorption.[10] Stock solutions prepared in organic solvents such as ethanol or DMSO should be stored at -20°C or -80°C for long-term stability.[1][13] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][13] Aqueous solutions of monensin are not recommended for storage and should be prepared fresh for each experiment.[8][11]
Q5: My this compound solution seems to have lost its activity. What could be the reason?
Loss of activity can be attributed to degradation, which is often influenced by pH. This compound is unstable in acidic conditions but is stable in neutral or basic solutions.[5][11] If your experimental medium is acidic, the compound is likely to degrade.[11] Therefore, it is recommended to use freshly prepared solutions for each experiment and ensure the pH of the final working solution is neutral to alkaline.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous media | Low aqueous solubility of this compound.[10][12] | Prepare a concentrated stock solution in an organic solvent (e.g., ethanol) and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is low.[12] |
| Inconsistent experimental results | Degradation of monensin in working solutions.[12] | Prepare fresh working solutions for each experiment. Avoid prolonged exposure of solutions to light and ambient temperatures.[12] |
| Complete failure to dissolve in the chosen solvent | Use of an inappropriate solvent or insufficient solvent volume. | Refer to the solubility data table to select a suitable solvent. Ensure you are using a sufficient volume of solvent for the amount of this compound. |
| Unexpected cellular toxicity | High concentration of the organic solvent in the final working solution or off-target effects of monensin.[12] | Perform a vehicle control with the same final concentration of the organic solvent to assess its toxicity. Titrate the concentration of monensin to find the optimal dose for your experiment.[10] |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Source(s) |
| Methanol | ~50 mg/mL | [3][7] |
| Ethanol | ~15-100 mg/mL | [1][7][8] |
| Chloroform | Freely soluble | [5][7] |
| Dimethylformamide (DMF) | ~1 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | ~1.5 - 25 mg/mL | [2][7] |
| Acetone | Sparingly soluble | [5] |
| Water | Practically insoluble | [1][5][6] |
Experimental Protocols
Preparation of a 2 mM this compound Stock Solution (1000X)
This protocol describes the preparation of a 2 mM stock solution of this compound in 70% ethanol, which is suitable for use in cell culture experiments at a final working concentration of 2 µM.[1]
Materials:
-
This compound powder (MW: 692.9 g/mol )[1]
-
Absolute Ethanol (≥99.5%)[1]
-
Sterile, deionized water[1]
-
Sterile conical or microcentrifuge tubes[1]
-
Calibrated analytical balance[1]
-
Vortex mixer[1]
-
Sterile 0.22 µm syringe filter (optional)[1]
Procedure:
-
Prepare 70% Ethanol: In a sterile container, mix 7 mL of absolute ethanol with 3 mL of sterile deionized water to create 10 mL of 70% ethanol. Scale the volume as needed.[1]
-
Weigh this compound: In a chemical fume hood, accurately weigh 13.86 mg of this compound powder into a sterile tube.[1]
-
Calculation: 2 mmol/L * 0.010 L * 692.9 g/mol = 0.01386 g = 13.86 mg[1]
-
-
Dissolve this compound: Add 10 mL of the prepared 70% ethanol solution to the tube containing the powder.[1]
-
Mix Thoroughly: Cap the tube and vortex until the powder is completely dissolved, resulting in a clear, colorless solution.[1]
-
Sterilization (Optional): For long-term storage and sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Visualizations
Caption: A workflow for troubleshooting common this compound solubility issues.
Caption: Simplified diagram of this compound's ionophore activity.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. famic.go.jp [famic.go.jp]
- 6. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enzo Life Sciences Monensin . sodium salt (1g). CAS: 22373-78-0, Quantity: | Fisher Scientific [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sodium Monensin Dosage for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sodium monensin (B1676710) dosage in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sodium monensin in cell lines?
This compound is a polyether ionophore antibiotic that acts as an antiporter, exchanging sodium ions (Na⁺) for protons (H⁺) across cellular membranes.[1][2][3] This disruption of the natural ion gradients leads to several downstream effects, including:
-
Disruption of the Golgi Apparatus: The primary and most well-documented effect of monensin is the swelling and vacuolization of the Golgi apparatus cisternae.[2][4][5][6][7][8][9] This occurs rapidly, within minutes of exposure, and blocks intracellular protein transport from the medial to the trans-Golgi cisternae.[1][2]
-
Increased Intracellular Sodium: The influx of Na⁺ can lead to osmotic stress and cell swelling.[10]
-
Mitochondrial Dysfunction: Disruption of ion homeostasis can affect mitochondrial membrane potential, leading to impaired ATP production.[10]
-
Induction of Oxidative Stress: Monensin treatment can increase the production of reactive oxygen species (ROS), causing cellular damage.[10][11][12][13]
-
Induction of Apoptosis: The culmination of these cellular stresses often leads to programmed cell death (apoptosis), characterized by the activation of caspases.[10][11][12][14]
-
Modulation of Autophagy: Monensin can inhibit autophagy by interfering with the fusion of autophagosomes and lysosomes.[15][16][17][18]
Q2: What is a typical starting concentration range for this compound?
The optimal concentration of monensin is highly dependent on the specific cell line and the intended application. A dose-response experiment is crucial to determine the ideal concentration for your experimental setup.[1] However, general ranges from published studies are:
-
Inhibition of Protein Transport (e.g., for intracellular cytokine staining): 0.1 µM to 10 µM. A common starting point is 1-2 µM.[1]
-
Inducing Cytotoxicity or Apoptosis in Cancer Cell Lines: Nanomolar to low micromolar ranges.[1][11]
Q3: How long should I incubate my cells with monensin?
Incubation time is a critical parameter that needs to be optimized to achieve the desired effect without causing excessive cytotoxicity.[1]
-
Intracellular Cytokine Staining: Typically 4-6 hours. Some protocols suggest stimulating the cells for an hour before adding monensin.[1]
-
Cytotoxicity and Apoptosis Studies: Can range from 24 to 72 hours, depending on the cell line and monensin concentration.[1]
Q4: How should I prepare and store this compound stock solutions?
-
Solvent: Monensin is often dissolved in ethanol (B145695) or DMSO.[1] Ethanol is a common choice due to lower cytotoxicity at final working concentrations.[19]
-
Storage: Stock solutions should be stored at -20°C for long-term stability.[19][20] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[19]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High levels of cell death or cytotoxicity | Monensin concentration is too high: Monensin can be toxic, especially at high concentrations and with prolonged exposure.[1] | Titrate Monensin concentration: Perform a dose-response curve to determine the lowest effective concentration for your specific cell line and application. A range of 10 nM to 100 µM can be tested to establish a toxicity profile.[1] |
| Prolonged incubation time: Extended exposure can lead to apoptosis and necrosis.[1] | Optimize incubation time: Reduce the duration of monensin exposure. For applications like intracellular staining, 4-6 hours is often sufficient.[1] | |
| Solvent toxicity: The solvent (e.g., ethanol, DMSO) may be at a toxic concentration.[1] | Include a vehicle control: Always test the effect of the solvent alone at the same final concentration used in your experiment. Ensure the final solvent concentration is minimal (e.g., <0.5%).[1] | |
| Inefficient inhibition of protein secretion | Monensin concentration is too low: The concentration may not be sufficient to effectively block Golgi transport in your specific cell type.[1] | Increase Monensin concentration: Based on your initial dose-response curve, try a higher concentration. |
| Suboptimal incubation time: The incubation period may be too short for monensin to exert its full effect.[1] | Increase incubation time: Extend the incubation period, while monitoring for cytotoxicity. | |
| Cell type-specific resistance: Some cell types may be less sensitive to monensin.[1] | Consult literature for your specific cell line: Other researchers may have established effective concentrations for your cell type. | |
| Altered cell surface marker expression | Disruption of protein trafficking: By inhibiting the Golgi apparatus, monensin can affect the transport of newly synthesized surface proteins to the plasma membrane.[1] | Stain for surface markers before Monensin treatment: If your protocol allows, stain for surface markers before adding monensin.[1] |
| Minimize incubation time: Use the shortest effective incubation time to reduce the impact on surface protein expression.[1] | ||
| Inconsistent IC50 values in cell viability assays | Compound stability and storage: Monensin can degrade if not stored properly.[20] | Ensure proper storage: Store stock solutions at -20°C and avoid repeated freeze-thaw cycles.[19][20] |
| Precipitation in culture medium: Monensin is hydrophobic and can precipitate in aqueous solutions.[19] | Ensure low final solvent concentration: Keep the final solvent concentration below 0.5%. Pre-diluting the stock in a small volume of serum-free media before adding it to the final culture volume can also help.[19] |
Data Presentation
Table 1: Recommended Monensin Concentrations for Different Cell Lines and Applications
| Cell Line(s) | Application | Concentration Range | Incubation Time | Reference |
| Colorectal Cancer (RKO, HCT-116) | Induction of Apoptosis | 0.5 - 8 µM | 24 - 48 hours | [1][21] |
| Prostate Cancer (PC-3) | Inhibition of Proliferation | 0 - 1500 nM | 24 hours | [1][11] |
| Cervical Cancer (CaSki, SiHa, HeLa) | Cytotoxicity | 2.5 - 10 µM | 72 hours | [1] |
| SH-SY5Y Neuroblastoma | Induction of Apoptosis | 8 - 32 µM | 48 hours | [14] |
| Various | Intracellular Cytokine Staining | 0.1 - 10 µM | 4 - 6 hours | [1] |
Table 2: Reported Cytotoxicity (CC50/IC50) of Monensin in Various Cell Lines
| Cell Line | Description | CC50/IC50 (µM) | Assay | Reference |
| HepG2 | Human Hepatoma | Varies | MTT vs. LDH | [1][22] |
| LMH | Chicken Hepatoma | Varies | MTT vs. LDH | [1][22] |
| L6 | Rat Myoblasts | Varies | MTT vs. LDH | [1][22] |
| SH-SY5Y | Human Neuroblastoma | 16 | MTT | [14] |
Experimental Protocols
Protocol 1: Determining the Optimal Monensin Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of monensin for a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will prevent over-confluence during the experiment and allow them to adhere overnight.[1][10]
-
Treatment: Prepare serial dilutions of your monensin stock solution in complete culture medium. Remove the old medium and treat the cells with various concentrations of monensin. Include a vehicle control (medium with the same final concentration of solvent).[1][10]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1][10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[10][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Intracellular Cytokine Staining (ICS) with Monensin
This protocol details the use of monensin to block protein transport for the detection of intracellular cytokines by flow cytometry.
-
Cell Stimulation: Activate cells with the desired stimulus (e.g., PMA and Ionomycin) in a suitable culture medium for 1-2 hours.[1]
-
Inhibition of Protein Transport: Add monensin to the cell culture at the pre-determined optimal concentration (e.g., 1-2 µM). Incubate for an additional 4-6 hours at 37°C in a CO2 incubator.[1]
-
Surface Staining (Optional but Recommended): Wash the cells and stain for cell surface markers according to standard protocols. It is advisable to perform surface staining before fixation and permeabilization.[1]
-
Fixation: Wash the cells and fix them using a suitable fixation buffer for 10-20 minutes at room temperature.[1]
-
Permeabilization: Wash the fixed cells and then permeabilize them using a permeabilization buffer (e.g., containing saponin).[1]
-
Intracellular Staining: Add the fluorochrome-conjugated antibody against the intracellular cytokine of interest to the permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
Washing and Analysis: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer. Analyze the cells by flow cytometry.[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for monensin experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monensin - Wikipedia [en.wikipedia.org]
- 4. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of monensin-induced swelling of Golgi apparatus cisternae of H-2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Golgi apparatus and adrenal function: the effects of monensin on adrenocorticotropic hormone-stimulated steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of monensin on the Golgi apparatus of absorptive cells in the small intestine of the rat. Morphological and cytochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dilatation of Golgi vesicles by monensin leads to enhanced accumulation of sugar nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adooq.com [adooq.com]
- 16. Monensin induces cell death by autophagy and inhibits matrix metalloproteinase 7 (MMP7) in UOK146 renal cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Autophagy Inhibition with Monensin Enhances Cell Cycle Arrest and Apoptosis Induced by mTOR or Epidermal Growth Factor Receptor Inhibitors in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity of monensin, narasin and salinomycin and their interaction with silybin in HepG2, LMH and L6 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
sodium monensin experiment not working reasons
Welcome to the Technical Support Center for Sodium Monensin (B1676710) Experiments. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common issues encountered when using sodium monensin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1][2] Its primary mechanism of action is to function as a mobile ion carrier that facilitates the exchange of sodium ions (Na+) for protons (H+) across cellular membranes.[1][2][3][4] This Na+/H+ antiport activity disrupts transmembrane ion gradients, leading to an increase in intracellular sodium and a neutralization of acidic intracellular compartments like the Golgi apparatus.[3][4][5] The disruption of the Golgi's ionic environment causes its cisternae to swell, blocking intracellular protein transport, particularly from the medial to the trans-Golgi cisternae.[1][3][6]
Q2: What are the primary applications of this compound in research?
In cell biology, monensin is widely used as:
-
An inhibitor of intracellular protein transport and secretion : By blocking the Golgi apparatus, it causes proteins destined for secretion to accumulate intracellularly, which is useful for techniques like intracellular cytokine staining for flow cytometry.[1][6]
-
A tool to study Golgi apparatus function : Its rapid and disruptive effect on the Golgi makes it valuable for investigating the structure and function of this organelle.[3][5]
-
An inducer of apoptosis and cytotoxicity : Monensin can induce programmed cell death in various cell types, particularly cancer cells, by causing oxidative stress and disrupting ion homeostasis.[7][8][9]
-
An antibacterial and antiprotozoal agent : It has antimicrobial properties, especially against Gram-positive bacteria, by altering their intracellular ion balance.[10]
Q3: How should I prepare and store this compound stock solutions?
This compound has low solubility in water but is soluble in organic solvents.[11][12][13]
-
Recommended Solvent : Ethanol is highly recommended, with solubility up to 100 mg/mL.[2][14] Methanol (up to 50 mg/mL) and DMSO are also used, but solubility in DMSO can be poor and is reduced by moisture.[11][14][15] Always use fresh, anhydrous DMSO if it is your solvent of choice.[2][14]
-
Stock Solution Storage : Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C, protected from light.[16] An ethanolic stock solution may be stable for up to 6 months at 4°C.[14]
-
Stability : Monensin is stable at neutral to alkaline pH but degrades under acidic conditions.[13][16] Protect solutions from light to prevent photolytic degradation.[16]
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death / Cytotoxicity | 1. Monensin concentration is too high : Monensin can be toxic, especially at high concentrations or with long exposure.[1] 2. Prolonged incubation time : Extended exposure leads to apoptosis and necrosis.[1] 3. Solvent toxicity : The solvent (e.g., DMSO, ethanol) may be at a toxic concentration.[1] | 1. Titrate Monensin : Perform a dose-response curve to find the lowest effective concentration. A range of 10 nM to 100 µM can be tested to determine the toxicity threshold for your cell line.[1] 2. Optimize Incubation Time : Reduce the exposure duration. For blocking protein transport, 4-6 hours is often sufficient.[1][6] 3. Use a Vehicle Control : Always include a control with the solvent alone to assess its toxicity. Keep the final solvent concentration low (e.g., <0.5%).[1] |
| No or Weak Effect Observed (e.g., protein secretion not blocked) | 1. Monensin concentration is too low : The dose may be insufficient for your specific cell type.[1] 2. Incubation time is too short : The exposure may not be long enough for the effect to manifest.[1][6] 3. Degraded Monensin : Improper storage can lead to loss of activity.[6][16] 4. Cell-specific resistance : Some cell lines are less sensitive to monensin.[1][17] | 1. Increase Concentration : Perform a dose-response experiment to find the optimal concentration. For protein transport inhibition, the range is typically 0.1 µM to 10 µM.[1][6] 2. Increase Incubation Time : While effects can be seen in minutes, protein accumulation may require 4-6 hours.[3][6] 3. Prepare Fresh Solutions : Ensure proper storage of stock solutions (-20°C, protected from light) and prepare fresh dilutions for each experiment.[6][16] 4. Confirm Sensitivity : Test a higher concentration range or consider an alternative inhibitor like Brefeldin A.[6] |
| Inconsistent Results | 1. Precipitation in Media : Monensin is hydrophobic and can precipitate in aqueous culture media.[14] 2. Batch-to-batch variability : Inconsistent preparation of working solutions. 3. Cell Health/Confluency : Variations in cell condition can alter sensitivity.[9] | 1. Ensure Proper Dilution : First, dissolve monensin in an organic solvent before diluting into your aqueous buffer to the final working concentration.[13][16] Keep the final solvent concentration below 0.5%.[14] 2. Standardize Preparation : Prepare fresh working solutions for each experiment from a validated stock.[6] 3. Control Cell Conditions : Use cells at a consistent passage number and confluency for all experiments. |
| Alteration of Cell Surface Marker Expression | Disruption of Protein Trafficking : By inhibiting the Golgi, monensin affects the transport of newly synthesized proteins, including surface markers, to the plasma membrane.[1] | 1. Stain Before Treatment : If your protocol allows, stain for surface markers before treating with monensin.[1] 2. Minimize Incubation Time : Use the shortest possible incubation time that still achieves the desired primary effect (e.g., cytokine accumulation).[1] |
Quantitative Data Summary
The optimal concentration and incubation time for this compound are highly dependent on the cell type and the desired experimental outcome. Always perform a dose-response and time-course experiment for your specific system.
| Application | Cell Type / System | Typical Concentration Range | Typical Incubation Time | Observed Effect |
| Protein Transport Inhibition | Various (e.g., for Intracellular Cytokine Staining) | 0.1 µM - 10 µM (Commonly 1-2 µM)[1] | 4 - 6 hours[1][6] | Accumulation of intracellular proteins (e.g., cytokines). |
| Induction of Apoptosis | SH-SY5Y Neuroblastoma Cells | 8 µM - 32 µM | 48 - 72 hours[8] | IC50 of 16 µM at 48h; dose-dependent increase in apoptotic cells.[8] |
| Induction of Apoptosis | Prostate Cancer Cells | Nanomolar concentrations | 24 - 72 hours[7] | Induction of apoptosis and reduction of androgen receptor protein.[7] |
| Inhibition of Steroidogenesis | Murine Adrenal Tumor Cells | 0.6 µM - 1.2 µM | ≤ 4 hours[18] | ~50% inhibition of ACTH-stimulated steroidogenesis.[18] |
| Anticoccidial Activity | Eimeria bovis sporozoites (in vitro) | 0.01 mg/mL (~14.4 µM) | Not specified | Reduced number of viable sporozoites.[19] |
Experimental Protocols
Protocol 1: Inhibition of Protein Secretion for Intracellular Cytokine Staining (Flow Cytometry)
This protocol describes a general method for accumulating cytokines inside stimulated cells for subsequent detection by flow cytometry.
Materials:
-
Single-cell suspension (e.g., PBMCs, splenocytes)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Cell stimulant (e.g., PMA and Ionomycin, or a specific antigen)
-
This compound stock solution (e.g., 2 mM in ethanol)
-
FACS tubes or 96-well U-bottom plate
-
Antibodies for surface and intracellular staining
-
Fixation/Permeabilization Buffers
Methodology:
-
Cell Preparation : Prepare a single-cell suspension at a density of 1-2 x 10⁶ cells/mL in complete medium.[6]
-
Cell Stimulation : Add your chosen stimulant to the cells to induce cytokine production. It is often recommended to stimulate cells for 1-2 hours before adding the transport inhibitor.[1]
-
Inhibition of Protein Transport : Add this compound to the cell culture to a final concentration of 1-2 µM.[1][6] Mix gently.
-
Incubation : Incubate the cells for an additional 4-6 hours at 37°C in a 5% CO₂ incubator.[1][6] Note: Do not exceed 24 hours of total culture time with monensin to avoid excessive cell death.[1]
-
Surface Staining : After incubation, wash the cells with FACS buffer (e.g., PBS + 2% FBS). Stain for cell surface markers by incubating with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C, protected from light.
-
Fixation and Permeabilization : Wash the cells to remove excess surface antibodies. Resuspend the cells in a fixation buffer for 20 minutes at 4°C. Wash the cells with a permeabilization buffer.[20]
-
Intracellular Staining : Resuspend the fixed and permeabilized cells in the permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies. Incubate for 30 minutes at 4°C, protected from light.
-
Final Wash and Acquisition : Wash the cells one final time with permeabilization buffer, then resuspend in FACS buffer. Analyze the cells on a flow cytometer.
Visualizations
Mechanism of Action: Monensin-Induced Golgi Stress
Caption: Monensin acts as a Na+/H+ antiporter, disrupting the Golgi's acidic lumen and blocking protein transport.
General Experimental Workflow
Caption: A typical workflow for a cell-based experiment involving this compound treatment and analysis.
Troubleshooting Logic for Failed Experiments
Caption: A logical flowchart to troubleshoot common issues in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzo Life Sciences Monensin . sodium salt (1g). CAS: 22373-78-0, Quantity: | Fisher Scientific [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The Golgi apparatus and adrenal function: the effects of monensin on adrenocorticotropic hormone-stimulated steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Sodium Monensin in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, understand, and mitigate the off-target effects of sodium monensin (B1676710) in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers may encounter when using sodium monensin, focusing on how to distinguish intended on-target effects from unintended off-target consequences.
Question 1: My primary observation is significant cytotoxicity. How can I determine if this is a desired outcome or an off-target effect?
Answer: Off-target cytotoxicity is a common concern with monensin, often linked to its fundamental ionophoric activity at concentrations higher than those required for specific on-target effects like Golgi transport inhibition.[1][2] The primary mechanism involves disrupting cellular ion homeostasis, which can lead to secondary effects like oxidative stress and apoptosis.[1][3]
To determine the nature of the observed cytotoxicity, consider the following troubleshooting steps:
-
Comprehensive Dose-Response Analysis: Perform a thorough dose-response curve to identify a potential therapeutic window where the desired on-target effect is observed with minimal cytotoxicity.[1] Off-target effects are typically more pronounced at higher concentrations.[1]
-
Antioxidant Co-treatment: If cytotoxicity is mitigated by co-treating cells with an antioxidant like N-acetyl-cysteine (NAC), it strongly suggests that oxidative stress is a significant off-target contributor.[1][2]
-
Manipulation of Extracellular Ions: To confirm the role of ionophoric activity, conduct experiments in low-sodium or sodium-free media.[1] A significant reduction in cytotoxicity under these conditions points to sodium influx as the mediating factor.[1][4]
Question 2: What are the primary molecular and cellular off-target effects of this compound?
Answer: Monensin's off-target effects stem from its primary function as a Na+/H+ antiporter.[5][6][7] This activity can lead to several downstream consequences not directly related to its intended experimental use (e.g., as a Golgi transport inhibitor).[6][7]
Key off-target effects include:
-
Disruption of Ion Gradients: As an ionophore, monensin facilitates the exchange of sodium ions for protons across cellular membranes, disrupting natural electrochemical gradients.[7]
-
Induction of Oxidative Stress: The collapse of ion gradients can lead to the generation of reactive oxygen species (ROS), causing oxidative damage.[1][3]
-
Mitochondrial Damage and Apoptosis: Monensin can induce mitochondrial damage, which is a key trigger for the intrinsic apoptotic pathway.[1] It has been shown to activate caspases and induce apoptosis in various cancer cell lines.[3][8][9][10]
-
Inhibition of Protein Transport: While often used intentionally for this purpose, the blockage of intracellular protein transport from the Golgi apparatus is a generalized effect that can be considered "off-target" if the primary research goal is unrelated.[6][7][11]
Question 3: At what concentrations should I be concerned about off-target effects?
Answer: The concentration at which off-target effects become prominent is highly dependent on the cell type and experimental duration.[1] However, published data provides a general guideline. Cytotoxicity and other off-target effects are often observed in the micromolar range, while more specific on-target effects, such as Golgi disruption, can sometimes be seen at nanomolar concentrations.[1][10]
Question 4: I am observing inconsistent results across different cell lines. What could be the cause?
Answer: Significant variability in sensitivity to monensin across different cell lines is well-documented.[1][2] This can be attributed to several factors:
-
Membrane Composition: Differences in the lipid composition and fluidity of the cell membrane can influence the efficiency of ionophore-mediated transport.[1]
-
Endogenous Antioxidant Capacity: Cells with higher intrinsic levels of antioxidant enzymes may be more resistant to monensin-induced oxidative stress.[1]
-
Expression of Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) pumps can actively transport monensin out of the cell, reducing its intracellular concentration and efficacy.[1] It is crucial to perform a dose-response curve for each new cell line to establish its specific sensitivity.[2]
Question 5: Monensin appears to affect multiple signaling pathways. How can I distinguish between direct on-target pathway modulation and indirect off-target consequences?
Answer: Monensin's disruption of intracellular ion balance can trigger a cascade of secondary signaling events.[1] To deconvolve these complex effects, the following strategies are recommended:
-
Time-Course Experiments: Analyze the activation of signaling pathways at multiple, short time points after treatment. Early activation events are more likely to be direct effects, while later changes may be secondary consequences of cellular stress.[1]
-
Specific Pathway Inhibitors: Use well-characterized inhibitors for suspected off-target pathways. If inhibiting a secondary pathway rescues the cellular phenotype, it confirms its indirect involvement.[1]
-
Control Ionophores: Compare the effects of monensin with other ionophores that have different cation selectivity (e.g., valinomycin (B1682140) for potassium).[1] This can help determine if the observed effects are a general consequence of ionophore activity or are specific to monensin's Na+/H+ exchange.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for on-target and off-target effects reported in various cell lines. This data should be used as a guideline, and optimal concentrations must be determined empirically for each experimental system.
| Cell Line/Type | Effect | Concentration Range | Reference |
| 4T1-Luc2 Breast Cancer | Cytotoxicity | 0.25 - 2 µM | [1] |
| Various Cancer Cell Lines | Antiproliferative | < 0.6 µM | [1] |
| Primary Chick Hepatocytes | Cytotoxicity | 1 - 40 µM | [1] |
| Prostate Cancer Cells | Apoptosis, AR Reduction | Nanomolar (nM) range | [3] |
| TEM 4-18 (EMT-like) | Apoptosis, Cell Cycle Arrest | 10 nM | [10] |
| Human Colorectal Cancer | Inhibition of Signaling | 2 - 4 µM | [12] |
| SH-SY5Y Neuroblastoma | Apoptosis | 8 - 32 µM | [9] |
| Rat Liver Slices | ATP Reduction, Vesiculation | 0.1 - 1 µM | [13] |
Detailed Experimental Protocols
Protocol 1: Determining the Optimal Dose-Response Curve
-
Cell Seeding: Seed cells at a predetermined optimal density in a multi-well plate (e.g., 96-well).
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then further dilute in a complete culture medium. Concentrations can range from low nanomolar to high micromolar.[1]
-
Treatment: Treat cells with the various concentrations of monensin for a defined period (e.g., 24, 48, 72 hours).[1] Include a vehicle-only control.
-
On-Target Effect Measurement: Simultaneously, assess a parameter related to your intended on-target effect (e.g., inhibition of protein secretion via ELISA, disruption of Golgi morphology via immunofluorescence).
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.[1]
-
Data Analysis: Plot both the on-target effect and cell viability against the monensin concentration. The optimal range is where the on-target effect is maximized with minimal impact on cell viability.
Protocol 2: Antioxidant Co-treatment to Assess Oxidative Stress
-
Pre-treatment: Pre-treat cells with a known antioxidant, such as N-acetyl-cysteine (NAC) at a concentration of 1-5 mM, for 1-2 hours before adding monensin.[1]
-
Monensin Treatment: Treat the cells with a concentration of monensin known to cause cytotoxicity, both with and without NAC pre-treatment.[1]
-
Controls: Include control groups for untreated cells, cells treated with NAC alone, and cells treated with monensin alone.[1]
-
Viability Assessment: After the desired incubation period, assess cell viability.
-
Interpretation: A statistically significant increase in cell viability in the NAC co-treated group compared to the monensin-only group indicates that oxidative stress is a major off-target contributor to the observed cytotoxicity.[1]
Protocol 3: Assessing the Role of Ionophoric Activity
-
Media Preparation: Prepare a sodium-free or low-sodium cell culture medium. This is typically achieved by replacing sodium chloride and sodium bicarbonate with their corresponding choline (B1196258) or potassium salts.[1] Ensure the osmolarity is balanced.
-
Cell Culture: Culture cells in parallel using both the normal sodium-containing medium and the sodium-deficient medium.
-
Treatment: Treat cells in both media conditions with the same concentrations of monensin.[1]
-
Viability Assessment: After the desired incubation period, assess cell viability.
-
Interpretation: A significant reduction in monensin-induced cytotoxicity in the sodium-deficient medium indicates that the effect is mediated by its sodium ionophore activity.[1][4]
Visualizations: Workflows and Signaling Pathways
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Signaling cascade of monensin's off-target effects.
Caption: Experimental workflow for deconvolving signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monensin Inhibits Triple-Negative Breast Cancer in Mice by a Na+-Dependent Cytotoxic Action Unrelated to Cytostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Monensin - Wikipedia [en.wikipedia.org]
- 7. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High content screening identifies monensin as an EMT-selective cytotoxic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of monensin on ATP levels and cell functions in rat liver and lung in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize sodium monensin cytotoxicity
Welcome to the technical support center for sodium monensin (B1676710). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of sodium monensin in experiments and to offer strategies for minimizing its cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: this compound is a sodium ionophore that disrupts intracellular ion homeostasis.[1][2][3] Its primary mechanism involves facilitating the exchange of sodium ions (Na⁺) for protons (H⁺) across cellular membranes.[1][3][4] This leads to an influx of Na⁺ and an efflux of H⁺, disrupting the natural ion gradients. This initial event triggers a cascade of downstream cytotoxic effects, including:
-
Increased Intracellular Sodium: This leads to osmotic stress, cell swelling, and can disrupt the function of the Golgi apparatus and endoplasmic reticulum.[1][2]
-
Mitochondrial Dysfunction: The influx of Na⁺ can lead to mitochondrial calcium (Ca²⁺) overload, a decrease in mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[1][5]
-
Oxidative Stress: The overproduction of ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[1][6]
-
Apoptosis: The culmination of cellular stress often results in programmed cell death, or apoptosis.[1][7]
Q2: Why does monensin sometimes exhibit selective cytotoxicity towards cancer cells?
A2: Several studies suggest that monensin can be more cytotoxic to cancer cells than to non-cancerous cells.[2] While the exact mechanisms are still under investigation, potential contributing factors include:
-
Elevated Intracellular Sodium: Some cancer cells, such as triple-negative breast cancer (TNBC) cells, may have a higher baseline intracellular Na⁺ level, making them more susceptible to a further influx induced by monensin.[8]
-
Higher Metabolic Rate: Cancer cells often have a higher metabolic rate and may be more vulnerable to disruptions in ion homeostasis and the resulting oxidative stress.[2]
-
Differences in Membrane Potential: The properties of cancer cell membranes may differ from those of healthy cells, potentially facilitating monensin's ionophoric action.[2]
-
Energetic Incapacity: Hepatocellular carcinoma (HCC) cells, for example, may be energetically unable to compensate for and survive a pharmacologically induced Na⁺ load.[9]
Q3: What are the common visual signs of monensin cytotoxicity in cell culture?
A3: When observing cell cultures under a microscope, the following signs may indicate monensin-induced cytotoxicity:[2]
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface.[2] Membrane blebbing, a characteristic of apoptosis, may also be observed.[2][10]
-
Reduced Cell Viability: A noticeable decrease in the number of viable cells.[2]
-
Vacuolization: The appearance of large vacuoles in the cytoplasm.[2]
Q4: How can I minimize the cytotoxic effects of monensin on non-target cells?
A4: It is possible to mitigate the cytotoxic effects of monensin, primarily by counteracting the induced oxidative stress.[2][5] Antioxidants have proven effective in this regard:
-
N-acetyl-L-cysteine (NAC): As a precursor to the antioxidant glutathione, NAC can help replenish intracellular antioxidant stores and scavenge ROS.[2][5]
-
Vitamin C (Ascorbic Acid): This antioxidant has been shown to antagonize the antiproliferative and cytotoxic effects of monensin.[2][6][11]
Q5: What is the optimal concentration and incubation time for monensin experiments?
A5: The optimal concentration and incubation time are highly dependent on the cell type and the specific application. It is crucial to perform a dose-response experiment to determine the ideal conditions for your setup.[12]
-
For Inhibiting Protein Transport: Concentrations typically range from 0.1 µM to 10 µM, with a common starting point of 1-2 µM.[12] The incubation period is usually short, around 4-6 hours.[12]
-
For Cytotoxicity and Apoptosis Studies: Concentrations can range from nanomolar to low micromolar levels.[7][12][13][14] Incubation times are generally longer, ranging from 24 to 72 hours.[1][7][12][15]
Q6: How does the presence of fetal bovine serum (FBS) in the culture medium affect monensin cytotoxicity?
A6: The presence of FBS can influence the apparent cytotoxicity of monensin. Some studies have been conducted in the absence of FBS to better simulate the in vivo environment of solid tumors, which have minimal exposure to serum proteins.[8] It has been noted that some of the cytostatic effects of monensin were observed in experimental settings that included 10% FBS.[8] Therefore, the presence or absence of serum is a critical parameter to consider and report in your experimental design.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity in non-target or control cell lines | 1. Monensin concentration is too high. 2. Incubation time is too long. 3. Cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the optimal (lower) concentration. 2. Reduce the incubation time.[12] 3. Co-treat with an antioxidant like N-acetyl-L-cysteine (NAC) or Vitamin C to mitigate oxidative stress-related cell death.[2][6] |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Monensin stock solution degradation. 3. Inconsistent incubation times or conditions. | 1. Ensure consistent cell seeding density and allow cells to adhere and reach a consistent growth phase before treatment. 2. Prepare fresh monensin dilutions from a stable stock solution for each experiment. Store stock solution as recommended (e.g., at -20°C). 3. Strictly control incubation times and maintain consistent CO₂ and temperature levels. |
| Mitigating agent (e.g., antioxidant) is not reducing cytotoxicity | 1. Inadequate pre-incubation time for the mitigating agent. 2. Suboptimal concentration of the mitigating agent. 3. Degradation of the mitigating agent (e.g., Vitamin C can be unstable in media).[2] | 1. Increase the pre-incubation time with the antioxidant before adding monensin (e.g., 1-4 hours).[2] 2. Perform a dose-response experiment for the mitigating agent to find the most effective concentration. 3. Prepare fresh solutions of the mitigating agent immediately before use. |
| Altered cell surface marker expression in flow cytometry experiments | 1. Monensin is an inhibitor of intracellular protein transport, which can affect the trafficking of newly synthesized surface proteins to the plasma membrane.[12] | 1. Stain for surface markers before treating the cells with monensin.[12] 2. Minimize the incubation time with monensin to what is necessary for the experiment (e.g., for intracellular cytokine staining).[12] 3. Include untreated controls to validate any observed changes in surface marker expression.[12] |
Data Presentation
Table 1: IC50 Values of Monensin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for monensin vary significantly across different cell lines and experimental conditions.
| Cancer Type | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Prostate Cancer | VCaP | Cell Viability | 48 hours | ~10 nM | [13] |
| Prostate Cancer | LNCaP | Cell Viability | 48 hours | ~100 nM | [13] |
| Colorectal Carcinoma | RKO | Crystal Violet | 48 hours | ~4 µM | [13] |
| Colorectal Carcinoma | HCT-116 | Crystal Violet | 48 hours | ~6 µM | [13] |
| Neuroblastoma | SH-SY5Y | XTT | 48 hours | 16 µM | [7][14] |
| Melanoma | A375 | Not Specified | Not Specified | 0.16 µM | [14] |
| Melanoma | Mel-888 | Not Specified | Not Specified | 0.12 µM | [14] |
| Glioblastoma (Organoid) | U-118MG | Not Specified | Not Specified | 612.6 nM | [14] |
Table 2: Effects of Antioxidants on Monensin Cytotoxicity
| Cell Line | Antioxidant | Effect | Observation | Reference |
| VCaP & LNCaP (Prostate Cancer) | Vitamin C (10 µM) | Antagonistic | Vitamin C antagonized the anti-proliferative effects of 100 nM monensin. | [11] |
| Toxoplasma gondii (parasite) | N-acetyl-cysteine (NAC) | Mitigating | NAC mitigated the decrease in mitochondrial membrane potential and altered morphology caused by monensin. | [5] |
Experimental Protocols
Protocol 1: Determining the IC50 of Monensin using an MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified atmosphere (37°C, 5% CO₂).[2]
-
Monensin Treatment: Prepare serial dilutions of monensin in a complete culture medium. Remove the old medium and add 100 µL of the diluted monensin solutions to the wells. Include a vehicle control (medium with the same solvent concentration, typically ≤ 0.5% DMSO or ethanol).[1][2][7]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1][2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the monensin concentration to determine the IC50 value.[2]
Protocol 2: Assessing the Cytoprotective Effect of N-acetyl-L-cysteine (NAC)
This protocol evaluates the ability of NAC to protect cells from monensin-induced cytotoxicity.[2]
-
Cell Seeding: Seed cells into a 96-well plate as described in Protocol 1.[2]
-
NAC Pre-treatment: Prepare fresh solutions of NAC at various concentrations in a complete culture medium. Remove the old medium and add 100 µL of the NAC solutions. Incubate for a pre-determined time (e.g., 1-4 hours).[2]
-
Monensin Co-treatment: Prepare a monensin solution at a concentration known to cause significant cytotoxicity (e.g., 2x the IC50 value). Add this solution to the wells already containing NAC.[2]
-
Controls: Include the following controls:
-
Cells treated with medium only (negative control).
-
Cells treated with monensin only (positive control for cytotoxicity).
-
Cells treated with each concentration of NAC only (to assess any inherent cytotoxicity of NAC).[2]
-
-
Incubation: Incubate the plate for the same duration used in the IC50 determination experiment.[2]
-
MTT Assay and Data Analysis: Perform the MTT assay as described in Protocol 1. Compare the viability of cells co-treated with monensin and NAC to those treated with monensin alone to determine the cytoprotective effect.[2]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to detect intracellular ROS.[1]
-
Cell Treatment: Seed cells and treat with monensin (and/or mitigating agents) for the desired period.
-
Probe Loading: After treatment, remove the culture medium and wash the cells with PBS. Incubate the cells with DCFH-DA solution (e.g., 10 µM) in a serum-free medium for 30 minutes at 37°C.[1]
-
Measurement: Wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).[1]
-
Analysis: Express the ROS levels as a percentage of the fluorescence intensity of the control group.[1]
Protocol 4: Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][14]
-
Cell Treatment & Harvesting: Treat cells as required. After incubation, harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[7][14]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[14]
Signaling Pathways and Visualizations
Monensin-Induced Cytotoxicity Pathway
Caption: General mechanism of Monensin-induced cytotoxicity.[13]
Experimental Workflow for Assessing Cytotoxicity and Mitigation
Caption: Workflow for cytotoxicity assessment and mitigation.
Logic Diagram for Troubleshooting High Cytotoxicity
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress generated during monensin treatment contributes to altered Toxoplasma gondii mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monensin Inhibits Triple-Negative Breast Cancer in Mice by a Na+-Dependent Cytotoxic Action Unrelated to Cytostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boosting intracellular sodium selectively kills hepatocarcinoma cells and induces hepatocellular carcinoma tumor shrinkage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium- and calcium-dependent steps in the mechanism of neonatal rat cardiac myocyte killing by ionophores. I. The sodium-carrying ionophore, monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Sodium Monensin Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving sodium monensin (B1676710).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sodium monensin?
This compound is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1][2] Its primary mechanism involves acting as an Na+/H+ antiporter, facilitating the exchange of sodium ions (Na+) for protons (H+) across cellular and subcellular lipid membranes.[1][3] This disruption of the normal ion gradient leads to a cascade of cellular effects, including the blockage of intracellular protein transport, particularly through the Golgi apparatus.[1][3][4] It can also complex with other monovalent cations like K+, Li+, and Rb+.[1][2]
Q2: What are the common research applications of this compound?
In laboratory settings, this compound is extensively used to block intracellular protein transport and inhibit Golgi function.[1][3] It is also studied for its antibiotic, antimalarial, and potential antineoplastic properties.[1][2][5] In veterinary science, it is widely used to prevent coccidiosis in poultry and to improve feed efficiency in ruminants.[6][7]
Q3: Why am I observing inconsistent results with monensin treatment across different cell lines?
The efficacy and toxicity of monensin can vary significantly between cell lines.[8] This variability can be attributed to several factors:
-
Membrane Composition: Differences in lipid composition and membrane fluidity can alter the efficiency of ionophore-mediated transport.[8]
-
Endogenous Antioxidant Capacity: Cells with higher levels of antioxidant enzymes may be more resistant to monensin-induced oxidative stress.[8]
-
Expression of Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) pumps can decrease the intracellular concentration of monensin.[8]
It is crucial to perform dose-response studies for each cell line to establish a baseline sensitivity.[8]
Q4: How can I differentiate between the direct effects of monensin and secondary cellular stress responses?
Distinguishing between the primary effects of ion disruption and downstream signaling events is a common challenge. The following experimental approaches can help:
-
Time-Course Experiments: Analyze molecular and cellular changes at multiple time points after treatment. Early events are more likely to be direct consequences of monensin's ionophoric activity.[8]
-
Use of Control Ionophores: Compare the effects of monensin with other ionophores that have different cation selectivity (e.g., valinomycin (B1682140) for potassium) to determine if the observed effects are specific to Na+/H+ exchange.[8]
-
Manipulation of Extracellular Ion Concentrations: Performing experiments in low-sodium or sodium-free media can help confirm that the observed effects are dependent on sodium influx. A reduction in cytotoxicity under these conditions points to a sodium-dependent mechanism.[8]
Troubleshooting Guide
Issue 1: Low Efficacy or Apparent Resistance in an In Vitro Model
If you observe lower-than-expected efficacy or signs of resistance to monensin in your cell culture experiments, consider the following troubleshooting steps.
-
Potential Cause: Development of resistance mechanisms.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low monensin efficacy.
-
Solutions & Experimental Protocols:
-
Confirm Drug Potency: Ensure the monensin stock solution is properly prepared and stored. Monensin is practically insoluble in water but soluble in solvents like DMSO, ethanol, and methanol.[2] Use fresh DMSO for solubilization, as absorbed moisture can reduce solubility.[2]
-
Optimize Dose and Duration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[8]
-
Investigate Resistance Mechanisms: Some cells can develop resistance by altering their cell wall, increasing the production of extracellular polysaccharides that may exclude the ionophore, or through mutations in Na+/H+ antiporter systems.[4][9]
-
Control for Extracellular Sodium: To confirm sodium-dependent activity, culture cells in a sodium-deficient medium and compare the efficacy of monensin to cells grown in normal medium.[8]
-
Protocol 1: Preparation of Sodium-Deficient Cell Culture Medium
-
Prepare your basal medium from powder, omitting sodium chloride (NaCl) and sodium bicarbonate (NaHCO₃).
-
Substitute NaCl and NaHCO₃ with equimolar concentrations of choline (B1196258) chloride and choline bicarbonate, respectively.
-
Adjust the osmolarity of the medium to match that of the standard medium.
-
Filter-sterilize the medium before use.
-
Culture cells in both the standard and sodium-deficient media for your experiment.
-
Treat both sets of cells with the same concentrations of this compound. A diminished effect in the sodium-deficient medium indicates a sodium-dependent mechanism.
Issue 2: High Cellular Toxicity or Off-Target Effects
Monensin has a narrow therapeutic window, and toxicity is a significant concern.[10][11] Signs of toxicity can include unexpected cell death, altered morphology, and activation of stress-related signaling pathways.
-
Potential Causes:
-
Signaling Pathway of Monensin-Induced Toxicity:
Caption: Simplified pathway of monensin-induced cellular stress.
-
Solutions & Experimental Protocols:
-
Re-evaluate Concentration: Lower the concentration of monensin used. Even nanomolar concentrations can be effective in some cell lines.[5]
-
Use Antioxidants: The antiproliferative effects of monensin can be antagonized by antioxidants like Vitamin C.[5] Co-treatment with an antioxidant can help determine if the observed toxicity is mediated by oxidative stress.
-
Monitor Mitochondrial Health: Monensin-induced toxicity can lead to mitochondrial damage.[4] Assess mitochondrial membrane potential using fluorescent probes like JC-1 or TMRE.
-
Protocol 2: Assessing Monensin-Induced Oxidative Stress
-
Cell Seeding: Seed cells in a multi-well plate at a suitable density.
-
Treatment: Treat cells with varying concentrations of monensin, with and without a co-treatment of an antioxidant (e.g., N-acetylcysteine or Vitamin C). Include appropriate vehicle controls.
-
Incubation: Incubate for the desired period.
-
ROS Detection: Add a fluorescent probe for reactive oxygen species (ROS), such as DCFDA (2',7'-dichlorofluorescin diacetate), to the cells according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a plate reader or fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.
Data Summary Tables
Table 1: Reported In Vitro Concentrations of Monensin
| Application | Cell/Organism Type | Concentration Range | Reference |
| Anticoccidial Assay | Eimeria tenella | 5 µg/mL | |
| Resistance Selection | Staphylococcus aureus | 0.5 - 4 µg/mL | [9] |
| Prostate Cancer Study | Prostate Cancer Cells | Nanomolar (nM) range | [5] |
| General In Vitro | Rumen Bacteria | 5 - 10 µM | [7] |
Table 2: Reported LD50 Values of Monensin in Different Species
| Species | LD50 (mg/kg body weight) | Reference |
| Chickens | 200 | [10] |
| Cattle | 25 | [10] |
| Horses | 2 - 3 | [10] |
Note: There is considerable species variation in toxicity.[12] Horses are particularly sensitive to monensin toxicity.[1]
Table 3: Recommended Dosages in Animal Feed
| Animal | Purpose | Dosage | Reference |
| Poultry | Coccidiosis Prevention | 100 - 110 ppm | [10] |
| Finishing Beef Cattle | Feed Efficiency | 25 - 30 mg/kg of DM | [13][14] |
| Dairy Cows | Feed Efficiency | 10 - 24 mg/kg of diet DM | [15] |
DM = Dry Matter
References
- 1. Monensin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Monensin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 11. Survival After Severe Rhabdomyolysis Following Monensin Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative toxicology of monensin sodium in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
sodium monensin stability in different media
Welcome to the technical support center for sodium monensin (B1676710). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of sodium monensin in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Solution |
| Precipitation of Monensin in Aqueous Buffers | Low aqueous solubility of this compound.[1] | To improve solubility, first dissolve this compound in an organic solvent such as ethanol (B145695), methanol, or DMSO to create a concentrated stock solution.[1][2] This stock solution can then be diluted into the aqueous buffer to the final working concentration immediately before use. Ensure the final concentration of the organic solvent is minimal to prevent any unwanted physiological effects in your experimental system.[1] |
| Loss of Monensin Activity in Stock Solutions | Degradation due to improper storage conditions (e.g., exposure to light, incorrect temperature, or acidic pH). | Store stock solutions of monensin prepared in organic solvents at -20°C and protected from light.[1] Aqueous working solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[1][2] |
| Inconsistent Experimental Results | Degradation of monensin in working solutions during the experiment. | Prepare fresh working solutions for each experiment and avoid prolonged exposure to ambient light and temperature.[1] |
| High Levels of Cell Death or Cytotoxicity | Monensin concentration may be too high, or the incubation time is too long. The solvent used to dissolve monensin could also be at a toxic concentration.[3] | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and application. For inhibiting protein transport, concentrations typically range from 0.1 µM to 10 µM.[3] Incubation times of 4-6 hours are common for intracellular cytokine staining, while cytotoxicity studies may require 24 to 72 hours.[3] |
| Altered Cell Surface Marker Expression | Disruption of protein trafficking by monensin's effect on the Golgi apparatus can interfere with the transport of newly synthesized surface proteins.[3] | If possible, stain cells for surface markers before treating with monensin. Minimize the incubation time to reduce the impact on surface protein expression.[3] |
| Unexpected Off-Target Effects | Monensin may interact with other components in the experimental medium or degrade into toxic byproducts.[1] | Verify the compatibility of monensin with all components in your experimental setup. If degradation is suspected, confirm the integrity of your stock solution using analytical methods like HPLC.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The main factors that contribute to the degradation of this compound are acidic pH, exposure to light, and elevated temperatures.[1] Monensin is stable in neutral or basic solutions but is unstable and undergoes hydrolysis in acidic environments.[4] It is also sensitive to light and has a photolytic degradation half-life.[1]
Q2: What are the recommended storage conditions for this compound?
A2: As a solid, this compound should be stored at -20°C.[1] Stock solutions prepared in organic solvents like ethanol or DMSO should also be stored at -20°C and protected from light.[1] It is not recommended to store aqueous solutions of monensin; they should be prepared fresh before each use.[1][2]
Q3: How can I prepare a stable working solution of monensin in an aqueous buffer?
A3: Due to its poor water solubility, you should first prepare a concentrated stock solution of this compound in an organic solvent such as ethanol, methanol, or dimethylformamide (DMF).[1][2] This stock solution can then be diluted to your desired final concentration in the aqueous experimental buffer just before you begin your experiment. It is important to keep the final concentration of the organic solvent low to avoid interfering with your experiment.[1]
Q4: How can I verify the concentration and integrity of my this compound solution?
A4: The concentration and purity of monensin solutions can be determined using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[1] A common and sensitive method involves post-column derivatization with vanillin (B372448), which creates a colored product that can be detected at 520 nm.[1][5]
Data on this compound Stability
The stability of this compound is highly dependent on the medium and environmental conditions. The following tables summarize available quantitative data.
Table 1: Stability of this compound in Different pH Conditions
| pH | Matrix | Temperature | Parameter | Value | Reference |
| 4 | Aqueous Solution | 25°C | Hydrolysis Half-life | 13 days | [1][6] |
| 7 | Aqueous Solution | 6°C, 22°C, 28°C | Stable | - | [6] |
| 9 | Aqueous Solution | 6°C, 22°C, 28°C | Stable | - | [6] |
| Neutral/Alkaline | Solution | - | Stable | - | [4] |
Table 2: Stability of this compound Under Other Conditions
| Condition | Matrix | Temperature | Parameter | Value | Reference |
| Light Exposure | Water | - | Photolytic Degradation Half-life | ~43.9 days | [1] |
| Thermal | Moist Soil | 23°C | Degradation Half-life | < 4 days | [1][7][8][9] |
Note: Specific kinetic data for the thermal degradation of this compound in various aqueous solutions is limited in publicly available literature. It is recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for determining the stability of this compound in a specific experimental buffer using HPLC with post-column derivatization.
1. Materials:
-
This compound salt
-
HPLC-grade methanol, acetonitrile, water, and acetic acid
-
Vanillin
-
Concentrated sulfuric acid
-
Your experimental buffer
-
HPLC system with a C18 reverse-phase column and a UV-Vis detector
2. Preparation of Solutions:
-
Monensin Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol. Store this solution at -20°C, protected from light.[1]
-
Working Solutions: Dilute the stock solution with your experimental buffer to the desired concentrations for the stability study. Prepare these fresh before analysis.[1]
-
Mobile Phase: A common mobile phase is a mixture of methanol, water, and acetic acid (e.g., 940:60:1, v/v/v).[1]
-
Post-Column Derivatization Reagent (Vanillin Reagent): Dissolve 15g of vanillin in 475 mL of methanol. Slowly and carefully add 10 mL of concentrated sulfuric acid to this solution.[1]
3. Stability Study Setup:
-
Aliquot the monensin working solutions into appropriate vials for each time point and condition you plan to test (e.g., different temperatures, light vs. dark).
-
Store the vials under the specified conditions for the duration of your study.
4. HPLC Analysis:
-
At each designated time point, inject a sample of the working solution onto the HPLC system.
-
Example Chromatographic Conditions: [1]
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Post-Column Derivatization: Mix the column eluent with the vanillin reagent at a flow rate of 0.5 mL/min. Pass the mixture through a reaction coil heated to 90°C.
-
Detection: Monitor the absorbance at 520 nm.
-
-
Quantification: Create a standard curve using freshly prepared monensin solutions of known concentrations. Determine the concentration of monensin in your samples by comparing their peak areas to the standard curve.
5. Data Analysis:
-
Plot the concentration of monensin against time for each condition tested.
-
From this data, you can calculate the degradation rate and half-life of monensin under your specific experimental conditions.
Visualizations
Monensin's Mechanism of Action and Cellular Effects
This compound is an ionophore that transports sodium ions across cell membranes in exchange for protons.[10][11] This disrupts intracellular ionic gradients and pH, primarily affecting the Golgi apparatus and leading to a blockage of protein transport.[3][10]
Caption: Mechanism of this compound as an ionophore, leading to Golgi stress.
Experimental Workflow for a this compound Stability Study
A typical workflow for assessing the stability of this compound involves preparing solutions, subjecting them to various conditions, and analyzing the degradation over time using HPLC.
Caption: A typical experimental workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. famic.go.jp [famic.go.jp]
- 5. A modified HPLC method for monensin analysis in liposomes and nanocapsules and its comparison with spectrophotometric and radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abiotic degradation of antibiotic ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorption and degradation in soils of veterinary ionophore antibiotics: monensin and lasalocid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sorption and degradation in soils of veterinary ionophore antibiotics: Monensin and lasalocid | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. Monensin - Wikipedia [en.wikipedia.org]
- 11. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Monensin Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium monensin (B1676710) assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium monensin and what is it used for in research?
This compound is a polyether antibiotic and an ionophore that is widely used in veterinary medicine to control coccidiosis in poultry and as a growth promotant in ruminants.[1][2] In a research setting, its ability to transport monovalent cations, primarily sodium, across cell membranes makes it a valuable tool for studying cellular ion transport and the function of organelles like the Golgi apparatus.[1][3]
Q2: What are the common analytical methods for quantifying this compound?
The most common methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). HPLC, often with post-column derivatization, is a highly specific and quantitative method.[4][5] ELISA is a sensitive and high-throughput immunoassay suitable for screening a large number of samples.[6]
Q3: What are the key components of a this compound molecule?
This compound is a complex molecule consisting of a polyether backbone with multiple chiral centers, a carboxylic acid group, and several hydroxyl groups. It is the sodium salt of monensin A, which is the major active component.[2]
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a precise method for this compound analysis. However, various issues can arise during the experimental process. This guide provides solutions to common problems.
Issue 1: High Baseline or Drifting Baseline
Q: My HPLC chromatogram shows a high or drifting baseline. What are the possible causes and solutions?
A stable baseline is crucial for accurate quantification. A high or drifting baseline can be caused by several factors:
-
Contaminated Mobile Phase: Impurities in the mobile phase can lead to a drifting baseline.[7][8]
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use.[9]
-
-
Column Contamination: Accumulation of contaminants on the column can cause the baseline to drift.[10]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can result in a noisy or drifting baseline.[7][10]
-
Solution: Clean the detector's flow cell according to the manufacturer's instructions. Check the lamp's performance and replace it if necessary.
-
-
Temperature Fluctuations: Inconsistent column temperature can cause baseline drift.[11]
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peaks for this compound in my chromatogram are tailing or fronting. How can I improve the peak shape?
Poor peak shape can affect the accuracy of integration and quantification.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.
-
Solution: Adjust the mobile phase pH or ionic strength. Ensure the test solutions are not acidic to avoid peak splitting.[12]
-
-
Column Degradation: A worn-out column can result in poor peak shapes.
-
Solution: Replace the column with a new one.
-
Issue 3: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. What could be the cause?
Consistent retention times are essential for peak identification.
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can affect retention times.
-
Solution: Prepare a large batch of mobile phase to be used for the entire analysis. Ensure adequate mixing if using a gradient.
-
-
Fluctuations in Flow Rate: An unstable pump can cause variations in the flow rate.
-
Solution: Check the pump for leaks and ensure it is properly primed.
-
-
Column Temperature Variation: Changes in column temperature can lead to shifts in retention time.[11]
-
Solution: Use a reliable column oven to maintain a consistent temperature.
-
| Parameter | Possible Cause | Recommended Action |
| High/Drifting Baseline | Contaminated mobile phase, column contamination, detector issues, temperature fluctuations.[7][10][11] | Use fresh, high-purity mobile phase; flush or replace the column; clean the detector flow cell; use a column oven. |
| Poor Peak Shape | Column overload, secondary interactions, column degradation.[12] | Reduce sample concentration; adjust mobile phase pH; replace the column. |
| Inconsistent Retention Times | Mobile phase composition changes, flow rate fluctuations, temperature variations.[11] | Prepare a large batch of mobile phase; check pump performance; use a column oven. |
ELISA Troubleshooting Guide
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for detecting this compound. Below are common issues and their solutions.
Issue 1: No Signal or Weak Signal
Q: I am not getting any signal, or the signal is very weak in my ELISA. What should I check?
A lack of signal can be frustrating. Here are some potential causes and their remedies:
-
Reagent Problems: One or more reagents may have been omitted, expired, or improperly prepared.[13][14]
-
Solution: Double-check that all reagents were added in the correct order and at the correct concentrations. Ensure reagents have not expired and were stored correctly.[13]
-
-
Incorrect Wavelength: The plate reader may be set to the wrong wavelength for the substrate used.[15]
-
Solution: Verify the correct wavelength setting on the plate reader for your specific substrate.
-
-
Insufficient Incubation: Incubation times or temperatures may have been too short or too low.[15]
-
Solution: Follow the recommended incubation times and temperatures specified in the protocol.
-
-
Sample Dilution: The concentration of monensin in the samples may be below the detection limit of the assay.[15]
-
Solution: Try a lower sample dilution or a more sensitive assay kit if available.
-
Issue 2: High Background
Q: My ELISA plate has a high background signal in all wells. What can I do to reduce it?
High background can mask the specific signal from your samples.
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies or reagents, leading to a high background.[16]
-
Solution: Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of the wells between washes.
-
-
Concentration of Detection Antibody: The concentration of the detection antibody may be too high.
-
Solution: Titrate the detection antibody to determine the optimal concentration.
-
-
Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific binding.
-
Solution: Try a different blocking buffer or increase the blocking incubation time.
-
-
Contaminated Reagents: Contamination of buffers or reagents can contribute to high background.
-
Solution: Use fresh, sterile buffers and reagents.
-
Issue 3: Inconsistent Results (High CV%)
Q: I am observing high variability between replicate wells (high Coefficient of Variation). What are the likely causes?
High CV% can compromise the reliability of your results.
-
Pipetting Errors: Inconsistent pipetting technique is a common source of variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Change pipette tips between samples and reagents.[16]
-
-
Uneven Temperature: Temperature gradients across the plate during incubation can lead to inconsistent results.[14]
-
Solution: Avoid stacking plates during incubation and ensure the plate is evenly warmed to room temperature before adding reagents.
-
-
Edge Effects: The outer wells of the plate are more susceptible to evaporation and temperature changes.
-
Solution: Use a plate sealer during incubations.[14] For critical experiments, avoid using the outermost wells.
-
| Problem | Possible Cause | Recommended Action |
| No/Weak Signal | Reagent issues, incorrect wavelength, insufficient incubation, low analyte concentration.[13][14][15] | Check reagent preparation and storage; verify plate reader settings; adhere to protocol incubation times; adjust sample dilution. |
| High Background | Insufficient washing, high detection antibody concentration, ineffective blocking, contaminated reagents.[16] | Increase washing steps; optimize antibody concentration; try a different blocking buffer; use fresh reagents. |
| Inconsistent Results | Pipetting errors, uneven temperature, edge effects.[14][16] | Use calibrated pipettes and proper technique; ensure uniform plate temperature; use a plate sealer. |
Experimental Protocols
HPLC Method for this compound Analysis
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample.[1]
-
Dissolve in a 100-mL volumetric flask with methanol (B129727), using sonication if necessary to achieve complete dissolution.[1]
-
Dilute this stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.[1]
-
-
Chromatographic Conditions:
-
Post-Column Derivatization:
-
Derivatizing Reagent: A solution of vanillin (B372448) (e.g., 3 g) in a mixture of methanol and sulfuric acid (e.g., 95:2 v/v).[2]
-
The column eluent is mixed with the derivatizing reagent in a reaction coil at an elevated temperature (e.g., 70°C) before entering the detector.[5]
-
ELISA for this compound
This is a general protocol for a competitive ELISA. Refer to the specific kit manual for detailed instructions.
-
Reagent Preparation:
-
Allow all reagents to reach room temperature before use.
-
Prepare wash buffer by diluting the concentrated stock as per the kit instructions.
-
Prepare a standard curve by serially diluting the monensin standard.
-
-
Sample Preparation:
-
Extract monensin from the sample matrix using an appropriate solvent (e.g., methanol/water mixture).
-
Centrifuge the extract to pellet any solids.
-
Dilute the supernatant with the assay buffer provided in the kit.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated monensin to each well.
-
Incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature).
-
Wash the plate multiple times with the wash buffer.
-
Add the substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Visualizations
Mechanism of Action: this compound as an Ionophore
This compound acts as a mobile ion carrier, facilitating the transport of sodium ions across biological membranes in exchange for protons. This disrupts the normal ionic gradients within the cell.
Caption: Diagram illustrating the ionophore activity of this compound.
Experimental Workflow: HPLC Analysis
The following diagram outlines the typical workflow for analyzing this compound using HPLC with post-column derivatization.
Caption: A typical workflow for this compound analysis by HPLC.
Troubleshooting Logic: ELISA No Signal
This diagram provides a logical approach to troubleshooting a "no signal" or "weak signal" result in a this compound ELISA.
Caption: A troubleshooting flowchart for a "no signal" ELISA result.
References
- 1. Monensin - Wikipedia [en.wikipedia.org]
- 2. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A modified HPLC method for monensin analysis in liposomes and nanocapsules and its comparison with spectrophotometric and radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. phenomenex.com [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. biomatik.com [biomatik.com]
- 15. arp1.com [arp1.com]
- 16. Ensure precise and reliable results with these ELISA troubleshooting [biochain.in]
Technical Support Center: Refining Sodium Monensin Treatment Protocols
Welcome to the technical support center for sodium monensin (B1676710). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when using sodium monensin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis.[1][2] Its primary mechanism of action in a laboratory setting is the disruption of the Golgi apparatus, leading to an inhibition of intracellular protein transport.[3][4] It accomplishes this by acting as a Na+/H+ antiporter, exchanging sodium ions for protons across cellular membranes.[1][4][5] This influx of sodium ions and efflux of protons disrupts the pH gradient of the Golgi, causing it to swell and functionally blocking the transport of proteins from the medial to the trans-Golgi cisternae.[3][4]
Q2: What are the typical working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goal. It is strongly recommended to perform a dose-response experiment to determine the ideal concentration for your particular setup. However, general ranges from published studies can be used as a starting point:
-
Inhibition of Protein Transport (e.g., for intracellular cytokine staining): 0.1 µM to 10 µM. A common starting point is 1-2 µM.[3]
-
Inducing Cytotoxicity or Apoptosis: Concentrations can range from nanomolar to low micromolar, depending on the cell line's sensitivity.[3]
Q3: How long should I incubate my cells with this compound?
Incubation time is a critical parameter to optimize to achieve the desired effect without inducing excessive cytotoxicity.[3]
-
Intracellular Cytokine Staining: A typical incubation period is 4-6 hours. Some protocols suggest stimulating the cells for an hour before adding monensin.[3]
-
Cytotoxicity and Apoptosis Studies: Incubation times can vary from 24 to 72 hours, depending on the cell line and monensin concentration.[3]
Q4: How should I prepare and store this compound solutions?
This compound is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and methanol.[6][7]
-
Stock Solution: It is recommended to prepare a high-concentration stock solution (e.g., 50 mM) in absolute ethanol or DMSO.[6] This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
Working Solution: Prepare fresh aqueous dilutions from the stock solution for each experiment. Do not store aqueous solutions of monensin.[6][8]
Q5: What are the primary off-target effects of this compound?
The main off-target effects of this compound are linked to its ionophore activity, which can lead to a disruption of cellular ion homeostasis.[9] This can result in:
-
Mitochondrial dysfunction[10]
-
Induction of oxidative stress[11]
-
Alterations in multiple signaling pathways secondary to cellular stress[9]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Cytotoxicity | 1. Monensin concentration is too high: Can be toxic, especially with prolonged exposure.[3] 2. Prolonged incubation time: Can lead to apoptosis and necrosis.[3] 3. Solvent toxicity: The solvent used to dissolve monensin (e.g., DMSO, ethanol) may be at a toxic concentration.[3] | 1. Titrate monensin concentration: Perform a dose-response curve (e.g., 10 nM to 100 µM) to find the lowest effective concentration.[3] 2. Optimize incubation time: Reduce the duration of exposure. For intracellular staining, 4-6 hours is often sufficient.[3] 3. Include a vehicle control: Treat cells with the same concentration of solvent used to dissolve monensin to assess its toxicity. Ensure the final solvent concentration is low (e.g., <0.5%).[3] |
| Inefficient Inhibition of Protein Secretion | 1. Monensin concentration is too low: May not be sufficient to block Golgi transport in your specific cell type.[3] 2. Suboptimal incubation time: The incubation period may be too short for monensin to take full effect.[3] 3. Cell type-specific resistance: Some cell types may be less sensitive to monensin.[3] | 1. Increase monensin concentration: Titrate the concentration upwards in a stepwise manner. 2. Increase incubation time: Extend the incubation period, while monitoring for cytotoxicity. 3. Confirm with a positive control: Use a cell line known to be sensitive to monensin to verify your protocol and reagent. |
| Altered Cell Surface Marker Expression | Disruption of protein trafficking: By inhibiting the Golgi apparatus, monensin can affect the transport of newly synthesized surface proteins to the plasma membrane.[3] | 1. Stain for surface markers before monensin treatment: If possible, stain your cells with antibodies against surface markers before adding monensin to the culture.[3] 2. Minimize incubation time: Use the shortest effective incubation time to reduce the impact on surface protein expression.[3] 3. Validate with controls: Compare the expression of surface markers on monensin-treated cells with untreated controls.[3] |
| Inconsistent Results Across Different Cell Lines | Variability in cell line sensitivity: This can be due to differences in: - Membrane composition and fluidity.[9] - Endogenous antioxidant capacity.[9] - Expression of drug efflux pumps.[9] | Establish a baseline sensitivity for each cell line: Perform dose-response studies for each new cell line to determine its specific sensitivity to monensin.[9] |
Quantitative Data
The following tables summarize quantitative data on the cytotoxicity of this compound.
Table 1: In Vitro Cytotoxicity of Monensin
| Cell Line | Description | Assay | Endpoint | Effective Concentration (µM) |
| HepG2 | Human Hepatoma | MTT vs. LDH | CC50 | Varies with assay[3] |
| LMH | Chicken Hepatoma | MTT vs. LDH | CC50 | Varies with assay[3] |
| L6 | Rat Myoblasts | MTT vs. LDH | CC50 | Varies with assay[3] |
| SH-SY5Y | Human Neuroblastoma | XTT | IC50 (48h) | 16[10] |
| Primary Chick Hepatocytes | MTS | Concentration-dependent decrease in viability[12] |
Table 2: Acute Oral Lethal Dose (LD50) of Monensin A
| Species | LD50 (mg/kg body weight) |
| Horse | 2.0 - 3.0[10] |
| Cattle | 22 - 80[10] |
| Sheep | 12[10] |
| Goat | 26.4[10] |
| Pig | 16[10] |
| Dog | 10 - 20[10] |
| Chicken | 200[10] |
| Rat | 36.5[10] |
| Mouse | 43.8 - 335[10] |
Experimental Protocols
Protocol 1: Determining Optimal Monensin Concentration via MTT Assay
This protocol is for determining the cytotoxic effect of monensin on a specific cell line to establish the optimal working concentration.[10][13]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treatment: Expose the cells to a range of monensin concentrations (e.g., serial dilutions from 100 µM down to 10 nM) for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated control wells.[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce MTT to a purple formazan (B1609692) product.[10][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Protocol 2: Intracellular Cytokine Staining with Monensin
This protocol describes the use of monensin to block the secretion of cytokines for intracellular detection by flow cytometry.[3]
-
Cell Stimulation: Activate cells with the desired stimulus (e.g., PMA and ionomycin) in a suitable culture medium for 1-2 hours.[3]
-
Inhibition of Protein Transport: Add monensin to the cell culture at the pre-determined optimal concentration (e.g., 1-2 µM).[3]
-
Incubation: Incubate for an additional 4-6 hours at 37°C in a CO2 incubator.[3]
-
Surface Staining (Optional but Recommended): Wash the cells and stain for cell surface markers according to standard protocols. It is advisable to perform surface staining before fixation and permeabilization.[3]
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available kit or standard laboratory protocols.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for the cytokine of interest.
-
Flow Cytometry Analysis: Wash the cells and analyze them on a flow cytometer.
Visualizations
Caption: Mechanism of action of this compound in blocking protein transport.
Caption: A generalized workflow for experiments involving this compound.
Caption: Signaling pathways affected by this compound treatment.
References
- 1. Monensin - Wikipedia [en.wikipedia.org]
- 2. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. famic.go.jp [famic.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating Sodium Monensin Experiments
Welcome to the technical support center for sodium monensin (B1676710) experiments. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on common challenges, offer detailed experimental protocols, and answer frequently asked questions related to the use of sodium monensin.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: High Levels of Cell Death or Unexpected Cytotoxicity
-
Question: My cells are showing high levels of death even at concentrations intended for protein transport inhibition. What could be the cause?
-
Answer: Unexpected cytotoxicity is a common issue and can stem from several factors:
-
High Monensin Concentration: The optimal concentration of monensin is highly cell-type dependent. A concentration that effectively inhibits protein transport in one cell line may be toxic to another.[1]
-
Prolonged Incubation Time: Extended exposure to monensin can induce apoptosis and necrosis.[1] For applications like intracellular cytokine staining, incubation times of 4-6 hours are often sufficient, while cytotoxicity studies may require 24 to 72 hours.[1]
-
Solvent Toxicity: The solvent used to dissolve monensin, typically ethanol (B145695) or DMSO, can be toxic at certain concentrations. It is crucial to include a vehicle control (cells treated with the solvent alone) to assess its effect.[1][2]
-
Cell Health: Cells that are stressed, over-confluent, or have a high passage number may be more susceptible to monensin-induced cytotoxicity.[3]
-
Recommended Solutions:
-
Perform a Dose-Response Curve: To determine the optimal non-toxic concentration for your specific cell line, test a range of monensin concentrations (e.g., 10 nM to 100 µM).[1]
-
Optimize Incubation Time: Reduce the duration of monensin exposure to the minimum time required to achieve the desired effect.[1]
-
Minimize Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is minimal, ideally below 0.5%.[1][2]
-
Use Healthy Cells: Always use healthy, low-passage cells and maintain consistent, optimal culture conditions.[3]
Issue 2: Inefficient Inhibition of Protein Secretion
-
Question: I am not observing the expected accumulation of intracellular proteins after monensin treatment. Why might the inhibition of protein secretion be inefficient?
-
Answer: Several factors can contribute to the inefficient blockage of protein secretion:
-
Suboptimal Monensin Concentration: The concentration of monensin may be too low to effectively inhibit Golgi transport in your particular cell type.[1]
-
Insufficient Incubation Time: The incubation period may be too short for monensin to exert its full effect.[1]
-
Cell-Type Specific Resistance: Some cell types may be less sensitive to monensin.[1]
-
Incomplete Blockade of Certain Proteins: Monensin may not completely block the secretion of all proteins in every cell type. For example, it is known that monensin does not fully block the secretion of TNF-α in human T cells.[4]
-
Recommended Solutions:
-
Increase Monensin Concentration: Titrate the concentration of monensin upwards in a stepwise manner to find the lowest effective concentration.
-
Extend Incubation Time: Increase the incubation time, keeping in mind the potential for increased cytotoxicity.[1]
-
Consider Alternative Inhibitors: If monensin proves ineffective for your protein of interest, consider using other protein transport inhibitors like Brefeldin A, which has a different mechanism of action.[4][5]
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am observing significant variability in my results between experiments. What could be causing this inconsistency?
-
Answer: Irreproducible results are often traced back to issues with the compound's stability and handling, or variations in experimental parameters:
-
Compound Degradation: Monensin is unstable in acidic conditions and can be degraded by light and elevated temperatures.[6][7] Stock solutions should be stored properly to prevent degradation.[6]
-
Precipitation in Media: Monensin has low aqueous solubility and can precipitate when added to cell culture media, especially if the final solvent concentration is too high.[2]
-
Variable Cell Density: The initial seeding density of cells can significantly impact the apparent effects of monensin.[6]
-
Recommended Solutions:
-
Proper Stock Solution Handling: Prepare fresh stock solutions of monensin in a suitable solvent like ethanol or DMSO, aliquot, and store at -20°C, protected from light.[2][6][7] Avoid repeated freeze-thaw cycles.[2]
-
Prevent Precipitation: Ensure the final solvent concentration in the culture medium is low (e.g., <0.5%).[1][2] You can also try pre-diluting the stock solution in a small volume of serum-free media before adding it to the final culture volume.[2]
-
Standardize Cell Seeding: Maintain a consistent cell seeding density across all experiments to ensure reproducibility.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a polyether ionophore that acts as an Na+/H+ antiporter.[8][9] It disrupts ionic gradients across cellular membranes, particularly affecting the Golgi apparatus.[1] This disruption leads to a blockage of protein transport from the medial to the trans-Golgi cisternae, causing an accumulation of proteins destined for secretion within the Golgi complex.[1]
Q2: What are the common off-target effects of monensin? A2: The primary off-target effects of monensin stem from its ionophoric activity, which can lead to:
-
Mitochondrial Damage: Disruption of ion gradients can lead to mitochondrial swelling and damage, potentially inducing apoptosis.[10][11]
-
Oxidative Stress: Monensin can induce the production of reactive oxygen species (ROS), leading to oxidative damage.[10]
-
Alterations in Signaling Pathways: The disruption of intracellular ion balance can trigger a cascade of secondary signaling events.[10]
Q3: How can I mitigate the off-target effects of monensin? A3: To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of monensin required for your desired on-target effect through careful dose-response studies.[10]
-
Time-Course Experiments: Analyze cellular responses at various time points after monensin treatment. Early changes are more likely to be direct effects, while later alterations may be secondary consequences of cellular stress.[10]
-
Control for Ionophoric Activity: To confirm that the observed effects are due to monensin's ionophore function, conduct experiments in low-sodium or sodium-free media. A reduction in the effect under these conditions would support the involvement of sodium influx.[10]
-
Use of Antioxidants: To counteract monensin-induced oxidative stress, co-treatment with antioxidants like N-acetyl-L-cysteine (NAC) or Vitamin C may be beneficial.[3][12]
Q4: What is the recommended method for preparing and storing monensin stock solutions? A4: Monensin sodium salt has poor solubility in water but is soluble in organic solvents like ethanol, methanol (B129727), and DMSO.[13][14]
-
Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) in ethanol or DMSO.[2][6] Ensure complete dissolution, using ultrasonication if necessary.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2][6][7] Stock solutions in ethanol have been reported to be stable for up to 6 months at 4°C.[2]
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Various Applications
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Intracellular Cytokine Staining | Human T cells | 1 - 2 µM | 4 - 6 hours | [1] |
| Inhibition of Proliferation | Prostate Cancer Cells (PC-3) | 0 - 1500 nM | 24 hours | [1] |
| Induction of Apoptosis | Colorectal Cancer Cells (RKO, HCT-116) | 0.5 - 8 µM | 24 - 48 hours | [1] |
| Inhibition of Proliferation | Cervical Cancer Cells (CaSki, SiHa, HeLa) | 2.5 - 10 µM | 72 hours | [1] |
Table 2: Cytotoxicity (IC50) of this compound in Different Cell Lines
| Cell Line | Description | IC50 (µM) | Reference |
| HepG2 | Human Hepatoma | Varies with assay (MTT vs. LDH) | [1] |
| LMH | Chicken Hepatoma | Varies with assay (MTT vs. LDH) | [1] |
| L6 | Rat Myoblasts | Varies with assay (MTT vs. LDH) | [1] |
| Various Tumor/Non-tumor lines | Human and Animal | Data available in source | [1] |
Experimental Protocols
Protocol 1: General Protocol for Intracellular Cytokine Staining (ICS)
-
Cell Stimulation: Activate cells with the desired stimulus (e.g., PMA and Ionomycin, or a specific antigen) in a suitable culture medium for 1-2 hours.[1]
-
Inhibition of Protein Transport: Add monensin to the cell culture at the pre-optimized concentration (e.g., 1-2 µM). Incubate for an additional 4-6 hours at 37°C in a CO2 incubator.[1]
-
Surface Staining (Optional but Recommended): Wash the cells and perform staining for cell surface markers according to standard protocols. It is advisable to perform surface staining before fixation and permeabilization.[1]
-
Fixation: Wash the cells and then fix them using a fixation buffer (e.g., paraformaldehyde-based) for 10-20 minutes at room temperature.[1]
-
Permeabilization: Wash the fixed cells and then permeabilize them using a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent).[1]
-
Intracellular Staining: Add the fluorochrome-conjugated antibody against the intracellular cytokine of interest to the permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
Washing and Analysis: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer (e.g., PBS with 1% FBS). Analyze the cells by flow cytometry.[1]
Protocol 2: Determining Cell Viability using a Crystal Violet Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of monensin and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).[1]
-
Staining: Remove the culture medium and gently wash the cells with PBS. Add 0.5% crystal violet solution in formalin to each well and incubate for 20-30 minutes at room temperature.[1]
-
Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.[1]
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of methanol or a solution of 10% acetic acid) to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Monensin acts as a Na+/H+ antiporter across the cell membrane.
Caption: Monensin blocks protein transport from the medial to trans-Golgi.
Caption: A logical workflow for troubleshooting inconsistent monensin results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Monensin - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Incubation Time with Sodium Monensin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing incubation time with sodium monensin (B1676710).
Frequently Asked Questions (FAQs)
Q1: What is sodium monensin and what is its primary mechanism of action? A1: this compound is a polyether antibiotic and ionophore isolated from Streptomyces cinnamonensis.[1][2] Its primary mechanism of action is to function as a sodium-proton (Na+/H+) antiporter, disrupting ionic gradients across cellular membranes.[3][4] This activity particularly affects the Golgi apparatus, where it neutralizes the acidic environment of the cisternae, leading to their swelling and functional impairment.[4][5] The result is a blockage of intracellular protein transport, specifically from the medial to the trans-Golgi cisternae.[2]
Q2: What is a typical working concentration for this compound? A2: The optimal working concentration of monensin is highly dependent on the cell type and experimental objective. For general protein transport inhibition, a concentration range of 0.01 µM to 1.0 µM is effective with minimal side effects.[4][5] For specific applications like intracellular cytokine staining for flow cytometry, concentrations of 1-2 µM are common.[2][6] It is strongly recommended to perform a dose-response experiment to determine the ideal concentration for your specific system.[5]
Q3: What is the recommended incubation time for experiments with monensin? A3: The ideal incubation time varies significantly with the experimental goal. The effects of monensin on the Golgi can be observed in as little as 2-5 minutes.[4][7] For applications requiring the accumulation of intracellular proteins, such as cytokine staining, a typical incubation period is 4 to 6 hours.[2][5] For cytotoxicity studies, longer incubation times of 24 to 72 hours may be necessary.[2] Due to potential cytotoxicity, it is generally not recommended to expose cells to monensin for longer than 12 hours for protein transport inhibition assays.[5]
Q4: Why is optimizing the incubation time so critical? A4: Optimizing the incubation time is a critical balance between achieving the desired biological effect and minimizing cellular toxicity. Insufficient incubation may lead to weak or no inhibition of protein transport.[5] Conversely, prolonged exposure, especially at higher concentrations, can lead to significant cell death, confounding experimental results.[2] The inhibitory effect of monensin is time-dependent, meaning the duration of exposure directly impacts the outcome.[8]
Q5: What are the primary signs of monensin-induced cytotoxicity? A5: Signs of acute toxicity in vitro include decreased cell viability, which can be measured by assays like MTT or LDH release.[8][9] Morphological changes, such as cell shrinkage, membrane blebbing, and detachment from the culture surface, are also common indicators. In animal studies, signs can include anorexia, skeletal muscle weakness, ataxia, and diarrhea.[10] Monensin has been shown to be the most cytotoxic compared to other carboxylic ionophores like salinomycin (B1681400) and lasalocid (B1674520) in C2C12 myoblasts.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Weak Inhibition of Protein Transport | Monensin concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type (a typical range is 0.01-1.0 µM).[5] |
| Incubation time is too short. | Increase the incubation duration. While effects can be seen in minutes, protein accumulation for detection often requires 4-6 hours.[5] | |
| Monensin has degraded. | Monensin is unstable in acidic conditions.[12] Ensure stock solutions (in DMSO or ethanol) are stored properly at -20°C and prepare fresh dilutions for each experiment.[8][13] | |
| High Levels of Cell Death | Monensin concentration is too high. | Reduce the monensin concentration. Titrate down to find the lowest effective concentration that achieves the desired effect without significant toxicity.[2] |
| Incubation time is too long. | Decrease the duration of monensin exposure. For applications like intracellular cytokine staining, 4-6 hours is often sufficient.[2] | |
| Solvent toxicity. | Always include a vehicle control (e.g., DMSO) at the same final concentration used in your experiment. Ensure the final solvent concentration is minimal and non-toxic to your cells (typically <0.5%).[2] | |
| Inconsistent IC50 Values in Viability Assays | Variable cell seeding density. | The initial number of cells can significantly impact apparent cytotoxicity. Optimize and maintain a consistent seeding density across all experiments and repeats.[8] |
| Inconsistent incubation time. | The inhibitory effect of monensin is time-dependent. Standardize the incubation time across all experiments to ensure results are comparable.[8] | |
| Compound degradation. | Ensure stock solutions are fresh and have been stored correctly to prevent degradation, which can lead to variable potency.[8] |
Quantitative Data Summary
Table 1: Recommended Monensin Concentration and Incubation Times for Common Applications
| Application | Cell Type | Concentration Range | Incubation Time | Reference(s) |
| Inhibition of Protein Secretion | General | 0.01 - 1.0 µM | 2 - 6 hours | [4],[5] |
| Intracellular Cytokine Staining (Flow Cytometry) | Human PBMCs, Murine Splenocytes | 1 - 2 µM | 4 - 6 hours | [2],[6] |
| Golgi Stress Induction | Murine Embryonic Fibroblasts (MEFs) | 0.1 - 10 µM | 4 - 8 hours | [14] |
| Inhibition of Steroidogenesis | Murine Adrenal Tumor Cells | 0.6 - 1.2 µM | ≤ 4 hours | [15] |
| Cytotoxicity / Apoptosis Studies | Cancer Cell Lines | 1 - 5 µM | 24 - 72 hours | [2],[16] |
Experimental Protocols
Protocol 1: Determining Optimal Monensin Concentration and Incubation Time
This protocol provides a framework for empirically determining the optimal conditions for your specific cell type and assay.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in a logarithmic growth phase and will not become over-confluent by the end of the experiment. Allow cells to adhere and recover for 12-24 hours.
-
Preparation of Monensin Dilutions: Prepare a series of monensin dilutions in your cell culture medium. A common approach is a two-fold serial dilution starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., ~10 nM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of monensin.
-
Time Course Incubation: Incubate the plates at 37°C in a CO2 incubator. For a time-course experiment, you will have identical plates for each time point (e.g., 2, 4, 6, 8, 12 hours).
-
Assessment of Protein Transport Inhibition: At each time point, assess the level of protein transport inhibition. For secreted proteins, this can be done by measuring the protein of interest in the culture supernatant (e.g., by ELISA) and within the cell lysate (e.g., by Western blot or intracellular flow cytometry).[5] Effective inhibition will show a decrease in supernatant levels and an increase in intracellular levels.
-
Assessment of Cytotoxicity: In parallel, assess cell viability at each concentration and time point using a standard method like MTT, CCK-8, or a trypan blue exclusion assay.[8]
-
Data Analysis: Plot the protein inhibition data and the cytotoxicity data against monensin concentration for each time point. The optimal condition is the concentration and incubation time that gives maximal protein accumulation with minimal cell death (e.g., >90% viability).
Protocol 2: Intracellular Cytokine Staining using Monensin for Flow Cytometry
This protocol is adapted for detecting cytokine production in immune cells.
-
Cell Stimulation: Prepare a single-cell suspension (e.g., PBMCs) at 1-2 x 10⁶ cells/mL. Add your stimulus (e.g., PMA and Ionomycin, or a specific antigen) to the cells. Include an unstimulated control.[6]
-
Incubation Before Inhibition: Incubate the cells with the stimulus for 1-2 hours at 37°C to allow for the initiation of cytokine production.[6][17]
-
Inhibitor Treatment: Add this compound to the cell suspension to a final concentration of 1-2 µM. Mix gently.[6]
-
Incubation: Incubate the cells for an additional 4-6 hours at 37°C in a 5% CO2 incubator.[2][5]
-
Cell Surface Staining: After incubation, wash the cells and perform staining for cell surface markers (e.g., CD4, CD8) using fluorescently-labeled antibodies.
-
Fixation and Permeabilization: Wash the cells, then fix them with a suitable fixation buffer (e.g., paraformaldehyde-based). Following fixation, permeabilize the cells with a buffer containing a mild detergent like saponin (B1150181) to allow antibodies to access intracellular targets.[6]
-
Intracellular Staining: Add a fluorescently-conjugated antibody against your cytokine of interest (e.g., IFN-γ, TNF-α) to the permeabilized cells. Incubate for 30-45 minutes at room temperature, protected from light.[6]
-
Analysis: Wash the cells to remove unbound antibody and resuspend them in a suitable buffer (e.g., PBS with 1% FBS). Analyze the samples on a flow cytometer.[6]
Visualizations
Caption: Monensin disrupts protein transport by acting as a Na+/H+ ionophore at the Golgi apparatus.
Caption: A stepwise experimental workflow for determining optimal monensin concentration and incubation time.
Caption: A logical flowchart for troubleshooting common issues in monensin-based experiments.
References
- 1. Monensin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of monensin on the Golgi apparatus of absorptive cells in the small intestine of the rat. Morphological and cytochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity of monensin, narasin and salinomycin and their interaction with silybin in HepG2, LMH and L6 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative toxicology of monensin sodium in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pnas.org [pnas.org]
- 15. The Golgi apparatus and adrenal function: the effects of monensin on adrenocorticotropic hormone-stimulated steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to Golgi Disruption: Sodium Monensin vs. Brefeldin A
For researchers, scientists, and drug development professionals investigating the secretory pathway, the Golgi apparatus is a central organelle of interest. Its disruption provides critical insights into protein trafficking, processing, and cellular homeostasis. Sodium monensin (B1676710) and brefeldin A (BFA) are two of the most widely used chemical tools to induce Golgi disruption. However, their distinct mechanisms of action lead to different cellular outcomes and necessitate a careful choice of agent depending on the experimental goals. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Mechanisms of Action: Two Distinct Routes to Disruption
While both sodium monensin and BFA effectively block protein secretion, they achieve this through fundamentally different mechanisms, targeting separate stages of the secretory pathway.
This compound: The Ionophore
This compound is a polyether antibiotic that functions as a selective ionophore, specifically facilitating the exchange of sodium ions (Na+) for protons (H+) across biological membranes.[1][2] Its primary impact on the Golgi is the disruption of the acidic environment within the trans-Golgi cisternae and the trans-Golgi Network (TGN).[1][3] This neutralization of the proton gradient has two major consequences:
-
Inhibition of Enzymatic Function: Many Golgi-resident enzymes responsible for post-translational modifications require a specific pH to function correctly. Neutralizing the lumen inhibits these late processing events.[1]
-
Osmotic Swelling: The influx of ions leads to an osmotic uptake of water, causing the Golgi cisternae to swell and eventually fragment.[1][2][4]
This process effectively blocks the transport of proteins from the medial to the trans-Golgi cisternae, halting their progression towards secretion.[3][5]
Brefeldin A: The Trafficking Inhibitor
Brefeldin A, a fungal macrocyclic lactone, inhibits protein transport at a much earlier stage.[6] Its specific target is GBF1, a guanine (B1146940) nucleotide exchange factor (GEF).[5][7] GBF1 is responsible for activating the small GTPase Arf1, a critical step for recruiting COPI coat proteins to Golgi membranes.[5][7]
By inhibiting GBF1, BFA prevents Arf1 activation.[7] Without active Arf1-GTP, COPI coats cannot assemble on membranes, which blocks the formation of transport vesicles required for both anterograde (ER-to-Golgi) and retrograde (intra-Golgi and Golgi-to-ER) transport.[3][7] The most dramatic consequence is an unimpeded, tubule-based retrograde movement of Golgi components back to the endoplasmic reticulum (ER).[3][8] This results in the rapid disassembly and "collapse" of the Golgi apparatus into the ER, with Golgi-resident proteins being redistributed throughout the ER network.[7][8][9]
References
- 1. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of monensin-induced swelling of Golgi apparatus cisternae of H-2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. invivogen.com [invivogen.com]
- 7. Brefeldin A - Wikipedia [en.wikipedia.org]
- 8. Brefeldin A (BFA) disrupts the organization of the microtubule and the actin cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Sodium Monensin and Nigericin for Researchers
An In-depth Guide to the Mechanisms, Efficacy, and Experimental evaluation of Two Potent Ionophores
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between functionally similar compounds is paramount. This guide provides a comprehensive comparative study of sodium monensin (B1676710) and nigericin (B1684572), two polyether ionophore antibiotics with significant biological activities. By presenting objective performance data, detailed experimental protocols, and clear visualizations of their molecular interactions, this document serves as a vital resource for informed decision-making in research and development.
Executive Summary
Sodium monensin and nigericin are carboxylic ionophores that disrupt transmembrane ion gradients, leading to a cascade of cellular effects. While both are potent antimicrobial and cytotoxic agents, their distinct cation selectivities—sodium (Na⁺) for monensin and potassium (K⁺) for nigericin—result in different biological consequences and potential therapeutic applications. This guide delves into a side-by-side comparison of their physicochemical properties, biological activities, and the signaling pathways they modulate.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound and nigericin is crucial for their application in experimental settings. Both are polyether antibiotics derived from Streptomyces species.[1]
| Property | This compound | Nigericin |
| Molecular Formula | C₃₆H₆₁NaO₁₁[2] | C₄₀H₆₈O₁₁ |
| Molecular Weight | 692.85 g/mol [2] | 724.9 g/mol |
| Cation Selectivity | Na⁺ > K⁺ > Li⁺ > Rb⁺ > Cs⁺[3] | K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺ |
| Solubility | Soluble in methanol, ethanol, chloroform; practically insoluble in water.[4] | Soluble in methanol, ethanol, acetone, chloroform; insoluble in water. |
| Mechanism of Action | Electroneutral Na⁺/H⁺ antiporter.[3] | Electroneutral K⁺/H⁺ antiporter.[5] |
Comparative Biological Performance
The differential ionophoric activity of this compound and nigericin translates to varying efficacy across different biological systems. The following tables summarize key quantitative data from comparative studies.
Antimicrobial Activity
Both ionophores exhibit broad-spectrum activity against Gram-positive bacteria.[1] However, their potency can vary depending on the bacterial species.
| Organism | This compound MIC (µg/mL) | Nigericin MIC (µg/mL) | Reference |
| Bacillus subtilis | 0.78 | 1.56 | [6] |
| Staphylococcus aureus | 1.56 | 3.12 | [6] |
| Enterococcus faecalis | 3.12 | 6.25 | [6] |
| Peptostreptococcus anaerobius | 1.56 | - | [1] |
Note: MIC values can vary between studies depending on the strain and experimental conditions.
Antimalarial Activity
Both compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria, with nigericin demonstrating exceptionally high potency in some studies.[7]
| Parameter | This compound | Nigericin | Reference |
| IC₅₀ (P. falciparum in vitro) | Nanomolar range | Picomolar to nanomolar range | [7][8] |
| ED₅₀ (in vivo, P. vinckei petteri) | 1.1 mg/kg | 1.8 mg/kg | [7] |
| ED₉₀ (in vivo, P. vinckei petteri) | 3.5 mg/kg | 4.6 mg/kg | [7] |
Cytotoxic Activity
The cytotoxic effects of this compound and nigericin have been evaluated against various cancer cell lines, revealing differential sensitivities.
| Cell Line | This compound IC₅₀ | Nigericin IC₅₀ | Reference |
| A375 (Melanoma) | 0.16 µM | Not Reported | [9] |
| Mel-624 (Melanoma) | 0.71 µM | Not Reported | [9] |
| Mel-888 (Melanoma) | 0.12 µM | Not Reported | [9] |
| RKO (Colorectal Carcinoma) | ~4 µM (48h) | Not Reported | [10] |
| HCT-116 (Colorectal Carcinoma) | ~6 µM (48h) | Not Reported | [10] |
Signaling Pathways and Mechanisms of Action
The ionophoric activity of this compound and nigericin triggers distinct downstream signaling pathways, leading to their observed biological effects.
This compound: Induction of Oxidative Stress
Monensin's disruption of Na⁺ gradients leads to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.[11][12] This is a key mechanism behind its cytotoxic and apoptotic effects in cancer cells.[11]
Nigericin: Activation of the NLRP3 Inflammasome
Nigericin is a potent activator of the NLRP3 inflammasome, a key component of the innate immune system.[13] By mediating K⁺ efflux, nigericin triggers the assembly of the inflammasome complex, leading to the activation of caspase-1 and the release of pro-inflammatory cytokines.[13][14]
Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used in the comparative analysis of this compound and nigericin.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines a standardized method for determining the MIC of antimicrobial agents against bacteria.[15][16]
References
- 1. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monensin Sodium | C36H61NaO11 | CID 23667299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of nigericin, monensin, and tetronasin on biohydrogenation in continuous flow-through ruminal fermenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic ionophores in malaria chemotherapy: the effects of monensin and nigericin on Plasmodium falciparum in vitro and Plasmodium vinckei petteri in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Monensin may inhibit melanoma by regulating the selection between differentiation and stemness of melanoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Monensin is a potent inducer of oxidative stress and inhibitor of androgen signaling leading to apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative stress generated during monensin treatment contributes to altered Toxoplasma gondii mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. rr-asia.woah.org [rr-asia.woah.org]
Confirming Sodium Monensin's Ionophore Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium monensin's ionophore activity with other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of these compounds and selecting the appropriate tools for their research.
Executive Summary
Sodium monensin (B1676710) is a well-characterized polyether ionophore antibiotic that selectively transports monovalent cations, primarily sodium (Na⁺), across lipid membranes.[1][2][3] This activity disrupts cellular ion homeostasis, leading to a range of biological effects that are harnessed in both veterinary medicine and biomedical research.[4][5] Monensin functions as an Na⁺/H⁺ antiporter, exchanging extracellular sodium for intracellular protons, which dissipates ion gradients crucial for cellular function.[2][4] This guide presents a comparative analysis of this compound against other ionophores, such as narasin (B1676957) and salinomycin (B1681400), and discusses natural alternatives. Quantitative data on their biological activities, detailed experimental protocols for assessing ionophore function, and visualizations of the underlying mechanisms and pathways are provided to offer a comprehensive resource for evaluation.
Quantitative Data Comparison
The following tables summarize the available quantitative data to compare the performance of this compound and its alternatives.
Table 1: Comparison of in vitro Cytotoxicity
| Cell Line | Compound | IC50 (µM) | Exposure Time (hours) |
| HepG2 (Human Hepatoma) | Monensin | > 25 | 24 |
| Narasin | > 25 | 24 | |
| LMH (Chicken Hepatoma) | Monensin | 1.0 | 24 |
| Narasin | 1.0 | 24 | |
| L6 (Rat Myoblasts) | Monensin | 0.2 | 24 |
| Narasin | 0.2 | 24 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.[6]
Table 2: Comparison of Anticoccidial Efficacy in Broilers
| Parameter | Monensin | Narasin | Salinomycin | Notes |
| Weight Gain | Effective | Generally comparable or slightly improved vs. Monensin | Effective, improved vs. Monensin in some studies | Performance can be dose-dependent and influenced by diet.[5][7] |
| Feed Conversion Ratio (FCR) | Effective in improving FCR | Generally comparable or slightly improved vs. Monensin | Lower FCR compared to Monensin in some studies | A lower FCR indicates better feed efficiency.[5][7] |
| Feed Intake | Known to cause dose-dependent depression | May have less impact on feed intake | - | Reduced feed intake can affect overall weight gain.[7] |
| Mortality (in challenged birds) | Significantly reduced | Significantly reduced | Significantly reduced | All are effective in controlling coccidiosis-related mortality.[5][7] |
Table 3: Ion Selectivity and Transport Properties
| Ionophore | Primary Ion Selectivity | Dissociation Constant (Kd) for Na⁺ | Dissociation Rate Constant for Na⁺ (in methanol (B129727) at 25°C) |
| This compound | Na⁺ > K⁺[8] | pKa = 6.6 (in 66% N,N-dimethylformamide)[9] | 63 s⁻¹[10] |
| Salinomycin | K⁺ > Na⁺[11] | Data not available | Data not available |
| Narasin | Na⁺, K⁺[12] | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
This compound and other carboxylic ionophores disrupt cellular functions by dissipating transmembrane ion gradients. This interference with fundamental cellular processes triggers various signaling pathways.
This compound's Ionophore Mechanism
Monensin acts as a mobile carrier to transport sodium ions across the cell membrane in exchange for protons. This electroneutral exchange leads to an increase in intracellular sodium and a disruption of the cellular pH gradient.
Disruption of Golgi Apparatus Function
A well-documented effect of monensin is the disruption of the Golgi apparatus. The ionophore-mediated collapse of the proton gradient across the Golgi membrane leads to swelling of the cisternae and inhibition of protein trafficking and processing.[8][13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ionophore activity.
Experimental Workflow: Fluorescence-Based Ion Transport Assay
This assay measures the change in intracellular ion concentration upon exposure to an ionophore using a fluorescent indicator dye.
Protocol 1: Fluorescence-Based Intracellular Sodium Measurement
This method utilizes a sodium-sensitive fluorescent dye to monitor changes in intracellular sodium concentration ([Na⁺]ᵢ) in real-time.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Fluorescent intracellular sodium indicator (e.g., Sodium Green™, Asante NaTRIUM Green™-2)[6]
-
This compound and other ionophores of interest
-
Anhydrous DMSO
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment. Allow cells to adhere for 24-48 hours.
-
Dye Loading: Load the cells with a sodium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.[6]
-
Washing: After incubation, gently wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution) to remove any extracellular dye.
-
Ionophore Preparation: Prepare serial dilutions of this compound and other test ionophores in the assay buffer. Include a vehicle control (buffer with DMSO).
-
Baseline Measurement: Measure the baseline fluorescence intensity of the dye-loaded cells before adding the ionophores.
-
Treatment: Add the prepared ionophore solutions to the respective wells.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Data Analysis: Plot the change in fluorescence intensity over time for each ionophore concentration. The rate and magnitude of the fluorescence change are indicative of the ionophore activity.
-
Protocol 2: Ion-Selective Electrode (ISE) Measurement of Extracellular Sodium
This protocol directly measures changes in the extracellular sodium concentration ([Na⁺]ₑ) resulting from ionophore-mediated transport across the cell membrane.
-
Materials:
-
Cell line of interest cultured on permeable supports or coverslips
-
Na⁺-selective electrode and a reference electrode
-
High-impedance millivoltmeter
-
Standard NaCl solutions for calibration
-
Assay buffer with a known initial Na⁺ concentration
-
This compound and other ionophores of interest
-
-
Procedure:
-
Electrode Calibration: Calibrate the Na⁺-selective electrode using a series of standard NaCl solutions to generate a calibration curve (mV vs. log[Na⁺]).
-
Cell Preparation: Place the cell culture coverslip or permeable support in a perfusion chamber containing the assay buffer.
-
Baseline Measurement: Immerse the Na⁺-selective and reference electrodes into the buffer near the cell layer. Allow the reading to stabilize and record the baseline extracellular Na⁺ concentration.[1]
-
Ionophore Treatment: Add a concentrated stock solution of the ionophore to the buffer to achieve the desired final concentration.
-
Kinetic Measurement: Immediately begin recording the change in the mV reading over time. Continue until the reading stabilizes.[1]
-
Data Analysis: Convert the mV readings to Na⁺ concentrations using the calibration curve. The rate of decrease in extracellular Na⁺ concentration reflects the rate of Na⁺ influx into the cells, providing a measure of ionophore activity.[1]
-
Alternatives to this compound
While monensin is a widely used and effective ionophore, research into alternatives is ongoing, driven by factors such as the desire for natural additives in animal feed and the need for tools with different ion selectivities in research.
-
Other Polyether Ionophores: Narasin and salinomycin are other monovalent carboxylic ionophores with similar mechanisms of action to monensin.[2][11] As shown in the comparative tables, their efficacy can be comparable or, in some cases, superior to monensin depending on the application.[5][7]
-
Natural Alternatives: In the context of animal nutrition, various natural compounds have been investigated as potential replacements for monensin. These include:
-
Essential Oils: Certain essential oils have been shown to modulate rumen fermentation, though their effects can be variable.
-
Yeast-based Products and Probiotics: These additives aim to improve rumen fermentation and animal performance through different mechanisms than ionophores.
-
Conclusion
This compound is a potent and selective Na⁺ ionophore with well-documented biological activities. Its ability to disrupt transmembrane ion gradients makes it an invaluable tool in various scientific disciplines. The choice between monensin and its alternatives will depend on the specific research or application goals. For researchers studying Na⁺-dependent cellular processes, monensin remains a primary choice due to its high selectivity. In applications such as anticoccidial control, other ionophores like narasin and salinomycin may offer comparable or slightly different performance profiles. The exploration of natural alternatives is a growing field, particularly in animal nutrition, offering different modes of action to achieve similar production goals. A thorough understanding of the quantitative performance and mechanisms of these compounds, as facilitated by the data and protocols in this guide, is essential for their effective and appropriate use.
References
- 1. benchchem.com [benchchem.com]
- 2. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Monensin sodium salt, Na+ ionophore (CAS 22373-78-0) | Abcam [abcam.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Kinetics of monensin complexation with sodium ions by 23NaNMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro study of the effect of different ionophore antibiotics and of certain derivatives on rumen fermentation and on protein nitrogen degradation. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Sodium Monensin: Experimental Data and Methodologies
Sodium monensin (B1676710), a polyether antibiotic derived from Streptomyces cinnamonensis, is a widely utilized sodium ionophore in both research and veterinary applications.[1][2] Its ability to selectively transport sodium ions across lipid membranes makes it an invaluable tool for studying cellular processes dependent on ion gradients. This guide provides a cross-validation of experimental results concerning sodium monensin, offering a comparative analysis of its performance, detailed experimental protocols, and an examination of its impact on cellular signaling pathways.
Mechanism of Action
Monensin functions primarily as a Na+/H+ antiporter.[1][2][3] It envelops a sodium ion, forming a lipid-soluble complex that diffuses across the cell membrane.[4] Upon reaching the intracellular space, it releases the sodium ion in exchange for a proton (H+). This electroneutral exchange disrupts the normal ionic gradients, leading to an increase in intracellular sodium concentration and alterations in cellular pH homeostasis.[2][3]
This fundamental action triggers a cascade of cellular events:
-
Golgi Apparatus Disruption: Monensin is a well-documented inhibitor of intracellular protein transport, causing the swelling of Golgi cisternae and disrupting the secretory pathway.[3][5] This is attributed to the dissipation of the proton gradient across the Golgi membrane.[3]
-
Mitochondrial Dysfunction and Oxidative Stress: The ion imbalance induced by monensin can lead to a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress.[3][6]
-
Induction of Apoptosis: The culmination of cellular stress, including oxidative stress and organelle dysfunction, can lead to programmed cell death, or apoptosis.[3][6]
In contrast, synthetic alternatives like Sodium Ionophore III (ETH2120) function as neutral carrier molecules. They bind to a sodium ion, diffuse across the membrane, and release it without a direct exchange for another ion, a process that does not directly alter the membrane potential.[7]
Quantitative Performance Data
The efficacy of this compound has been quantified in various experimental settings, from in vitro cell-based assays to in vivo animal feed trials.
Table 1: Comparative In Vitro Performance of Monensin
| Parameter | Monensin | Narasin (Alternative Ionophore) | Notes | Source |
|---|---|---|---|---|
| Na⁺/K⁺ Selectivity | 16 ± 4 | - | Measured on a bilayer lipid membrane. | [7] |
| Dissociation Rate Constant (k_d) for Na⁺ Complex | 63 s⁻¹ | - | Measured at 25°C in methanol (B129727) using 23Na NMR spectroscopy. | [7] |
| IC50 (Prostate Cancer Cells - VCaP) | ~10⁻⁷ M | - | Concentration to inhibit 50% of cell viability after 48 hours. | [6] |
| IC50 (Prostate Cancer Cells - LNCaP) | ~10⁻⁷ M | - | Concentration to inhibit 50% of cell viability after 48 hours. |[6] |
Table 2: Effects of this compound on Feedlot Cattle Performance
| Study Parameter | Control (No Monensin) | Monensin Treatment | % Change | Source |
|---|---|---|---|---|
| DMI (Dry Matter Intake) | Varies | Reduced by ~3% | ↓ 3% | [8] |
| ADG (Average Daily Gain) | Varies | Increased by ~2.5% | ↑ 2.5% | [8] |
| G:F (Gain-to-Feed Ratio) | Varies | Improved by ~6.4% | ↑ 6.4% | [8] |
| ADG (Nellore Bulls @ 9 ppm) | - | 8.28% greater than control | ↑ 8.28% | [8][9] |
| G:F (Nellore Bulls @ 9 ppm) | - | 6.47% improved over control | ↑ 6.47% | [8][9] |
| ADG (Newly-Received Calves) | - | Increased by 12.5% | ↑ 12.5% | [10] |
| G:F (Newly-Received Calves) | - | Increased by 10.7% | ↑ 10.7% |[10] |
Note: Performance in cattle can be influenced by factors such as diet, animal type, and specific monensin dosage.[8][11]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings.
Protocol 1: In Vitro Ionophore Efficacy Assessment (Liposome-Based Fluorescence Assay)[7]
This assay measures the rate of ionophore-mediated sodium influx into artificial lipid vesicles (liposomes).
1. Liposome (B1194612) Preparation:
- A lipid film is created by evaporating the organic solvent from a solution of phospholipids (B1166683) in a round-bottom flask.
- The film is hydrated with a buffer solution containing a sodium-sensitive fluorescent dye (e.g., Sodium Green™). This process encapsulates the dye within the liposomes.
- The liposome suspension is subjected to extrusion through polycarbonate membranes to create vesicles of a uniform size.
- External, unencapsulated dye is removed via size-exclusion chromatography.
2. Fluorescence Measurement:
- The liposome suspension is placed in a fluorometer cuvette containing a sodium-free buffer.
- A baseline fluorescence is recorded.
- A known concentration of the ionophore (e.g., this compound) is added to the cuvette.
- A high concentration of a sodium salt (e.g., NaCl) is then added to the external buffer to create a sodium gradient.
3. Data Analysis:
- As the ionophore transports Na⁺ into the liposomes, the dye fluoresces upon binding with sodium.
- The initial rate of fluorescence increase is monitored over time.
- This rate is directly proportional to the rate of sodium influx mediated by the ionophore. By comparing the initial rates obtained for different ionophores or concentrations, their relative efficiencies can be determined.[7]
Protocol 2: In Vivo Feedlot Performance Trial[8][9][10]
This protocol evaluates the effect of monensin on the growth performance of beef cattle.
1. Animal Selection and Acclimation:
- A cohort of cattle with similar characteristics (e.g., age, weight, breed) is selected.[8][9]
- Animals are acclimated to the facilities and a basal diet for a set period before the trial begins.
2. Experimental Design and Dietary Treatments:
- A completely randomized block design is typically used, with animals blocked by initial body weight.
- Pens are assigned as the experimental unit.
- Treatments are randomly assigned to pens and may include a control diet (no monensin) and one or more diets supplemented with different concentrations of this compound (e.g., 9, 18, 27, 36 ppm).[8][9]
3. Data Collection and Performance Metrics:
- Dry Matter Intake (DMI): Feed offered and refused is recorded daily for each pen.
- Body Weight (BW): Animals are weighed at regular intervals (e.g., every 14 or 28 days) to calculate weight gain.[10]
- Average Daily Gain (ADG): Calculated from the change in BW over a specific period.
- Gain-to-Feed Ratio (G:F): Calculated as the ratio of ADG to DMI, representing feed efficiency.
4. Statistical Analysis:
- Performance data (DMI, ADG, G:F) is analyzed using appropriate statistical models (e.g., ANOVA, mixed models) with the pen as the experimental unit.[10] This allows for the determination of statistically significant differences between treatment groups.
Visualizing Pathways and Workflows
Signaling Pathways and Cellular Effects
Monensin's primary action as a Na+/H+ antiporter initiates a series of downstream cellular effects.
Caption: Monensin's mechanism leading to increased intracellular Na⁺ and downstream cellular stress pathways.
Monensin has been shown to inhibit multiple cancer-related signaling pathways, including those involving IGF1R, PI3K/Akt, and Myc/max, underscoring its potential in oncological research.[12][13][14]
Caption: Inhibition of key cancer-related signaling pathways by this compound.
Experimental Workflow
The liposome-based fluorescence assay provides a robust in vitro method for comparing ionophore activity.
Caption: Workflow for the liposome-based fluorescence assay to compare ionophore efficacy.
References
- 1. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Monensin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. 105 Effects of Monensin on Intake, Growth Performance, and Health of Newly-Received Feedlot Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monensin, an Antibiotic Isolated from Streptomyces Cinnamonensis, Regulates Human Neuroblastoma Cell Proliferation via the PI3K/AKT Signaling Pathway and Acts Synergistically with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Monensin Alternatives in Cell Biology
For researchers, scientists, and drug development professionals investigating cellular processes, sodium monensin (B1676710) has long been a staple tool for disrupting the Golgi apparatus and inhibiting protein transport. However, its cytotoxicity and specific mechanism of action may not be suitable for all experimental contexts. This guide provides an objective comparison of viable alternatives to sodium monensin, summarizing their performance with supporting experimental data, and offering detailed protocols for their application.
Key Alternatives and Their Mechanisms of Action
Several compounds have emerged as effective alternatives to this compound, each with a distinct mechanism of action. The most prominent among these are Brefeldin A, Nigericin (B1684572), and Salinomycin. Other compounds like Chloroquine (B1663885) and Ionomycin can also be considered in specific experimental settings.
Brefeldin A is a fungal metabolite that provides an alternative mechanism for disrupting protein secretion. Unlike monensin, which acts as a sodium/proton ionophore primarily affecting the Golgi complex, Brefeldin A inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi.[1][2] It achieves this by targeting GBF1, a guanine (B1146940) nucleotide exchange factor, which in turn prevents the formation of COPI-coated vesicles necessary for anterograde transport from the ER.[3] This leads to a "collapse" of the Golgi into the ER and an accumulation of secretory proteins within the endoplasmic reticulum.[2]
Nigericin and Salinomycin are, like monensin, polyether antibiotic ionophores.[4][5][6] They disrupt ionic gradients across cellular membranes, which is fundamental to their biological activity.[4][5] Nigericin primarily exchanges potassium ions (K+) for protons (H+), while Salinomycin also shows a preference for potassium.[4][5][6] This disruption of the proton gradient leads to the swelling of the Golgi cisternae and inhibition of secretory vesicle budding from the trans-Golgi network.[3]
Chloroquine , a weak base, offers a different approach by accumulating in acidic intracellular compartments such as endosomes and lysosomes and raising their pH.[7][8] This alteration of pH can interfere with protein trafficking and degradation pathways.[9]
Ionomycin is a potent ionophore with high selectivity for calcium ions (Ca2+).[10][11] It is primarily used to increase intracellular calcium concentrations and is often used in combination with phorbol (B1677699) esters to stimulate cells, for instance, in intracellular cytokine staining assays.[2][11]
Performance Comparison: A Data-Driven Overview
The choice of an alternative to this compound will largely depend on the specific experimental goals, cell type, and the biological process under investigation. The following tables summarize key quantitative data to facilitate this decision-making process.
| Compound | Primary Mechanism of Action | Primary Ion Selectivity | Typical Working Concentration | Reference |
| This compound | Na+/H+ antiporter; disrupts Golgi | Sodium (Na+) | 1-2 µM | [2][12] |
| Brefeldin A | Inhibits ER to Golgi transport | N/A | 1-10 µg/mL | [2] |
| Nigericin | K+/H+ antiporter; disrupts Golgi | Potassium (K+) | Varies by application | [6] |
| Salinomycin | K+ ionophore; disrupts ion gradients | Potassium (K+) | Sub-micromolar to micromolar | [13] |
| Chloroquine | Weak base; increases pH of acidic organelles | N/A | 50 µM | [8] |
| Ionomycin | Ca2+ ionophore | Calcium (Ca2+) | 0.5-10 µg/mL | [11] |
Table 1: Overview of this compound and its Alternatives. This table provides a summary of the primary mechanism of action, ion selectivity, and typical working concentrations for the discussed compounds.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | Human T cells | TNF-α secretion inhibition | Partially effective | [1][12] |
| Brefeldin A | Human T cells | TNF-α secretion inhibition | More effective than monensin | [14] |
| Nigericin | Plasmodium falciparum | Antimalarial activity (in vitro) | Picomolar range | [6] |
| Monensin | Plasmodium falciparum | Antimalarial activity (in vitro) | Nanomolar range | [6] |
| Salinomycin | Endometrial cancer cells | Apoptosis induction | ~1 µM | [15] |
| Monensin | Glioma cells | TRAIL sensitization | Effective | [16] |
| Nigericin | Glioma cells | TRAIL sensitization | Effective | [16] |
| Salinomycin | Glioma cells | TRAIL sensitization | Effective | [16] |
Table 2: Comparative Efficacy in Specific Cellular Assays. This table highlights the performance of monensin and its alternatives in various experimental contexts, providing IC50 values or relative effectiveness where available. Note that direct comparative IC50 values for protein secretion inhibition across the same cell line are not always readily available in the literature.
Experimental Protocols
1. Intracellular Cytokine Staining using Brefeldin A or Monensin
This protocol is adapted for the detection of intracellular cytokines in human peripheral blood mononuclear cells (PBMCs) by flow cytometry.
-
Cell Stimulation:
-
Prepare a single-cell suspension of PBMCs at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add a stimulation cocktail (e.g., 50 ng/mL PMA and 1 µg/mL Ionomycin) to the cells. Include an unstimulated control.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
Inhibitor Treatment:
-
Add Brefeldin A to a final concentration of 1-10 µg/mL or Monensin to a final concentration of 1-2 µM to the stimulated cells.[2]
-
Incubate for an additional 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining and Analysis:
-
Harvest cells and perform surface staining for markers such as CD4 and CD8.
-
Fix and permeabilize the cells using a commercial kit or standard protocols.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Analyze the cells by flow cytometry.
-
2. Assessment of Apoptosis Induction by Salinomycin
This protocol describes a method to assess the pro-apoptotic effects of Salinomycin on a cancer cell line.
-
Cell Culture and Treatment:
-
Seed endometrial cancer cells (e.g., Ishikawa cell line) in a suitable culture vessel.
-
Allow cells to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of Salinomycin (e.g., 1 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control.[15]
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizing the Mechanisms
To better understand the distinct points of intervention of these compounds in the cellular machinery, the following diagrams illustrate their mechanisms of action.
Caption: Mechanisms of protein secretion inhibition by Brefeldin A and Monensin/Nigericin.
Caption: Ion exchange mechanisms of Monensin, Nigericin, and Ionomycin.
Conclusion
While this compound remains a valuable tool in cell biology, a range of effective alternatives with distinct mechanisms of action are available. Brefeldin A offers a different point of intervention in the secretory pathway, making it a useful comparator. Nigericin and Salinomycin provide similar ionophore activity but with a preference for potassium, which may be advantageous in certain contexts, particularly in cancer research. The choice of the most appropriate compound will depend on the specific research question, and careful consideration of the comparative data presented here will aid in making an informed decision. As with any experimental tool, optimization of concentration and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Salinomycin induces apoptosis and overcomes apoptosis resistance in human cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Carboxylic ionophores in malaria chemotherapy: the effects of monensin and nigericin on Plasmodium falciparum in vitro and Plasmodium vinckei petteri in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of monensin and chloroquine on the endocytosis and toxicity of chimeric toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monensin and chloroquine inhibit transfer to lysosomes of endocytosed macromolecules in cultured mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ionomycin - Wikipedia [en.wikipedia.org]
- 11. invivogen.com [invivogen.com]
- 12. benchchem.com [benchchem.com]
- 13. Salinomycin inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Effect of Salinomycin on Expression Pattern of Genes Associated with Apoptosis in Endometrial Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to Sodium Monensin Assays: Validating a Novel Rapid Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new rapid immunoassay for the detection of sodium monensin (B1676710) against established analytical methods. The following sections detail the performance characteristics, experimental protocols, and underlying principles of each technique, offering valuable insights for selecting the most appropriate assay for your research and development needs.
Performance Comparison of Sodium Monensin Assays
The selection of an appropriate analytical method for this compound detection is critical and depends on factors such as the required sensitivity, sample throughput, and the nature of the sample matrix. This section summarizes the key performance indicators of a new rapid immunoassay in comparison to established methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Performance Metric | New Rapid Immunoassay (LFIA) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Immunochromatographic | Chromatographic Separation & UV/Vis Detection | Chromatographic Separation & Mass-based Detection | Antigen-Antibody Reaction & Enzymatic Detection |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~1 mg/kg (in feed)[1] | 0.45 ng/g (in milk) to 4.0 ng/g (in chicken fat)[2][3] | ~2 mg/kg[1] |
| Limit of Quantification (LOQ) | ~5-10 ng/mL | ~0.5 µg/mL[4] | 0.75 ng/g (for most tissues)[2][3] | Not consistently reported |
| Analysis Time per Sample | 5-15 minutes | 20-30 minutes | 15-25 minutes | 2-4 hours |
| Precision (RSDr) | < 15% | 6.1% to 21% (in feed)[5] | 3.3% to 16.3% (in fortified tissue)[2][3] | < 15% |
| Accuracy/Recovery | 85-115% | > 80%[4] | 89.1% to 105.1%[2][3] | 72% to 97%[6] |
| Specificity | High (Antibody-dependent) | Moderate (potential for interferences) | Very High | High (Antibody-dependent) |
| Sample Throughput | High | Low to Medium | Medium | High (plate-based format) |
| Equipment Cost | Low | Medium to High | High | Low to Medium |
| Expertise Required | Low | High | High | Medium |
Experimental Workflows and Signaling Pathways
Understanding the workflow of each analytical method is crucial for implementation and troubleshooting. The following diagrams illustrate the key steps involved in each assay.
Figure 1: Comparative experimental workflows for different this compound assays.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
New Rapid Immunoassay (Lateral Flow Immunoassay - LFIA)
This protocol outlines a typical procedure for a competitive lateral flow immunoassay for this compound.
-
Sample Preparation:
-
Weigh 1 gram of the homogenized feed sample into a centrifuge tube.
-
Add 5 mL of extraction solvent (e.g., 80% methanol).
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Dilute the supernatant with the provided assay buffer according to the kit's instructions.
-
-
Assay Procedure:
-
Bring all reagents and the lateral flow test strips to room temperature.[7]
-
Add a specific volume (e.g., 100 µL) of the prepared sample extract into the sample well of the test cassette.[7]
-
Allow the sample to migrate across the membrane for the time specified in the manufacturer's instructions (typically 5-10 minutes).[7]
-
Visually interpret the results. The intensity of the test line is inversely proportional to the concentration of monensin in the sample. A control line should always appear to validate the test.[7]
-
High-Performance Liquid Chromatography (HPLC)
This protocol is based on the AOAC Official Method for monensin in animal feeds.[5]
-
Sample Preparation:
-
Accurately weigh a suitable amount of the ground feed sample.
-
Extract the sample with a methanol-water (9:1) solution by shaking for 1 hour.[8]
-
Allow the solids to settle and filter the extract.
-
For some matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: An isocratic mobile phase of methanol, water, and trifluoroacetic acid (e.g., 90:10:3 v/v/v).[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Temperature: 25°C.[4]
-
Detection: UV detection following post-column derivatization with vanillin (B372448) reagent.[5][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the determination of monensin in animal tissues.[2][3]
-
Sample Preparation:
-
Homogenize 2 grams of tissue with an extraction solvent (e.g., acetonitrile).
-
Centrifuge the sample to precipitate proteins and separate the supernatant.
-
Perform a solid-phase extraction (SPE) cleanup of the supernatant.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for monensin.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive direct ELISA for monensin.[1]
-
Assay Procedure:
-
Add standards, controls, and prepared sample extracts to the wells of a microtiter plate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-labeled monensin (conjugate) to each well.
-
Incubate for a specified time to allow for competitive binding between the monensin in the sample and the enzyme-labeled monensin for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the monensin concentration.[9]
-
Logical Relationships in Assay Validation
The validation of any new analytical method involves a series of interconnected steps to ensure its reliability and suitability for its intended purpose.
References
- 1. Comparison of ELISA and HPLC for the determination of histamine in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of narasin and monensin in bovine, swine, and chicken tissues by liquid chromatography with tandem mass spectrometry: first action 2011.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. Liquid chromatographic determination of monensin in premix and animal feeds: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Three Commercial Elisa Kits Used for the Detection of Aflatoxins B1, B2, G1, and G2 in Feedstuffs and Comparison with an HPLC Method [mdpi.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. researchgate.net [researchgate.net]
- 9. Monensin, ELISA, 96-test [goldstandarddiagnostics.com]
Monensin A vs. Monensin B: A Comparative Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals objectively comparing the physicochemical properties and biological activities of monensin (B1676710) A and monensin B, supported by available experimental data and detailed methodologies.
Introduction
Monensin, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, is a mixture of several homologues, with monensin A being the most abundant and extensively studied component.[1] It is widely used in veterinary medicine for the control of coccidiosis in poultry and as a growth promoter in ruminants.[1] The biological activity of monensin stems from its ability to transport monovalent cations across cellular membranes, disrupting ion gradients and leading to a cascade of cellular effects.[1] This mechanism underpins its diverse biological properties, including antimicrobial, anticancer, and metabolic effects.[1] While the vast majority of scientific literature focuses on monensin A, its closest structural analogue, monensin B, is also present in commercial preparations. This guide provides a comparative analysis of monensin A and monensin B, consolidating the existing knowledge to highlight their structural differences and reported variations in biological function.
Structural and Physicochemical Differences
The primary structural difference between monensin A and monensin B lies in a single alkyl substituent on the polyether backbone. Monensin A possesses an ethyl group at the C-26 position, whereas monensin B has a methyl group at the same position.[2] This seemingly minor variation can influence the molecule's conformation, ion-binding affinity, and ultimately, its biological potency.[1]
Table 1: Physicochemical Properties of Monensin A and Monensin B
| Property | Monensin A | Monensin B |
| Molecular Formula | C₃₆H₆₂O₁₁ | C₃₅H₆₀O₁₁ |
| Molecular Weight | 670.87 g/mol | 656.84 g/mol |
| CAS Number | 17090-79-8 | 30485-16-6 |
| Appearance | Crystalline solid | Solid |
| Solubility | Slightly soluble in water; soluble in organic solvents | Sparingly soluble in water; soluble in organic solvents |
| pKa | ~6.65 (in 66% DMF) | Not reported |
Note: Data for monensin B is limited in the literature.
Comparative Biological Activity
Direct comparative studies of purified monensin A and monensin B are scarce. However, a study by Teixeira et al. (2020) compared two commercial sources of monensin sodium, designated as MON-A and MON-B, in the context of ruminant nutrition. It is important to note that these findings relate to commercial products and may not solely reflect the differences between the pure isomers due to potential formulation variations.
In Vitro Rumen Fermentation
A key application of monensin is in modulating rumen fermentation to improve feed efficiency in cattle. The study by Teixeira et al. (2020) demonstrated that MON-A was more effective than MON-B at altering volatile fatty acid (VFA) profiles in vitro. Specifically, MON-A led to a greater reduction in the acetate (B1210297) to propionate (B1217596) ratio compared to MON-B.[3]
Table 2: In Vitro Effects of MON-A and MON-B on Rumen Volatile Fatty Acid Concentrations
| VFA (mM/mol) | Control | MON-A | MON-B |
| Acetate | 48.33ᵇ | 46.46ᵃ | 47.34ᵃᵇ |
| Propionate | 15.77ᵃ | 16.44ᵇ | 15.98ᵃ |
| Acetate:Propionate Ratio | Reduced vs. Control | Further Reduced vs. MON-B | Reduced vs. Control |
Data adapted from Teixeira et al. (2020).[3] Means within a row with different superscripts (a, b) differ (P ≤ 0.05).
In Vivo Performance in Beef Bulls
The in vitro findings were mirrored in an in vivo trial with finishing beef bulls. While both monensin products showed some benefits over the control, MON-A demonstrated a superior effect on feed efficiency.[3]
Table 3: In Vivo Performance of Finishing Beef Bulls Supplemented with MON-A or MON-B
| Parameter | Control | MON-A | MON-B |
| Dry Matter Intake (DMI) Variation | - | Reduced | Reduced |
| Feed to Gain Ratio (F:G) | - | Improved vs. Control | No significant improvement vs. Control |
| Biological Efficiency | - | Improved vs. MON-B | - |
Data adapted from Teixeira et al. (2020).[3]
Antimicrobial, Anticoccidial, and Anticancer Activities
While extensive data exists for monensin A in these areas, direct comparative data with monensin B is largely unavailable. Monensin A is known to be active against Gram-positive bacteria, coccidial parasites, and various cancer cell lines.[2][4][5] The minor structural difference in monensin B is hypothesized to potentially lead to subtle differences in ion binding affinities and transport efficiencies, which could translate to variations in biological potencies.[6] However, without direct comparative studies, this remains speculative.
Mechanism of Action
The biological activity of both monensin A and B is attributed to their function as ionophores. They form a stable complex with monovalent cations, primarily sodium (Na⁺), and facilitate their transport across lipid membranes.[7] This disrupts the natural Na⁺/H⁺ gradient, leading to an increase in intracellular Na⁺ and a decrease in intracellular H⁺. This disruption of ion homeostasis is the root of its antimicrobial, anticoccidial, and cytotoxic effects.[8]
Figure 1: General mechanism of action of monensin as a Na⁺/H⁺ ionophore.
Experimental Protocols
Detailed methodologies are crucial for the comparative evaluation of monensin A and B. Below are outlines of key experimental protocols.
In Vitro Rumen Fermentation Assay
This protocol is based on the methodology described by Teixeira et al. (2020).[3]
-
Rumen Fluid Collection: Collect rumen fluid from cannulated steers fed a consistent diet.
-
Incubation Setup: Prepare an incubation medium containing rumen fluid, a buffer solution, and a substrate (e.g., ground forage).
-
Treatment Application: Add monensin A, monensin B, or a control to the incubation vessels at a specified concentration.
-
Incubation: Seal the vessels and incubate in a water bath at 39°C for a set period (e.g., 48 hours).
-
Analysis: Measure gas production at regular intervals. Collect fluid samples to analyze for volatile fatty acids (VFAs) using gas chromatography.
Cytotoxicity Assay (MTT Assay)
This is a standard protocol to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of monensin A and monensin B for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Figure 2: General experimental workflow for comparative analysis.
Conclusion and Future Directions
The available evidence, although limited, suggests that the structural difference between monensin A and monensin B may lead to variations in their biological efficacy. The comparative study on commercial monensin products in ruminants indicates that the source of monensin can significantly impact its effectiveness.[3] However, a significant knowledge gap remains regarding the direct comparative activities of the pure isomers in antimicrobial, anticoccidial, and anticancer applications.
Future research should prioritize the direct comparative evaluation of purified monensin A and monensin B in a range of standardized in vitro and in vivo models. Such studies are essential to elucidate any potential differences in their potency, selectivity, and mechanisms of action. This knowledge would be invaluable for optimizing the use of monensin in its various applications and for the development of new ionophore-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of monensin source on in vitro rumen fermentation characteristics and performance of Bos indicus beef bulls offered a high-concentrate diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure and antimicrobial properties of monensin A and its derivatives: summary of the achievements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monensin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Reproducibility of Sodium Monensin-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
Sodium monensin (B1676710), a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, is a widely utilized compound in both veterinary medicine and biomedical research. Its ability to disrupt intracellular ion homeostasis by acting as a sodium/proton antiporter forms the basis of its diverse biological activities, ranging from anti-coccidial and growth-promoting effects in livestock to anti-cancer and antiviral properties in preclinical studies.[1][2] However, the very nature of its mechanism of action contributes to a notable variability in its induced effects, making the reproducibility of experimental outcomes a critical consideration for researchers.
This guide provides a comparative overview of the quantitative effects of sodium monensin across different experimental models, details key experimental protocols to assess its activity, and discusses the factors influencing the reproducibility of its effects.
Quantitative Effects of this compound: A Comparative Overview
The biological effects of this compound are highly dependent on the experimental system, including the cell type or animal model, the concentration and duration of exposure, and the specific endpoints being measured. This variability underscores the importance of carefully controlled experiments and thorough reporting of methodologies to ensure reproducibility.
In Vitro Cytotoxicity in Cancer Cell Lines
Monensin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. However, the half-maximal inhibitory concentration (IC50) values can vary substantially depending on the specific cell line and the assay conditions used.[1][3]
| Cancer Type | Cell Line | IC50 Value | Incubation Time (h) | Reference |
| Prostate Cancer | VCaP | 35 nmol/L | Not Specified | [3] |
| Prostate Cancer | LNCaP | 90 nmol/L | Not Specified | [3] |
| Ovarian Cancer | SK-OV-3 | ~1 µM | 24, 48, or 72 | [3][4] |
| Neuroblastoma | SH-SY5Y | 16 µM | Not Specified | [3] |
| Melanoma | A375 | 0.16 µM | Not Specified | [3] |
| Melanoma | Mel-888 | 0.12 µM | Not Specified | [3] |
| EMT-like Cancer | TEM 4-18 | 76 nM | Not Specified | [3] |
| Human Hepatoma | HepG2 | Varies with assay | 24 | [5] |
| Chicken Hepatoma | LMH | Varies with assay | 24 | [5] |
| Rat Myoblasts | L6 | Varies with assay | 24 | [5] |
Note: IC50 values can be influenced by factors such as cell density, serum concentration in the culture medium, and the specific cytotoxicity assay employed (e.g., MTT, XTT, LDH).[1]
Dose-Dependent Effects on Feedlot Cattle Performance
In ruminant nutrition, this compound is used to improve feed efficiency. The optimal dosage is crucial, as higher doses can negatively impact intake and performance. The following table summarizes the dose-dependent effects of monensin on key performance indicators in Nellore cattle.[6][7]
| Monensin Dose (ppm) | Final Body Weight (kg) | Average Daily Gain ( kg/day ) | Dry Matter Intake ( kg/day ) | Gain-to-Feed Ratio |
| 0 | 490.8 | 1.46 | 10.1 | 0.144 |
| 9 | 502.5 | 1.58 | 10.2 | 0.155 |
| 18 | 495.1 | 1.50 | 9.8 | 0.153 |
| 27 | 491.5 | 1.46 | 9.6 | 0.152 |
| 36 | 485.8 | 1.39 | 9.4 | 0.148 |
Data adapted from Pereira et al. (2017). The study highlights a cubic effect on final body weight, average daily gain, and gain-to-feed ratio, with 9 ppm being the most effective dose in this specific study.[6][7] A meta-analysis of multiple studies reported that an average monensin supply of 28.1 ppm resulted in a 2.5% increase in average daily gain and a 6.4% improvement in the gain-to-feed ratio, alongside a 3% reduction in dry matter intake.[6]
Key Signaling Pathways and Experimental Workflows
The multifaceted effects of this compound stem from its ability to disrupt ion gradients, which in turn impacts several downstream cellular processes and signaling pathways.
Caption: Key signaling pathways affected by this compound.
A typical workflow for investigating the effects of this compound in a research setting involves a series of in vitro assays to characterize its impact on cell viability, specific cellular functions, and underlying molecular mechanisms.
Caption: A typical experimental workflow for this compound studies.
Detailed Experimental Protocols
To ensure the reproducibility of findings, the use of standardized and well-documented protocols is paramount. Below are detailed methodologies for key experiments used to assess the effects of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that prevents confluence during the experiment and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with a range of monensin concentrations and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the monensin concentration to determine the IC50 value.[1]
Protocol 2: Assessment of Golgi Transport Inhibition (Immunofluorescence)
This protocol allows for the visualization of morphological changes in the Golgi apparatus, a hallmark of monensin's activity.[9]
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate to the desired confluency.[9]
-
Monensin Treatment: Treat cells with the desired concentration of monensin (typically 1-10 µM) for a duration of 30 minutes to 4 hours. Include an untreated control.[9]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.[9]
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody targeting a Golgi marker protein. Follow this with incubation with a fluorochrome-conjugated secondary antibody.[9]
-
Imaging: Mount the coverslips and visualize the Golgi apparatus using a fluorescence or confocal microscope. In monensin-treated cells, a fragmented and dispersed Golgi staining pattern is expected, compared to the compact, perinuclear structure in control cells.[9]
Protocol 3: Measurement of Intracellular Oxidative Stress (DCFH-DA Assay)
This assay quantifies the generation of reactive oxygen species (ROS) within cells.[2]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: After treatment, wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM) in a serum-free medium for 30 minutes at 37°C.[2]
-
Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).[2]
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS.
Factors Influencing Reproducibility
-
Purity and Source of Monensin: The purity of the this compound used can impact its effective concentration and the presence of impurities may lead to off-target effects.
-
Cell Line and Passage Number: Different cell lines exhibit varying sensitivities to monensin.[3] High-passage number cell lines may have altered phenotypes that affect their response.
-
Experimental Conditions: Factors such as cell density, serum concentration, pH of the culture medium, and incubation time can all influence the observed effects of monensin.[1][8]
-
Assay-Specific Parameters: The choice of experimental assay and its specific parameters (e.g., antibody concentrations, incubation times) can significantly affect the outcome and reproducibility of the results.[1]
-
Animal Model and Diet: In vivo studies, particularly in livestock, are influenced by the animal's species, breed, age, diet composition, and overall health status.[6][7]
Conclusion
This compound is a powerful research tool and veterinary medicine with a well-defined primary mechanism of action. However, the reproducibility of its induced effects is contingent on a multitude of factors. By utilizing standardized protocols, carefully controlling experimental variables, and comprehensively reporting methodologies, researchers can enhance the reliability and comparability of their findings. This guide provides a framework for understanding the variable nature of monensin's effects and for designing robust and reproducible experiments to further elucidate its complex biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Assessing the Specificity of Sodium Monensin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sodium monensin's performance against other ionophores, supported by experimental data. This document delves into the specificity of sodium monensin (B1676710), its mechanism of action, and the experimental protocols used to evaluate its ion-selective properties.
This compound, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, is a widely utilized tool in biological research and veterinary medicine due to its ability to selectively transport cations across lipid membranes. Its primary biological activity stems from its function as a sodium-potassium/proton antiporter, disrupting ionic gradients and impacting various cellular processes. This guide offers a detailed assessment of this compound's specificity in comparison to other common ionophores, providing valuable data for experimental design and interpretation.
Comparative Analysis of Ionophore Specificity
The defining characteristic of an ionophore is its selectivity for specific ions. This compound exhibits a pronounced preference for sodium ions (Na⁺) over other monovalent cations. This selectivity is crucial for its biological effects and is a key point of differentiation from other ionophores like nigericin (B1684572) and valinomycin, which show a preference for potassium ions (K⁺).
| Ionophore | Primary Ion Selectivity | Selectivity Ratio | Cation Binding Order |
| This compound | Na⁺ | Na⁺/K⁺: 16 ± 4 | Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺ |
| Nigericin | K⁺ | K⁺/Na⁺: 25 ± 4 | K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺ |
| Valinomycin | K⁺ | - | Rb⁺ > K⁺ > Cs⁺ > NH₄⁺ |
Table 1: Quantitative Comparison of Ionophore Specificity. This table summarizes the primary ion selectivity, experimentally determined selectivity ratios, and the general order of cation binding affinity for this compound and two other commonly used ionophores. This data is essential for selecting the appropriate ionophore for specific research applications where precise ion gradient manipulation is required.
Mechanism of Action: Disruption of Intracellular Transport
This compound's primary mechanism of action involves the disruption of the Golgi apparatus, a central organelle in the secretory pathway. By acting as a Na⁺/H⁺ antiporter, monensin dissipates the proton gradient across the Golgi membrane, leading to a cascade of effects that inhibit intracellular protein transport.
The influx of Na⁺ and efflux of H⁺ from the Golgi cisternae cause swelling and vacuolization of this organelle. This structural disruption interferes with the proper processing and trafficking of proteins and other macromolecules destined for secretion or delivery to other organelles. Specifically, monensin has been shown to block the transport of newly synthesized proteins from the medial to the trans-Golgi network, effectively halting the secretory pathway.
Recent studies have identified a specific signaling pathway activated by monensin-induced Golgi stress. This pathway involves the activation of PKR-like ER kinase (PERK) and Activating Transcription Factor 4 (ATF4), which are key regulators of the integrated stress response. This finding provides a more detailed molecular understanding of how cells respond to the disruption of Golgi function caused by this compound.
Experimental Protocols
The assessment of ionophore specificity relies on precise and reproducible experimental methodologies. Below are detailed protocols for key experiments used to quantify the ion-selective properties of compounds like this compound.
I. Bilayer Lipid Membrane (BLM) for Ion Selectivity Measurement
This method directly measures the transport of ions across an artificial lipid bilayer, providing a quantitative assessment of an ionophore's selectivity.
A. Materials:
-
Phospholipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
Electrolyte solutions (e.g., NaCl, KCl, LiCl, RbCl, CsCl)
-
Ionophore stock solution (e.g., this compound in ethanol)
-
BLM setup (including a Teflon cup with an aperture, Ag/AgCl electrodes, and a sensitive current amplifier)
B. Protocol:
-
BLM Formation: A lipid bilayer is formed across the aperture in the Teflon cup separating two aqueous compartments by painting the phospholipid solution across the hole.
-
Ionophore Incorporation: The ionophore is added to one of the aqueous compartments and allowed to incorporate into the lipid bilayer.
-
Establishment of Ion Gradient: A concentration gradient of a specific salt (e.g., NaCl) is established across the bilayer.
-
Measurement of Ion Flux: The resulting ion flux across the membrane is measured as an electrical current using the Ag/AgCl electrodes and a current amplifier.
-
Comparative Analysis: The experiment is repeated with different salts (e.g., KCl, LiCl) to determine the relative transport rates for different cations.
-
Calculation of Selectivity Ratio: The selectivity ratio (e.g., Na⁺/K⁺) is calculated from the ratios of the measured currents under identical conditions.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation Binding
²³Na NMR is a powerful technique to directly observe the interaction between sodium ions and an ionophore.
A. Materials:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., methanol-d₄)
-
Sodium salt solution (e.g., NaCl in deuterated solvent)
-
Ionophore solution (e.g., this compound in deuterated solvent)
B. Protocol:
-
Sample Preparation: A solution of the sodium salt in the deuterated solvent is prepared in an NMR tube.
-
Initial Spectrum Acquisition: A baseline ²³Na NMR spectrum is acquired.
-
Titration with Ionophore: Aliquots of the ionophore solution are incrementally added to the NMR tube.
-
Spectral Monitoring: A ²³Na NMR spectrum is acquired after each addition of the ionophore.
-
Data Analysis: The changes in the chemical shift and line width of the ²³Na signal are monitored. These changes are indicative of the binding of Na⁺ to the ionophore.
-
Determination of Binding Affinity: The binding constant for the Na⁺-ionophore complex can be determined by fitting the titration data to a suitable binding model.
-
Competitive Binding: The experiment can be repeated in the presence of other cations (e.g., K⁺) to assess the competitive binding and thus the selectivity.
III. Atomic Absorption Spectroscopy (AAS) for Ion Transport in Vesicles
This method quantifies the uptake or release of specific ions from lipid vesicles (liposomes) mediated by an ionophore.
A. Materials:
-
Liposome (B1194612) suspension (prepared with a specific internal salt concentration)
-
External buffer solution with a different salt composition
-
Ionophore stock solution
-
Atomic Absorption Spectrometer
-
Dialysis or size-exclusion chromatography system
B. Protocol:
-
Liposome Preparation: Unilamellar liposomes are prepared with a known concentration of a specific salt (e.g., NaCl) encapsulated.
-
Establishment of Ion Gradient: The liposomes are placed in an external buffer containing a different cation or a lower concentration of the same cation to create an ion gradient.
-
Initiation of Transport: The ionophore is added to the liposome suspension to initiate ion transport across the vesicle membrane.
-
Separation of Vesicles: After a defined incubation period, the liposomes are separated from the external buffer using dialysis or size-exclusion chromatography.
-
Quantification of Ion Content: The amount of the specific ion (e.g., Na⁺) inside the liposomes is quantified using atomic absorption spectroscopy.
-
Calculation of Transport Rate: The rate of ion transport is calculated based on the change in the internal ion concentration over time.
-
Comparative Analysis: The experiment is repeated with different external cations to determine the selectivity of the ionophore.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and mechanisms discussed, the following diagrams have been generated using Graphviz.
Figure 1: Experimental Workflow for Assessing Ionophore Specificity. This diagram outlines the key steps in three common experimental methods used to determine the ion selectivity of compounds like this compound.
Figure 2: this compound's Effect on the Golgi Apparatus Signaling Pathway. This diagram illustrates the mechanism by which this compound disrupts the Golgi apparatus, leading to the inhibition of intracellular protein transport and the activation of the integrated stress response pathway.
Safety Operating Guide
Sodium monensin proper disposal procedures
Proper disposal of sodium monensin (B1676710) is a critical component of laboratory safety and environmental protection. As a potent ionophore antibiotic classified as highly toxic, particularly if ingested, adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of sodium monensin waste, tailored for research, scientific, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. It is fatal if swallowed (Acute Toxicity, Oral, Category 1 or 2) and can cause serious eye irritation.[1] Always handle this substance in a well-ventilated area or under a fume hood to avoid inhaling dust.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses or a face shield.[1]
-
Hand Protection: Handle with chemical-impermeable gloves.[1][4]
-
Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of inadequate ventilation or when dust formation is possible, wear a particulate filter device (EN 143) or a NIOSH-approved respirator.[5][6]
Step-by-Step Disposal Protocol
This compound waste is considered hazardous and must be disposed of in accordance with all local, state, and federal regulations.[3][7] Never dispose of this compound down the drain or in regular trash.[3][5]
Procedure for Unused Product and Contaminated Materials:
-
Segregation and Collection:
-
Collect all waste this compound (surplus or non-recyclable) and any materials contaminated with it (e.g., gloves, filter paper, containers) into designated, suitable, and clearly labeled hazardous waste containers.[1][4]
-
Keep containers tightly closed and store them in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents.[1][7]
-
-
Engage a Licensed Disposal Company:
-
The primary and recommended method for disposal is to use a licensed waste disposal contractor or an approved waste disposal plant.[6]
-
Provide the contractor with the Safety Data Sheet (SDS) to ensure they have all necessary information for safe handling and transport.
-
-
Approved Disposal Methods:
-
Incineration: A common method is controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing.[4] Some sources recommend dissolving the material in a combustible solvent before burning in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Industrial Combustion: Disposal in an industrial combustion plant is also a cited method.[5]
-
Landfill: If incineration is not feasible, disposal in an authorized landfill may be an option. Containers should be punctured to prevent reuse before being buried.[7]
-
-
Container Decontamination and Disposal:
-
Completely emptied packages can be recycled if they are decontaminated first.[5]
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[4]
-
If recycling is not possible, puncture the packaging to make it unusable and dispose of it in a sanitary landfill or via controlled incineration.[4][7]
-
Handle contaminated, uncleaned packages in the same manner as the substance itself.[5]
-
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
For Minor Spills (Solid):
-
Carefully sweep up or vacuum the spilled material using a HEPA-filtered vacuum.[6][7]
-
Place the collected material into a suitable, closed, and labeled container for disposal as hazardous waste.[1][2]
-
Ventilate the affected area.[5]
For Major Spills:
-
Evacuate all personnel from the area and move upwind.[7]
-
Alert your institution's emergency responders or environmental health and safety (EHS) office.[3][7]
-
Wear full personal protective equipment, including respiratory protection.[7]
-
Prevent the spill from entering drains, sewers, or waterways.[1][5][7]
-
Contain the spill with sand, earth, or vermiculite, and then collect the material into labeled drums for disposal by a licensed contractor.[7]
Hazard and Transportation Data
For logistical planning of waste transport, the following classifications are essential.
| Data Point | Classification | Source |
| GHS Hazard Class | Acute Toxicity, Oral (Category 1/2) | [1] |
| Serious Eye Irritation (Category 2) | ||
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | ||
| Hazardous to the Aquatic Environment, Long-term (Category 2) | ||
| UN Number | UN 3462 | |
| Proper Shipping Name | TOXINS, EXTRACTED FROM LIVING SOURCES, SOLID, N.O.S. | [5] |
| Transport Hazard Class | 6.1 (Toxic Substances) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe containment and disposal of this compound.
References
comprehensive Guide to Handling Sodium Monensin Safely in a Laboratory Environment
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sodium Monensin (B1676710). It outlines the necessary personal protective equipment (PPE), procedural guidance for handling and disposal, and emergency protocols to ensure a safe laboratory environment.
Hazard Summary
Sodium monensin is a hazardous substance that requires careful handling.[1] It is classified as acutely toxic if swallowed and can be fatal.[2][3][4] It is also known to cause serious eye irritation.[2][5] Prolonged or repeated exposure may cause damage to organs, specifically the heart and muscles.[2][6] Additionally, it may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6] The fine dust of the substance has the potential for a dust explosion.[5]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, wearing appropriate personal protective equipment is mandatory to minimize exposure risk.[1]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Hand Protection: Chemical-resistant, impervious gloves should be worn to prevent skin contact.[7][8] If you intend to reuse gloves, they should be cleaned before removal and aired out properly.[5]
-
Body Protection: A lab coat or other appropriate protective clothing is necessary to prevent skin exposure.[7][8]
-
Respiratory Protection: To avoid inhaling dust, work in a well-ventilated area, preferably under a fume hood.[1][9] In cases of inadequate ventilation or when workplace conditions warrant it, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7] A particulate filter device (EN 143) or a full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[5][10]
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to ensure safety.
-
General Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7]
-
Long-term storage at -20°C is recommended.[1] Storage at 2-8°C is also acceptable.[1]
-
Store away from incompatible materials and foodstuffs.[7][11]
-
Facilities should be equipped with an eyewash station and a safety shower.[7]
-
Emergency and First Aid Procedures
Immediate action is required in case of any exposure to this compound.
-
If Swallowed:
-
If Inhaled:
-
Move the person to fresh air immediately and keep them comfortable for breathing.[5][7]
-
If breathing is difficult, irregular, or has stopped, provide artificial respiration and seek immediate medical assistance.[5][7] Do not use mouth-to-mouth resuscitation.[7]
-
If respiratory symptoms like allergy or asthma occur, call a poison center or doctor.[5][9]
-
-
In Case of Eye Contact:
-
In Case of Skin Contact:
Spill Response and Disposal Plan
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Spill Response:
-
Evacuate all non-essential personnel from the area and move upwind.[11][12]
-
Ensure adequate ventilation.[7]
-
Wear all required personal protective equipment, including respiratory protection.[5][7]
-
For minor spills, use dry clean-up procedures.[12] You can vacuum or sweep up the material and place it into a suitable, labeled disposal container.[7][12] A vacuum cleaner must be fitted with a HEPA filter.[9][12]
-
For larger spills, contain the spill with sand, earth, or vermiculite.[12]
-
After the material has been collected, clean the spill area.
-
-
Disposal:
-
This compound waste is considered hazardous and must be disposed of accordingly.[1]
-
Do not dispose of it down the drain or in regular trash.[1][11]
-
Dispose of the contents and container at an approved waste disposal plant or through a licensed chemical destruction facility in accordance with all local, regional, and national regulations.[2][9][11]
-
Contaminated packaging should be handled in the same manner as the substance itself.[5]
-
Quantitative Safety Data Summary
| Data Point | Value / Instruction | Source(s) |
| Oral LD50 (Rat) | 29 mg/kg | [12] |
| Oral LD50 (Mouse) | 44 mg/kg | [12] |
| Oral LD50 (Horse) | 2 mg/kg | [12] |
| Eye Contact First Aid | Flush with water for at least 10-15 minutes. | [5][7] |
| Skin Contact First Aid | Flush with water for at least 15 minutes. | [7] |
| Long-term Storage | -20°C | [1] |
| Short-term Storage | 2°C to 8°C | [1] |
Workflow Visualization
The following diagram illustrates the standard operating procedure for responding to a this compound spill in a laboratory setting.
Caption: Workflow for this compound Spill Response.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. rennut.com [rennut.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. assets.elanco.com [assets.elanco.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
